molecular formula C16H25N5O4S2 B11935449 Azido-PEG3-amino-OPSS

Azido-PEG3-amino-OPSS

Numéro de catalogue: B11935449
Poids moléculaire: 415.5 g/mol
Clé InChI: UJQBEDWLEMBBEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azido-PEG3-amino-OPSS is a useful research compound. Its molecular formula is C16H25N5O4S2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H25N5O4S2

Poids moléculaire

415.5 g/mol

Nom IUPAC

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide

InChI

InChI=1S/C16H25N5O4S2/c17-21-20-7-9-24-11-13-25-12-10-23-8-6-18-15(22)4-14-26-27-16-3-1-2-5-19-16/h1-3,5H,4,6-14H2,(H,18,22)

Clé InChI

UJQBEDWLEMBBEY-UHFFFAOYSA-N

SMILES canonique

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-amino-OPSS: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG3-amino-OPSS is a versatile, heterobifunctional crosslinker designed for advanced bioconjugation strategies, particularly in the fields of drug delivery, proteomics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Concepts

At its core, this compound is a molecule with three key components:

  • An Azide (B81097) Group (N₃): This functional group is primarily used in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes like DBCO or BCN without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][2]

  • A Triethylene Glycol Spacer (PEG3): This hydrophilic polyethylene (B3416737) glycol linker enhances the solubility of the molecule and its conjugates in aqueous buffers. The PEG spacer also provides flexibility and reduces the potential for steric hindrance between the conjugated molecules.

  • An Ortho-pyridyl Disulfide (OPSS) Group: This moiety is highly reactive towards free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins. The reaction results in the formation of a stable, yet cleavable, disulfide bond.

Physicochemical Properties

While specific quantitative data for a molecule named precisely "this compound" is not consistently available across chemical suppliers, its properties can be inferred from closely related structures like Azido-PEG3-amido-SS-amine and Azido-PEG-OPSS compounds. The "amino" in the name likely refers to an amide bond connecting the OPSS-containing moiety to the PEG linker.

PropertyTypical ValueReference / Note
Molecular Formula C₁₅H₂₂N₄O₄S₂ (Estimated)Based on Azido-PEG3-amido-cysteamine-pyridyl disulfide structure
Molecular Weight ~418.5 g/mol (Estimated)Based on the estimated molecular formula
Appearance Colorless to pale yellow oil or solidTypical for PEGylated compounds
Solubility Soluble in DMSO, DMF, DCM, and waterThe hydrophilic PEG chain aids aqueous solubility.
Purity >95% (Typically verified by HPLC and NMR)Standard for research-grade chemical reagents.
Storage Conditions -20°C, desiccated, protected from lightRecommended to prevent degradation of the azide and disulfide functionalities.

Reaction Mechanisms and Experimental Workflows

The dual functionalities of this compound allow for a two-step, orthogonal conjugation strategy. This is particularly useful when linking two different molecules, such as a protein and a small molecule drug or a targeting ligand and a payload.

Thiol-Disulfide Exchange Reaction

The OPSS group reacts with a free thiol to form a new disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.

Thiol_Disulfide_Exchange Molecule1 Molecule-SH (e.g., Protein-Cys) Intermediate Transition State Molecule1->Intermediate + Linker N₃-PEG3-Linker-S-S-Py Linker->Intermediate Product Molecule-S-S-Linker-PEG3-N₃ Intermediate->Product Byproduct Pyridine-2-thione Intermediate->Byproduct Release Click_Chemistry cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction Azide_Cu Molecule-N₃ Product_Cu Molecule-Triazole-Molecule' Azide_Cu->Product_Cu Alkyne_Cu Alkyne-Molecule' Alkyne_Cu->Product_Cu + Catalyst_Cu Cu(I) Catalyst Catalyst_Cu->Product_Cu Azide_Sp Molecule-N₃ Product_Sp Molecule-Triazole-Molecule' Azide_Sp->Product_Sp Alkyne_Sp DBCO-Molecule' Alkyne_Sp->Product_Sp + Experimental_Workflow cluster_step1 Step 1: Thiol Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Final Purification & Analysis Protein Thiol-containing Protein (Molecule A) Conjugate1 Protein-SS-PEG3-N₃ (Intermediate Conjugate) Protein->Conjugate1 Linker This compound Linker->Conjugate1 + Purification Purification (e.g., SEC, Dialysis) Conjugate1->Purification Purified_Conjugate Purified Intermediate Purification->Purified_Conjugate Alkyne Alkyne-containing Molecule (Molecule B) Final_Conjugate Protein-SS-PEG3-Triazole-Molecule B (Final Product) Alkyne->Final_Conjugate + Final_Purification Final Purification Final_Conjugate->Final_Purification Purified_Conjugate->Final_Conjugate Analysis Analysis (SDS-PAGE, MS, HPLC) Final_Purification->Analysis

References

An In-Depth Technical Guide to the Azido-PEG3-amino-OPSS Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Azido-PEG3-amino-OPSS linker, a versatile heterobifunctional crosslinker integral to the advancement of targeted therapeutics and bioconjugation. Below, we delve into its core properties, detailed experimental protocols, and the fundamental chemical processes it facilitates, offering a technical resource for its application in research and development.

Core Properties and Specifications

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based molecule designed with distinct reactive moieties at each terminus, enabling the sequential and specific conjugation of different molecules. Its structure incorporates an azide (B81097) group for bioorthogonal "click" chemistry, a cleavable disulfide bond for controlled release, and a central PEG3 spacer to enhance solubility and provide spatial separation between conjugated entities.

Quantitative Data Summary

A compilation of the key quantitative properties of the this compound linker is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 415.53 g/mol [1]
Molecular Formula C₁₆H₂₅N₅O₄S₂[1]
Purity Typically >95%
Appearance Solid or oil
Solubility Soluble in DMSO, DMF
Spacer Arm Length The PEG3 component provides a hydrophilic and flexible spacer.[2]
Storage Conditions Store at -20°C, desiccated.

Chemical Structure and Reactivity

The unique architecture of the this compound linker dictates its utility in multi-step conjugation strategies. The structure, as confirmed by its SMILES notation O=C(CCSSC1=CC=CC=N1)NCCOCCOCCOCCN=[N+]=[N-], reveals an N-(2-(pyridin-2-yldisulfanyl)ethyl)amide moiety, not a free primary amine as the name might suggest.[1]

G cluster_azide Azide Group (for Click Chemistry) cluster_peg PEG3 Spacer cluster_opss OPSS Group (Thiol-Reactive) Azide N₃ PEG -(CH₂CH₂O)₃- Azide->PEG OPSS -NH-CO-CH₂-CH₂-S-S-Py PEG->OPSS

Figure 1: Functional components of the this compound linker.

The azide terminus participates in highly efficient and bioorthogonal click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are favored for their high specificity and yields under mild, aqueous conditions. The ortho-pyridyl disulfide (OPSS) group at the other end is reactive towards free thiol (sulfhydryl) groups, forming a stable but cleavable disulfide bond.[3] This disulfide linkage is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866), a feature that is particularly advantageous for intracellular drug delivery, where the higher concentration of glutathione can trigger the release of a conjugated payload.

Experimental Protocols

Stage 1: Conjugation to a Thiol-Containing Protein via Thiol-Disulfide Exchange

This stage involves the reaction of the OPSS group of the linker with a free thiol on a protein or other biomolecule.

Materials:

  • Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound linker

  • Anhydrous DMSO or DMF

  • Reducing agent (if necessary, e.g., TCEP)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Linker Preparation: Dissolve the this compound linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5-10 fold molar excess of the linker stock solution to the reduced protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification: Remove the excess linker and pyridine-2-thione by size-exclusion chromatography or dialysis. The resulting product is the azide-functionalized protein.

Stage 2: Conjugation of an Alkyne-Modified Payload via Click Chemistry (SPAAC)

This stage utilizes the azide-functionalized protein from Stage 1 and an alkyne-containing molecule of interest. The following protocol describes a strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry method.

Materials:

  • Azide-functionalized protein

  • Alkyne-modified payload (e.g., DBCO-drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Reaction Setup: Combine the azide-functionalized protein with a 1.5-5 fold molar excess of the alkyne-modified payload in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored using analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate to remove any unreacted payload using size-exclusion chromatography or other appropriate chromatographic techniques.

Applications in Drug Development

The unique properties of the this compound linker make it a valuable tool in the development of sophisticated drug delivery systems and targeted therapies.

PROTACs and Antibody-Drug Conjugates (ADCs)

This linker is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] In a typical ADC application, the OPSS end can be used to attach the linker to a cysteine residue on a monoclonal antibody. The azide end can then be "clicked" to an alkyne-modified cytotoxic drug. The resulting ADC can circulate in the bloodstream and, upon reaching a target cell, the disulfide bond can be cleaved in the reducing intracellular environment, releasing the drug.

G cluster_workflow ADC Synthesis Workflow Antibody Antibody (with Thiol group) Intermediate Azide-Functionalized Antibody Antibody->Intermediate Thiol-Disulfide Exchange Linker This compound Linker->Intermediate Payload Alkyne-Payload ADC Antibody-Drug Conjugate Payload->ADC Intermediate->ADC Click Chemistry (SPAAC)

Figure 2: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Intracellular Release Mechanism

The cleavable disulfide bond is a key feature for controlled drug release. The higher concentration of glutathione within cells compared to the bloodstream facilitates the reduction of the disulfide bond, leading to the release of the payload at the site of action.

G cluster_pathway Intracellular Drug Release Pathway ADC_ext ADC (extracellular) ADC_int ADC (intracellular) ADC_ext->ADC_int Internalization Payload_released Released Payload ADC_int->Payload_released Disulfide Cleavage (by Glutathione) Target Cellular Target Payload_released->Target Effect Therapeutic Effect Target->Effect

Figure 3: Signaling pathway of ADC-mediated drug delivery and release.

Conclusion

The this compound linker is a sophisticated and highly functional chemical tool for researchers in the fields of bioconjugation, drug delivery, and targeted therapeutics. Its heterobifunctional nature, combined with a flexible PEG spacer and a cleavable disulfide bond, provides a robust platform for the construction of complex and effective biomolecular conjugates. The detailed understanding of its properties and the application of appropriate experimental protocols are key to leveraging its full potential in the development of next-generation therapies.

References

An In-Depth Technical Guide to Azido-PEG3-amino-OPSS: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-amino-OPSS is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of advanced bioconjugates. The unique architecture of this compound, featuring a terminal azide (B81097) group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a thiol-reactive orthopyridyl disulfide (OPSS) moiety, enables the precise and efficient linkage of distinct molecular entities.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

PropertyValue
Molecular Weight 415.53 g/mol
Chemical Formula C₁₆H₂₅N₅O₄S₂
Appearance Solid or oil
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C, desiccated

Chemical Reactivity and Applications

This compound is engineered with two distinct reactive handles, allowing for sequential or orthogonal conjugation strategies.

  • Azide Group: The terminal azide (N₃) group is a key functional group for "click chemistry" reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN. These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating the linker to molecules bearing a corresponding alkyne or strained alkyne functionality.

  • OPSS Group: The orthopyridyl disulfide (OPSS) group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The reaction proceeds via a disulfide exchange mechanism, forming a stable disulfide bond with the target molecule and releasing pyridine-2-thione. This specific reactivity allows for the site-selective conjugation of the linker to proteins or peptides at cysteine residues.

The primary application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound can be used to link a ligand for a target protein to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands).

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in the synthesis of a PROTAC. These protocols should be optimized for specific molecules and experimental conditions.

Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule (e.g., a Cysteine-Containing Peptide or a Small Molecule Ligand for an E3 Ligase)
  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in a suitable degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). The concentration will depend on the specific molecule.

    • Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the thiol-containing molecule solution.

    • The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or agitation.

  • Purification:

    • Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the resulting azide-functionalized molecule by mass spectrometry (e.g., LC-MS) to confirm successful conjugation.

Protocol 2: Conjugation of the Azide-Functionalized Intermediate to an Alkyne-Containing Molecule (e.g., a Target Protein Ligand) via CuAAC (Click Chemistry)
  • Preparation of Reactants:

    • Dissolve the azide-functionalized intermediate and the alkyne-containing molecule in a suitable solvent mixture (e.g., DMSO/water or t-butanol/water).

    • Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) and a copper(I)-stabilizing ligand (e.g., THPTA or TBTA) in water.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized intermediate and a slight molar excess (e.g., 1.1-1.5 equivalents) of the alkyne-containing molecule.

    • Add the pre-mixed CuSO₄/ligand solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Stir the reaction at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Purify the final PROTAC conjugate using an appropriate chromatographic method, such as flash chromatography or RP-HPLC.

    • Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.

Protocol 3: Conjugation of the Azide-Functionalized Intermediate to a Strained Alkyne-Containing Molecule (e.g., DBCO- or BCN-functionalized Target Protein Ligand) via SPAAC
  • Preparation of Reactants:

    • Dissolve the azide-functionalized intermediate and the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).

  • SPAAC Reaction:

    • Combine the azide-functionalized intermediate with a 1.1 to 2-fold molar excess of the strained alkyne-containing molecule.

    • The reaction is typically performed at room temperature and can be stirred for 4-24 hours. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final PROTAC conjugate using an appropriate chromatographic method, such as flash chromatography or RP-HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation (Click Chemistry) Thiol_Molecule Thiol-containing Molecule (e.g., E3 Ligase Ligand) Azide_Intermediate Azide-Functionalized Intermediate Thiol_Molecule->Azide_Intermediate OPSS-Thiol Reaction Linker This compound Linker->Azide_Intermediate Alkyne_Molecule Alkyne-containing Molecule (e.g., Target Protein Ligand) Final_PROTAC Final PROTAC Molecule Alkyne_Molecule->Final_PROTAC Azide_Intermediate_2 Azide-Functionalized Intermediate Azide_Intermediate_2->Final_PROTAC CuAAC or SPAAC

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Conceptual signaling pathway of PROTAC-mediated protein degradation.

Solubility Profile of Azido-PEG3-amino-OPSS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG3-amino-OPSS, a heterobifunctional PROTAC linker. Due to the limited availability of precise quantitative solubility data for this specific molecule in public literature, this document summarizes qualitative solubility information for structurally related compounds and presents a general experimental protocol for determining solubility. This guide is intended to equip researchers with the necessary information to effectively handle and utilize this compound in their experimental workflows.

Introduction to this compound

This compound is a valuable chemical tool in the field of targeted protein degradation. It belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3] These linkers are crucial components of PROTAC molecules, which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound features three key functional groups:

  • An azide group (N3) for conjugation to molecules containing alkyne or cyclooctyne (B158145) groups via click chemistry (CuAAC or SPAAC).[1][2][3]

  • A short polyethylene (B3416737) glycol (PEG3) spacer, which enhances the solubility and provides appropriate spatial separation between the two ends of the PROTAC.[4][5]

  • An ortho-pyridyl disulfide (OPSS) group, which can react with free sulfhydryl (thiol) groups on a protein or ligand to form a reversible disulfide bond.

Understanding the solubility of this linker is critical for its effective use in synthesizing PROTACs and for the subsequent formulation and delivery of these novel therapeutic agents.

Solubility Data

The following table summarizes the qualitative solubility information for compounds with similar core structures. It is important to note that the OPSS group in the target molecule may alter its solubility profile compared to the molecules listed below.

Compound NameSoluble InInsoluble In (or not mentioned)Reference
Azido-PEG3-amineDCM, THF, acetonitrile, DMF, DMSOWater[6]
Azido-PEG3-amido-SS-amineDCM, THF, acetonitrile, DMF, DMSOWater[]
Azido-PEG3-MaleimideDMSO, DMF, DCMWater[8]

General Observations:

  • PEGylated linkers of this type generally exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Solubility in chlorinated solvents like Dichloromethane (DCM) is also common.

  • The hydrophilic PEG spacer is intended to increase solubility in aqueous media, although the overall solubility of the molecule will be influenced by the hydrophobicity of the terminal functional groups.[4][5]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a solvent of interest. This method is based on a stepwise approach to identify a suitable solvent and estimate the concentration at which the compound dissolves.[9]

Materials:

  • This compound

  • Solvents to be tested (e.g., Water, PBS, Ethanol, DMSO, DMF, DCM)

  • Vortex mixer

  • Centrifuge

  • Calibrated balance

  • Microcentrifuge tubes or small vials

Procedure:

  • Initial High-Concentration Test: a. Weigh out a precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube. b. Add a small, precise volume of the test solvent to achieve a high concentration (e.g., 10 mg/mL). c. Vortex the mixture vigorously for 1-2 minutes. d. Visually inspect the solution for any undissolved solid particles. e. If the compound dissolves completely, it is considered soluble at that concentration.

  • Stepwise Dilution for Insoluble Compounds: a. If the compound does not fully dissolve in the initial test, add an additional volume of the same solvent to decrease the concentration by a factor of 10 (e.g., to 1 mg/mL). b. Vortex the mixture again for 1-2 minutes. c. Visually inspect for dissolution. d. Repeat this stepwise dilution until the compound fully dissolves. The concentration at which it dissolves is the estimated solubility.

  • Confirmation of Dissolution: a. For a more rigorous assessment, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes. b. Carefully inspect the bottom and sides of the tube for any pellet of undissolved material. The absence of a pellet confirms complete dissolution.

  • Testing a Range of Solvents: a. Repeat this procedure for a panel of solvents to determine the most suitable one for your application. It is often recommended to start with solvents in which similar compounds are known to be soluble (e.g., DMSO, DMF).[9]

Visualized Workflows and Mechanisms

Experimental Workflow for Solubility Testing

The following diagram illustrates the logical steps for determining the solubility of a chemical compound like this compound.

G cluster_0 Solubility Testing Workflow start Start: Weigh Compound add_solvent Add Solvent (High Concentration) start->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Visually Inspect vortex->observe soluble Soluble: Record Concentration observe->soluble Dissolved add_more_solvent Add More Solvent (Dilute) observe->add_more_solvent Not Dissolved insoluble Insoluble: Try New Solvent observe->insoluble Max volume reached add_more_solvent->vortex

Caption: A flowchart of the experimental procedure for determining compound solubility.

Mechanism of Action for a PROTAC Utilizing the Linker

This diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces targeted protein degradation.

G cluster_1 PROTAC Mechanism of Action protac PROTAC (Target Ligand - Linker - E3 Ligand) poi Target Protein (POI) protac->poi binds e3 E3 Ubiquitin Ligase protac->e3 binds ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary ub Ubiquitin Transfer ternary->ub poly_ub Poly-ubiquitination of POI ub->poly_ub proteasome Proteasome poly_ub->proteasome degradation POI Degradation proteasome->degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

While specific quantitative solubility data for this compound remains to be published, the information available for analogous PEGylated linkers provides a strong starting point for researchers. It is anticipated that this compound will be soluble in common polar aprotic organic solvents. The provided experimental protocol offers a systematic approach to confirm its solubility in various solvents, ensuring its effective application in the synthesis of PROTACs for pioneering new therapeutic strategies. As with any chemical reagent, small-scale solubility tests are always recommended before proceeding with larger-scale reactions.

References

Stability and Storage of Azido-PEG3-amino-OPSS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the heterobifunctional linker, Azido-PEG3-amino-OPSS. Understanding the chemical stability of this reagent is critical for its successful application in the synthesis of bioconjugates, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the stability of the individual functional moieties, provides recommended handling and storage protocols, and suggests a general method for stability assessment.

Introduction to this compound

This compound is a versatile crosslinker that incorporates three key functional components:

  • An azide (B81097) group for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • A short polyethylene glycol (PEG) spacer (PEG3) that enhances hydrophilicity and provides spatial separation between the conjugated molecules.

  • An ortho-pyridyl disulfide (OPSS) group, which is reactive towards thiol (-SH) groups, forming a cleavable disulfide bond. This disulfide linkage is designed to be stable in circulation but can be cleaved in the reducing environment of the cytoplasm, making it a valuable tool for intracellular drug delivery.

General Recommendations for Storage and Handling

Proper storage and handling are paramount to ensure the integrity and reactivity of this compound. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Storage Temperature -20°C or lower[1]Minimizes degradation of all functional groups.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[2]Protects against oxidation and moisture.
Light Exposure Store in the dark[2]The azide group can be sensitive to prolonged light exposure.[3]
Moisture Store in a desiccated environment[1]Prevents hydrolysis of the linker.
Handling Allow the container to warm to room temperature before opening. After use, backfill with an inert gas.Prevents condensation of moisture inside the container.

Chemical Stability of Functional Groups

The overall stability of this compound is determined by the stability of its individual functional groups under various conditions.

Azide Group (-N₃)

The azide functionality is generally stable under most common reaction conditions used in bioconjugation.[4] However, it is important to consider the following:

  • Light Sensitivity : Prolonged exposure to light, especially UV light, can lead to decomposition.[3]

  • Reducing Agents : Strong reducing agents can reduce the azide to an amine.

  • Thermal Stability : While generally stable at ambient temperatures, excessive heat should be avoided.[3]

PEG Linker (-OCH₂CH₂)₃

Polyethylene glycol is known for its high stability and biocompatibility.[5]

  • Hydrolytic Stability : The ether bonds of the PEG backbone are stable to hydrolysis under a wide range of pH conditions.

  • Oxidative Stability : PEGs can be susceptible to oxidative degradation in the presence of oxygen and metal ions, or at elevated temperatures.[6]

Amino Group (-NH₂)

The primary amine is a stable functional group but its reactivity is pH-dependent. It is protonated at acidic pH, rendering it less nucleophilic.

Ortho-pyridyl Disulfide (OPSS) Group

The OPSS group is the most environmentally sensitive part of the molecule. Its stability is crucial for the linker's performance, particularly in the context of cleavable ADCs.

  • Thiol Reactivity : The OPSS group readily reacts with free thiols to form a new disulfide bond, releasing 2-thiopyridone. This is the intended reaction for conjugation.

  • Reductive Cleavage : The disulfide bond is susceptible to cleavage by reducing agents, such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and endogenous glutathione (B108866) (GSH).[7][8] This is the basis for its use as a cleavable linker inside cells.

  • pH Stability : The stability of the disulfide bond is pH-dependent. Studies on model cyclic peptides containing a disulfide bond have shown optimal stability around pH 3.0.[9][10] Degradation of the disulfide bond increases at neutral to basic pH.[9][10]

The following table summarizes the stability of each functional group.

Functional GroupStable ToLabile To
Azide Mild acids/bases, mild oxidizing/reducing agentsStrong reducing agents, prolonged UV light exposure[3]
PEG Hydrolysis, mild acids/basesStrong oxidizing conditions, high temperatures[6]
Amine General laboratory conditionsReacts with electrophiles (e.g., NHS esters)
OPSS (Disulfide) Physiological pH (in absence of thiols)[7]Reducing agents (e.g., DTT, TCEP, GSH)[8], thiols, neutral to basic pH[9][10]

Experimental Protocol: Stability Assessment of this compound

The following is a general protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on the specific experimental needs.

Objective: To determine the degradation of this compound over time under different temperature, pH, and light conditions.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7.4, 9)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

  • Mass spectrometer (MS) for identification of degradation products

  • Temperature-controlled incubator

  • UV light source

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF) at a known concentration (e.g., 10 mg/mL).

  • Sample Preparation:

    • pH Stability: Dilute the stock solution into buffers of different pH values to a final concentration of, for example, 1 mg/mL.

    • Temperature Stability: Aliquot the samples in the pH 7.4 buffer and incubate at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Photostability: Expose an aliquot of the sample in the pH 7.4 buffer to a controlled UV light source. Keep a control sample in the dark.

  • Time Points: Collect aliquots from each sample at various time points (e.g., 0, 1, 3, 7, 14, and 30 days). Immediately quench any potential reaction by freezing or by dilution in the HPLC mobile phase.

  • HPLC Analysis:

    • Analyze the collected aliquots by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient from, for example, 5% to 95% Mobile Phase B over 20-30 minutes.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm). The release of 2-thiopyridone from OPSS degradation can be monitored at around 343 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the time zero sample.

    • Identify any new peaks that appear, which may correspond to degradation products. These can be further characterized by LC-MS.

Visualizations

Chemical Structure and Potential Degradation Sites

G cluster_molecule This compound cluster_degradation Potential Degradation Pathways N3 N3 PEG3 PEG3 N3->PEG3 ether linkage (stable) Amine Amine PEG3->Amine amide linkage (stable) OPSS OPSS Amine->OPSS amide linkage (stable) SS_bond S-S Pyridyl Pyridyl SS_bond->Pyridyl UV UV Light UV->N3 Degradation Reduction Reducing Agents (e.g., DTT, GSH) Reduction->SS_bond Cleavage Thiols Thiols (R-SH) Thiols->SS_bond Thiol Exchange High_pH High pH High_pH->SS_bond Degradation

Caption: Structure of this compound and its potential degradation pathways.

Workflow for Handling and Stability Testing

G cluster_storage Receiving and Storage cluster_use Usage Protocol cluster_stability Stability Testing Receive Receive Compound Store Store at <= -20°C under inert gas, in dark Receive->Store Warm Warm to Room Temp Store->Warm Prep Prepare Samples (Vary pH, Temp, Light) Store->Prep Open Open & Use Warm->Open Backfill Backfill with Inert Gas Open->Backfill Reseal Reseal Tightly Backfill->Reseal Store2 Return to <= -20°C Storage Reseal->Store2 Incubate Incubate for Defined Time Points Prep->Incubate Analyze Analyze by HPLC/LC-MS Incubate->Analyze Data Quantify Degradation Analyze->Data

Caption: Recommended workflow for handling and stability assessment.

References

An In-Depth Technical Guide to Azido-PEG3-amino-OPSS for Advanced Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG3-amino-OPSS, a heterobifunctional linker critical for the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a versatile chemical tool designed for covalently linking two molecules. Its structure comprises three key components:

  • An azide (N₃) group : This functional group is used in "click chemistry," a set of highly efficient and specific reactions. The most common type is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.

  • A polyethylene glycol (PEG) spacer (PEG3) : The three-unit PEG linker is a hydrophilic spacer that enhances the solubility of the molecule and its conjugates in aqueous environments. It also provides flexibility and spatial separation between the conjugated molecules, which is often crucial for maintaining their biological activity.

  • An ortho-pyridyl disulfide (OPSS) group : This group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins. The reaction forms a stable disulfide bond, which can be cleaved under reducing conditions if desired.

Due to its dual reactivity, this compound is an ideal linker for constructing complex biomolecules where precise control over conjugation is required.

Physicochemical Properties and Supplier Information

PropertyValueSource
Chemical Name This compoundMedchemExpress
Catalog Number HY-138438MedchemExpress
Molecular Formula C₁₇H₂₈N₄O₄S₂Calculated
Molecular Weight 420.56 g/mol Calculated
Appearance Solid or oilGeneral
Solubility Soluble in DMSO, DMFGeneral
Storage Conditions -20°C, desiccated, protected from lightGeneral

Primary Supplier:

  • MedchemExpress: Catalog Number HY-138438

Application in PROTAC Synthesis

PROTACs are innovative therapeutic agents that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.

This compound is particularly well-suited for PROTAC synthesis due to its heterobifunctional nature. This allows for a modular and efficient assembly of the final PROTAC molecule.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound can be conceptualized in a two-step process, as illustrated in the workflow diagram below. This modular approach allows for the synthesis and purification of intermediates before the final conjugation.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation A Target Protein Ligand (with alkyne) C Intermediate 1 (Ligand-PEG-OPSS) A->C Click Chemistry (CuAAC) B This compound B->C E Final PROTAC C->E Thiol Reaction D E3 Ligase Ligand (with thiol) D->E PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Ub Ubiquitin Ub->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target tags Degradation Degradation Ub_Target->Degradation Proteasome 26S Proteasome Proteasome->Degradation mediates Fragments Peptide Fragments Degradation->Fragments

References

Methodological & Application

Application Notes and Protocols for Azido-PEG3-amino-OPSS in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[2] Azido-PEG3-amino-OPSS is a heterobifunctional linker designed for the development of ADCs with precise control over drug placement and stoichiometry.

This linker incorporates three key functional elements:

  • An Azide (B81097) (N3) group, which serves as a handle for bioorthogonal "click chemistry," allowing for the highly efficient and specific attachment of an alkyne-modified payload.[3][4]

  • A PEG3 (polyethylene glycol) spacer, which enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.

  • An ortho-pyridyldisulfide (OPSS) group, which provides a thiol-reactive handle for conjugation to cysteine residues on the antibody. This enables site-specific conjugation to engineered cysteines (e.g., in THIOMABs) or to native interchain disulfide bonds after reduction, leading to more homogeneous ADC populations.[5][6]

The dual reactivity of the this compound linker allows for a flexible two-step conjugation strategy. This modular approach offers precise control over the drug-to-antibody ratio (DAR) and can lead to the production of more defined and stable ADCs.[7]

Mechanism of Action and Workflow

The general workflow for generating an ADC using this compound involves two main stages: modification of the antibody with the linker and subsequent conjugation of the cytotoxic payload via click chemistry. The OPSS group reacts with free sulfhydryl groups on the antibody through a disulfide exchange reaction, forming a stable disulfide bond. The azide group on the linker is then available for a highly specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction with an alkyne-functionalized drug.

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Purification & Characterization Antibody Monoclonal Antibody (with reduced cysteines) Modified_Ab Azide-Modified Antibody Antibody->Modified_Ab Thiol-Disulfide Exchange Linker This compound Linker->Modified_Ab ADC Final ADC Modified_Ab->ADC Click Chemistry (CuAAC or SPAAC) Payload Alkyne-Modified Payload Payload->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., DAR, Stability) Purification->Characterization

Figure 1: General workflow for ADC synthesis using this compound.

Data Presentation

The following tables present representative quantitative data for ADCs developed using thiol-reactive and click chemistry-based linkers. This data is intended to be illustrative of the results that can be expected when using the this compound linker.

Table 1: Representative Drug-to-Antibody Ratio (DAR) with Thiol-Reactive Linkers

Linker to Antibody Molar RatioAverage DAR (UV-Vis)DAR Heterogeneity (HIC)
2:11.8DAR0, DAR2
5:13.5DAR0, DAR2, DAR4
10:16.2DAR2, DAR4, DAR6, DAR8

Note: DAR values are dependent on the number of available cysteine residues and reaction conditions.[8][9]

Table 2: Representative Plasma Stability of Disulfide-Linked ADCs

Time Point% Intact ADC (Mouse Plasma)% Intact ADC (Human Plasma)
0 h100%100%
24 h95%98%
72 h85%92%
168 h70%85%

Note: Stability can be influenced by steric hindrance around the disulfide bond.[10][11]

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

  • Desalting columns

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add a 10-fold molar excess of TCEP to the antibody solution.[]

  • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Immediately proceed to the conjugation step to prevent re-oxidation of the thiol groups.

Protocol 2: Conjugation of this compound to the Reduced Antibody

This protocol details the conjugation of the linker to the generated free thiol groups on the antibody.

Figure 2: Thiol-disulfide exchange reaction for linker conjugation.

Materials:

  • Reduced antibody from Protocol 1

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

  • Quenching solution (e.g., 100 mM N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography - SEC)

Procedure:

  • To the reduced antibody solution, add a 5- to 10-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10%.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to scavenge any unreacted linker. Incubate for 20 minutes.

  • Purify the azide-modified antibody using SEC to remove excess linker and quenching reagent.

  • Characterize the purified product to confirm linker incorporation.

Protocol 3: Payload Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-modified payload to the azide-modified antibody via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

SPAAC_Reaction Azide_Ab Azide-Modified Antibody ADC_Final Final ADC (Triazole Linkage) Azide_Ab->ADC_Final DBCO_Payload DBCO-Payload DBCO_Payload->ADC_Final

Figure 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Azide-modified antibody from Protocol 2

  • Alkyne-modified payload (e.g., DBCO-drug) stock solution in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification columns (e.g., hydrophobic interaction chromatography - HIC)

Procedure:

  • To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the alkyne-modified payload stock solution.[13]

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS.[13]

  • Purify the final ADC using HIC to separate species with different DARs and to remove unconjugated antibody and excess payload.

  • Buffer exchange the purified ADC into a formulation buffer and store at 2-8°C.

Protocol 4: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the DAR using the Beer-Lambert law with the known extinction coefficients of the antibody and the payload.[9][]

2. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.

  • Inject the purified ADC onto a HIC column and elute with a decreasing salt gradient.

  • The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).[15]

  • The average DAR can be calculated from the relative peak areas.

3. Stability Assessment:

  • Incubate the ADC in plasma (human, mouse) at 37°C.

  • At various time points, analyze the samples by HIC or LC-MS to quantify the amount of intact ADC and any released payload.[16][17]

Conclusion

The this compound linker provides a versatile and powerful tool for the development of next-generation ADCs. Its heterobifunctional nature allows for a controlled, two-step conjugation process, combining the site-specificity of thiol-based conjugation with the efficiency and bioorthogonality of click chemistry. This approach facilitates the production of more homogeneous and stable ADCs with a well-defined drug-to-antibody ratio, which is crucial for optimizing their therapeutic index. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the application of this advanced linker technology for the development of novel and effective antibody-drug conjugates.

References

Application Notes and Protocols for Labeling Proteins with Azido-PEG3-amino-OPSS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of proteins is a cornerstone of modern biological research and therapeutic development. The heterobifunctional linker, Azido-PEG3-amino-OPSS, provides a versatile tool for site-specific protein labeling. This linker incorporates three key functionalities:

  • An ortho-pyridyl disulfide (OPSS) group that reacts specifically with free sulfhydryl groups (cysteines) on a protein, forming a stable, yet reducible, disulfide bond.[1]

  • A hydrophilic polyethylene glycol (PEG) spacer (PEG3) that enhances the solubility and stability of the resulting conjugate while minimizing aggregation.[2][3]

  • An azide (B81097) (N₃) group that serves as a bioorthogonal handle for "click chemistry."[4][5] This allows for the highly efficient and specific attachment of a second molecule, such as a fluorophore, biotin, or a drug payload, that has been modified with an alkyne group.[6][7]

This two-step labeling strategy (sulfhydryl reaction followed by click chemistry) enables the precise and modular construction of well-defined protein conjugates for a wide range of applications, including protein tracking, immunoassays, and the development of antibody-drug conjugates (ADCs).[8][9]

Principle of the Method

The protein labeling process using this compound is a two-stage procedure.

Stage 1: Cysteine-Specific Modification. The OPSS end of the linker reacts with a free thiol group on a protein's cysteine residue. This reaction proceeds readily at a slightly acidic to neutral pH (6.5-7.5) and results in the formation of a stable disulfide bond, covalently attaching the Azido-PEG linker to the protein.

Stage 2: Bioorthogonal "Click" Conjugation. The azide group, now displayed on the protein surface, is inert to most biological functional groups.[7][10] It can be specifically reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[5] This "click" reaction forms a stable triazole linkage, completing the conjugation.[4]

Experimental Protocols

Materials and Reagents
  • Protein of Interest (POI): Must contain at least one accessible free cysteine residue. Purity should be >95%.

  • This compound Linker: Dissolved in a compatible organic solvent (e.g., DMSO or DMF) to prepare a 10 mM stock solution.

  • Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2. (Do not use buffers containing thiols).

  • Reducing Agent (optional): 10 mM Tris(2-carboxyethyl)phosphine (TCEP) stock solution. Required if the target cysteine is in a disulfide bond.

  • Alkyne-functionalized Reporter Molecule: (e.g., DBCO-Fluorophore, Alkyne-Biotin). Dissolved in DMSO to prepare a 10 mM stock solution.

  • Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for buffer exchange and removal of excess reagents.

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (for characterization).

Protocol 1: Labeling Protein with this compound (Stage 1)
  • Protein Preparation:

    • Dissolve the Protein of Interest (POI) in Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine residue is part of a disulfide bond, add TCEP to a final concentration of 1 mM. Incubate for 30-60 minutes at room temperature to reduce the disulfide bond.

    • Remove the excess TCEP immediately using a desalting column, exchanging the protein into fresh, degassed Reaction Buffer.

  • Linker Conjugation:

    • Calculate the required volume of the 10 mM this compound stock solution. A 10- to 20-fold molar excess of the linker over the protein is a recommended starting point.

    • Add the calculated volume of the linker to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of Azide-Labeled Protein:

    • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

    • Collect the protein-containing fractions. The successful conjugation can be verified by mass spectrometry, which will show an increase in mass corresponding to the attached linker.

  • Quantification and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Store the purified azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Click Chemistry Conjugation of Reporter Molecule (Stage 2)

This protocol describes a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and ideal for biological samples.

  • Reaction Setup:

    • To the purified azide-labeled protein solution, add the alkyne-functionalized reporter molecule (e.g., DBCO-Fluorophore). A 3- to 5-fold molar excess of the reporter molecule over the protein is recommended.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent reporter.

  • Final Purification:

    • Remove the excess, unreacted reporter molecule using a desalting column or dialysis.

    • The final labeled protein conjugate is now ready for downstream applications.

  • Characterization:

    • Confirm the final conjugation using SDS-PAGE (a shift in molecular weight should be observed) and fluorescence scanning if a fluorophore was used. Mass spectrometry can provide definitive confirmation of the final product's mass.

Data Presentation

The following tables summarize representative quantitative data for a typical protein labeling experiment.

Table 1: Summary of Labeling Efficiency (Stage 1)

Parameter Description Example Value Method of Determination
Protein Concentration Initial concentration of the target protein. 2.0 mg/mL BCA Assay / A280
Linker:Protein Molar Ratio Molar excess of this compound used. 20:1 Calculation
Labeling Efficiency Percentage of protein molecules labeled with the azide linker. > 90% Mass Spectrometry[11]
Degree of Labeling (DOL) Average number of linkers per protein molecule. 0.9 - 1.1 Mass Spectrometry

| Yield | Percentage of protein recovered after purification. | > 85% | BCA Assay / A280 |

Table 2: Characterization of Final Conjugate (Stage 2)

Parameter Description Example Value Method of Determination
Conjugate Identity POI-PEG-Reporter Confirmed Mass Spectrometry
Final Concentration Concentration of the purified final conjugate. 1.5 mg/mL BCA Assay / A280
Purity Purity of the final conjugate. > 95% SDS-PAGE / Densitometry
Functionality Biological activity of the protein post-labeling. > 90% of native Relevant Activity Assay

| Stability | Stability of the conjugate after 1 week at 4°C. | No significant degradation | SDS-PAGE |

Visualizations

Chemical Reaction Pathway

G cluster_stage1 Stage 1: Cysteine Modification cluster_stage2 Stage 2: Click Chemistry (SPAAC) Protein-SH Protein-SH (Target Cysteine) Azide-Protein Protein-S-S-Pyridyl-amino-PEG3-Azide (Azide-Labeled Protein) Protein-SH->Azide-Protein + Linker (pH 6.5-7.5) Linker This compound Azide-Protein_ref Azide-Labeled Protein Reporter DBCO-Reporter (e.g., Fluorophore) Final_Conjugate Final Protein Conjugate Reporter->Final_Conjugate Azide-Protein_ref->Final_Conjugate + Reporter

Caption: Reaction scheme for two-stage protein labeling.

Experimental Workflow

G A 1. Prepare Protein Solution (1-5 mg/mL in Reaction Buffer) B 2. Reduce Disulfides (optional) (Add TCEP, incubate 30-60 min) A->B If needed C 3. Buffer Exchange (Remove TCEP via Desalting Column) A->C If no reduction B->C D 4. Add this compound (10-20x molar excess) C->D E 5. Incubate (1-2h at RT or overnight at 4°C) D->E F 6. Purify Azide-Protein (Remove excess linker via Desalting Column) E->F G 7. Add Alkyne-Reporter (3-5x molar excess) F->G H 8. Incubate (Click Reaction) (1-4h at RT, protect from light) G->H I 9. Final Purification (Remove excess reporter) H->I J 10. Characterize Final Conjugate (MS, SDS-PAGE, Activity Assay) I->J

Caption: Step-by-step experimental workflow for protein conjugation.

References

Step-by-Step Guide to Azido-PEG3-amino-OPSS Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-amino-OPSS is a heterobifunctional linker critical in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses three distinct reactive moieties: a primary amine, an azide (B81097) group, and an ortho-pyridyl disulfide (OPSS) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique combination allows for a sequential and controlled conjugation of different molecular entities, providing a versatile platform for creating complex bioconjugates.

The primary amine enables conjugation to molecules containing carboxylic acids or activated esters. The OPSS group selectively reacts with free sulfhydryl (thiol) groups to form a stable, yet reducible, disulfide bond.[1] The azide group facilitates highly efficient and specific "click chemistry" reactions with alkyne-modified molecules.[2][3] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

This document provides detailed protocols for utilizing this compound in a multi-step bioconjugation workflow, methods for characterizing the resulting conjugate, and quantitative data to guide experimental design.

Core Principles of this compound Bioconjugation

The versatility of the this compound linker lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise approach to building complex biomolecules. A typical strategy involves:

  • Amine Conjugation: The primary amine of the linker is reacted with a molecule containing a carboxylic acid or an activated ester (e.g., an NHS ester). This is often the first step to attach a small molecule drug or a targeting ligand.

  • Thiol-Disulfide Exchange: The OPSS group of the linker-drug conjugate is then reacted with a biomolecule containing a free thiol group, such as a cysteine residue on an antibody or protein. This reaction is highly specific and results in a stable disulfide linkage.

  • Azide-Alkyne Click Chemistry: The terminal azide group is then available for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a molecule containing a terminal alkyne. This can be used to attach a third component, such as a payload, a detection label, or another targeting moiety.

Experimental Protocols

The following protocols provide a general framework for a three-step bioconjugation using this compound. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Conjugation of a Carboxylated Molecule to the Amino Group of the Linker

This protocol describes the activation of a carboxylated molecule and its subsequent conjugation to the primary amine of this compound.

Materials:

  • Carboxylated molecule (e.g., a small molecule drug)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Activation of the Carboxylated Molecule: a. Dissolve the carboxylated molecule in anhydrous DMF or DMSO. b. Add 1.1 equivalents of EDC and 1.2 equivalents of NHS. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to this compound: a. Dissolve this compound in DMF or DMSO. b. Add the activated NHS ester solution to the this compound solution. A 1.5 to 5-fold molar excess of the activated molecule over the linker is recommended. c. Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: a. Purify the resulting conjugate using a desalting column or by dialysis to remove excess reactants.

Protocol 2: Conjugation of the OPSS-Linker to a Thiol-Containing Biomolecule (e.g., Antibody)

This protocol details the conjugation of the OPSS-functionalized molecule from Protocol 1 to a thiol-containing antibody.

Materials:

  • Thiol-containing antibody (partially reduced if necessary)

  • OPSS-functionalized molecule from Protocol 1

  • Reaction Buffer: PBS, pH 6.5-7.5, containing 5-10 mM EDTA

  • Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column

Procedure:

  • Antibody Preparation (if necessary): a. If the antibody does not have free thiols, partially reduce the interchain disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at 37°C. b. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation Reaction: a. To the thiol-containing antibody in Reaction Buffer, add a 5- to 20-fold molar excess of the OPSS-functionalized molecule. The final concentration of any organic solvent from the stock solution of the linker should be kept below 10% to prevent protein denaturation. b. Incubate the reaction for 1-2 hours at room temperature with gentle stirring. c. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification: a. Purify the antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and the pyridine-2-thione byproduct.

Protocol 3: Azide-Alkyne Click Chemistry

This protocol describes the final conjugation step using a copper-catalyzed click chemistry reaction.

Materials:

  • Azide-functionalized antibody conjugate from Protocol 2

  • Alkyne-modified payload or molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)

  • Solvent: DMSO or a mixture with water

  • Desalting column

Procedure:

  • Preparation of Reactants: a. Dissolve the alkyne-modified molecule in DMSO. b. Prepare stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Click Reaction: a. To the azide-functionalized antibody conjugate in an appropriate buffer, add a 3- to 10-fold molar excess of the alkyne-modified molecule. b. Add the copper catalyst. This is typically done by adding the CuSO4 solution (e.g., 0.1 equivalents relative to the alkyne) followed by the sodium ascorbate solution (e.g., 0.5 equivalents relative to the alkyne). The use of a copper-chelating ligand like TBTA can improve catalyst stability and reaction efficiency. c. Stir the reaction at room temperature for 1-4 hours.

  • Purification: a. Purify the final bioconjugate using a desalting column or other appropriate chromatography method to remove excess reactants and copper catalyst.

Characterization of the Bioconjugate

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC and can be determined using several methods.

  • UV-Vis Spectroscopy: This method is based on measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the conjugated molecule has maximum absorbance. The DAR can be calculated using the Beer-Lambert law.[4]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The hydrophobicity of the ADC increases with the number of conjugated molecules, allowing for their separation. The weighted average DAR can be calculated from the peak areas of the different species.[3][5][6]

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for antibody and λmax for the drug) to calculate concentrations.Average DARRapid, simple, and requires minimal sample.Can be inaccurate if the drug's absorbance at 280 nm is significant or if there are impurities. Does not provide information on the distribution of drug-loaded species.
Hydrophobic InteractionChromatography (HIC) Separates molecules based on their hydrophobicity. The number of conjugated drugs increases the hydrophobicity of the ADC.Average DAR and distribution of different drug-loaded species (DAR 0, 2, 4, etc.).Provides detailed information on the heterogeneity of the ADC population.Requires more specialized equipment and method development. May not be suitable for all ADCs.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact or fragmented ADC to determine the mass of the conjugated drug.Precise DAR and distribution. Can identify the location of conjugation.Highly accurate and provides detailed structural information.Requires expensive instrumentation and complex data analysis.

Visualizing the Workflow

Bioconjugation_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol-Disulfide Exchange cluster_step3 Step 3: Click Chemistry Molecule Carboxylated Molecule Activated_Molecule Activated Molecule (NHS Ester) Molecule->Activated_Molecule EDC, NHS Linker_Amine This compound Linker_Molecule Linker-Molecule Conjugate Linker_Amine->Linker_Molecule Activated_Molecule->Linker_Molecule ADC_Azide Azide-Functionalized ADC Linker_Molecule->ADC_Azide Antibody Thiol-containing Antibody Antibody->ADC_Azide Final_ADC Final ADC ADC_Azide->Final_ADC Alkyne_Payload Alkyne-modified Payload Alkyne_Payload->Final_ADC Cu(I) catalyst

Caption: Workflow for this compound bioconjugation.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Linker_OPSS Linker-OPSS Disulfide_Bond Linker-S-S-Protein Linker_OPSS->Disulfide_Bond Byproduct Pyridine-2-thione Linker_OPSS->Byproduct Protein_SH Protein-SH Protein_SH->Disulfide_Bond

Caption: Thiol-Disulfide exchange reaction mechanism.

Click_Chemistry_Reaction cluster_reactants_click Reactants cluster_catalyst Catalyst cluster_product_click Product Molecule_Azide Molecule-N3 Triazole_Product Molecule-Triazole-Molecule Molecule_Azide->Triazole_Product Molecule_Alkyne Molecule-Alkyne Molecule_Alkyne->Triazole_Product Catalyst Cu(I) Catalyst->Triazole_Product

Caption: Azide-Alkyne click chemistry reaction.

References

Application Notes: Azido-PEG3-amino-OPSS in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical component that influences a PROTAC's efficacy, selectivity, and physicochemical properties.[2][5]

Azido-PEG3-amino-OPSS is a versatile, heterotrifunctional PEG-based linker precursor designed for advanced PROTAC synthesis. It incorporates three key functional groups:

  • Azide (B81097) (N₃) Group: Enables highly efficient and specific conjugation to alkyne-functionalized molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[6][7]

  • Amino (NH₂) Group: Provides a nucleophilic handle for standard amide bond formation with activated carboxylic acids, a common feature on POI or E3 ligase ligands.[8]

  • Ortho-pyridyl disulfide (OPSS) Group: Acts as a reactive handle for thiol-disulfide exchange, allowing for covalent conjugation to cysteine residues on proteins or ligands.[9] This feature is particularly useful for cysteine-directed PROTACs or for introducing specific functionalities.

The PEG3 (triethylene glycol) backbone enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability—common challenges in PROTAC development.[5][10]

Logical Structure and Reactivity

The this compound linker offers modularity in PROTAC assembly. The orthogonal nature of its reactive groups allows for a stepwise, controlled synthesis strategy.

G cluster_linker This compound Linker cluster_reactants Reactive Partners cluster_reactions Conjugation Chemistry linker Azido (N3) PEG3 Spacer Amino (NH2) OPSS click Click Chemistry (CuAAC/SPAAC) linker:f0->click amide Amide Coupling (e.g., HATU/DIPEA) linker:f2->amide disulfide Thiol-Disulfide Exchange linker:f3->disulfide alkyne Alkyne-Ligand (e.g., POI Ligand) acid Carboxylic Acid-Ligand (e.g., E3 Ligand) cysteine Cysteine Residue (on POI or Ligand) click->alkyne amide->acid disulfide->cysteine

Caption: Reactivity of the this compound linker.
Applications in PROTAC Synthesis

  • Modular "Click Chemistry" Assembly: The most common application involves a convergent synthesis strategy.[3] An E3 ligase ligand (e.g., pomalidomide) with a carboxylic acid handle is first coupled to the linker's amino group. The resulting azide-functionalized intermediate is then "clicked" onto a POI ligand that has been modified with an alkyne group. This modular approach allows for the rapid generation of PROTAC libraries by varying the POI and E3 ligase ligands.[11][]

  • Cysteine-Directed PROTACs: The OPSS group enables the development of PROTACs that covalently bind to a cysteine residue on the target protein. This can enhance binding affinity and selectivity. In this approach, the azide and amino groups are used to attach the E3 ligase ligand and a non-covalent binder for the POI, while the OPSS group facilitates the disulfide bond formation with the target cysteine.

  • Dual-Payload Conjugates: The trifunctional nature of the linker allows for the creation of more complex molecules, such as antibody-PROTAC conjugates, where the OPSS group could be used to attach the PROTAC to an antibody for targeted delivery.

Data on PEGylated PROTACs

The length and composition of the linker are critical for PROTAC efficacy, directly impacting the formation of a stable ternary complex (POI-PROTAC-E3 Ligase) required for degradation.[4][13] While specific data for PROTACs using the exact this compound linker is proprietary or dispersed in literature, the general impact of PEG linkers is well-documented. Optimization of linker length is crucial, as a linker that is too short may prevent effective ternary complex formation, while one that is too long can lead to reduced efficiency.[13]

The following table summarizes representative data for PROTACs utilizing PEG linkers of varying lengths, illustrating the importance of linker optimization for achieving potent degradation.

PROTAC Target E3 Ligase Linker Type/Length DC₅₀ Dₘₐₓ (%) Cell Line
ERαVHLPEG-based (16 atoms)~1 µM~95%MCF7
ERαVHLPEG-based (12 atoms)~5 µM~75%MCF7
TBK1CRBNPEG-based (21 atoms)3 nM96%MM.1S
TBK1CRBNPEG-based (29 atoms)292 nM76%MM.1S
KRAS G12CCRBNPEG-based0.03 µM>90%NCI-H358
KRAS G12CVHLPEG-based0.1 µM>90%NCI-H358

Data is illustrative and compiled from various sources.[13][14] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for PROTAC potency and efficacy.[15][16]

Protocols: PROTAC Synthesis and Evaluation

Protocol 1: General Synthesis of a PROTAC via Amide Coupling and Click Chemistry

This protocol describes a common two-step approach for synthesizing a PROTAC using a heterobifunctional linker like Azido-PEG3-amino.

Workflow Diagram:

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CuAAC Click Reaction start1 E3 Ligand-COOH s1_react Combine Ligand, Linker, HATU, DIPEA in DMF start1->s1_react start2 POI Ligand-Alkyne s2_react Combine Intermediate, POI Ligand, CuSO4, NaAsc in t-BuOH/H2O start2->s2_react linker Azido-PEG3-NH2 linker->s1_react s1_stir Stir at RT, Monitor by LC-MS s1_react->s1_stir s1_purify Purify Intermediate (HPLC) s1_stir->s1_purify intermediate E3 Ligand-PEG3-Azide s1_purify->intermediate intermediate->s2_react s2_stir Stir at RT, Monitor by LC-MS s2_react->s2_stir s2_purify Purify Final PROTAC (HPLC) s2_stir->s2_purify final_protac Final PROTAC s2_purify->final_protac

Caption: Workflow for PROTAC synthesis using a PEG-Azido linker.

Step 1: Amide Coupling of E3 Ligase Ligand to Linker

  • Reagents & Materials:

    • E3 Ligand with a carboxylic acid (e.g., Pomalidomide-COOH) (1.0 eq)

    • Azido-PEG3-amino linker (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • LC-MS for reaction monitoring

    • Preparative HPLC for purification

  • Procedure:

    • Dissolve the E3 Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[8]

    • Add the Azido-PEG3-amino linker to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, purify the resulting E3 Ligand-Linker-Azide intermediate by preparative HPLC.

    • Characterize the product by LC-MS and NMR.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents & Materials:

    • E3 Ligand-Linker-Azide intermediate (1.0 eq)

    • POI Ligand with a terminal alkyne (1.1 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.3 eq)

    • Sodium ascorbate (B8700270) (0.2-0.6 eq)

    • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

  • Procedure:

    • Dissolve the E3 Ligand-Linker-Azide intermediate and the alkyne-functionalized POI Ligand in the chosen solvent system.[5][8]

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution may change color, indicating the formation of the Cu(I) catalyst.

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS, HRMS, and NMR.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein (POI) in cells treated with the synthesized PROTAC.

  • Materials:

    • Cancer cell line expressing the POI (e.g., MCF7 for ERα)

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

    • Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

    • SDS-PAGE and Western Blot:

      • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

      • Transfer the separated proteins to a membrane.

      • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

      • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and apply the ECL substrate.

    • Imaging and Analysis:

      • Capture the chemiluminescent signal using an imager.

      • Strip the membrane and re-probe with a primary antibody for a loading control.

      • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

      • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

PROTAC Mechanism of Action

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of the target protein.

G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) ternary POI-PROTAC-E3 Complex POI->ternary E3 E3 Ubiquitin Ligase E3->ternary PROTAC PROTAC PROTAC->ternary ternary->PROTAC Release & Recycling polyUb Poly-Ubiquitinated POI ternary->polyUb Ubiquitination Ub Ubiquitin (Ub) Ub->ternary proteasome 26S Proteasome polyUb->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

References

Amine Labeling of Antibodies with Azido-PEG3-Succinimidyl Carbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the amine labeling of antibodies using Azido-PEG3-succinimidyl carbonate. This bifunctional linker is instrumental in a two-step conjugation strategy, enabling the precise attachment of various molecules to an antibody. The initial step involves the reaction of the succinimidyl carbonate group with primary amines on the antibody, such as the ε-amino group of lysine (B10760008) residues, to form a stable carbamate (B1207046) bond.[1] This introduces a polyethylene (B3416737) glycol (PEG) spacer arm that terminates in a bioorthogonal azide (B81097) (N₃) group.[1][2] This azide handle can then be specifically and efficiently conjugated to a molecule of interest containing an alkyne group through "click chemistry," such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4][5] This modular approach is pivotal in the development of antibody-drug conjugates (ADCs) and other functionalized immunoconjugates.[4]

Key Quantitative Parameters

The following table summarizes the crucial quantitative parameters for a successful antibody labeling protocol.

ParameterRecommended ValueNotes
Antibody Purity >95%Should be free of stabilizing proteins like BSA and gelatin that contain primary amines.
Antibody Concentration 1-5 mg/mLHigher concentrations (>2.5 mg/mL) generally lead to greater labeling efficiency.[4]
Molar Ratio (Reagent:Ab) 10:1 to 20:1This may require optimization depending on the specific antibody and desired degree of labeling.[1]
Reaction Buffer 0.1 M sodium bicarbonate, pH 8.3-8.5A non-nucleophilic buffer is essential. Other options include PBS or HEPES.[3][4]
Reaction Temperature Room Temperature or 4°C4°C is recommended for sensitive antibodies to maintain their integrity.[1]
Incubation Time 30-60 minutes at RT or 2 hours at 4°CLonger incubation times may be necessary at lower temperatures.[2]
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction.[2][4]

Experimental Protocols

Protocol 1: Antibody Preparation and Labeling

This protocol details the modification of a monoclonal antibody with Azido-PEG3-succinimidyl carbonate to introduce azide functionalities.

Materials:

  • Antibody of interest

  • Azido-PEG3-succinimidyl carbonate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[2]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)[2]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., from Tris buffer or stabilizing proteins), exchange the buffer to the Reaction Buffer using a desalting column.

    • Adjust the final antibody concentration to 1-5 mg/mL in the Reaction Buffer.[4]

  • Labeling Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG3-succinimidyl carbonate in anhydrous DMSO.[2]

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM labeling reagent stock to achieve a 10- to 20-fold molar excess over the antibody.[1]

    • While gently vortexing, add the calculated volume of the labeling reagent to the antibody solution.[1]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quenching the Reaction:

    • To terminate the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[2]

    • Incubate for 15 minutes at room temperature.[2]

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with 1X PBS, pH 7.4.[1]

    • Elute the purified, azide-labeled antibody according to the manufacturer's protocol. The larger antibody conjugate will elute first.[1]

  • Storage:

    • Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C with a cryoprotectant like glycerol (B35011) for long-term storage.[1]

Protocol 2: Characterization of Azide-Labeled Antibody

1. Protein Concentration Determination:

  • Determine the concentration of the purified azide-modified antibody using a standard protein concentration assay (e.g., BCA assay).[2]

2. Degree of Labeling (DOL) Assessment (Indirect):

  • The degree of azide incorporation can be indirectly determined using techniques such as MALDI-TOF mass spectrometry. The shift in molecular weight corresponds to the number of attached Azido-PEG3 moieties.[2]

Visualizations

Reaction Mechanism

The labeling process occurs in two distinct stages: amine labeling followed by a subsequent click chemistry reaction.

Reaction_Mechanism cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry Antibody Antibody with Primary Amines (-NH2) AzideLabeledAb Azide-Labeled Antibody Antibody->AzideLabeledAb Nucleophilic Acyl Substitution AzidoPEG3SC Azido-PEG3-Succinimidyl Carbonate AzidoPEG3SC->AzideLabeledAb Conjugate Antibody Conjugate AzideLabeledAb->Conjugate Azide-Alkyne Cycloaddition AlkyneMolecule Alkyne-Modified Molecule (e.g., Drug, Fluorophore) AlkyneMolecule->Conjugate

Caption: Chemical pathway for antibody conjugation.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the amine labeling of antibodies with Azido-PEG3-succinimidyl carbonate.

Experimental_Workflow Start Start: Antibody Solution BufferExchange 1. Buffer Exchange (if needed) to Amine-Free Buffer Start->BufferExchange Concentration 2. Adjust Antibody Concentration BufferExchange->Concentration AddReagent 3. Add Azido-PEG3-SC Reagent Concentration->AddReagent Incubate 4. Incubate AddReagent->Incubate Quench 5. Quench Reaction Incubate->Quench Purify 6. Purify via Desalting Column Quench->Purify Characterize 7. Characterize Azide-Labeled Antibody Purify->Characterize End End: Purified Azide-Labeled Antibody Characterize->End

Caption: General experimental workflow for bioconjugation.

References

Application Notes: A Comparative Guide to Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful and versatile method for covalently linking molecules in a specific and efficient manner.[1] This reaction comes in two primary forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Both pathways yield a stable triazole linkage but differ fundamentally in their mechanism and application scope. CuAAC utilizes a copper(I) catalyst to join a terminal alkyne with an azide (B81097), while SPAAC employs a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst.[2] This difference dictates their suitability for various applications, from small molecule synthesis in drug discovery to complex bioconjugation in living systems.[3][4] These notes provide a detailed comparison, quantitative data, and experimental protocols to guide researchers in selecting the optimal strategy for their specific needs.

Principle of the Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

The CuAAC reaction is a highly efficient and regioselective process that exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[5] The reaction's success hinges on the copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[5] The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5] To prevent catalyst oxidation and enhance reaction efficiency, a stabilizing ligand like THPTA or TBTA is often included.[5][6] CuAAC is renowned for its reliability, high yields, and tolerance to a wide range of functional groups and solvents, making it a favored tool in drug discovery, material science, and in vitro bioconjugation.[7][8][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

SPAAC was developed to overcome the primary limitation of CuAAC: the cytotoxicity of the copper catalyst, which restricts its use in living organisms.[10] This catalyst-free reaction is driven by the high ring strain of a cyclooctyne derivative (e.g., BCN, DBCO).[11] This intrinsic strain is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction to proceed spontaneously under physiological conditions.[][13] The absence of a toxic catalyst makes SPAAC the ideal choice for applications requiring high biocompatibility, such as live-cell imaging, in vivo labeling, and the modification of sensitive biological systems.[3][11]

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a trade-off between reaction speed and biocompatibility. The following tables provide a summary of key quantitative parameters to aid in this decision.

Table 1: General Reaction Characteristics
FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition of a terminal alkyne and an azide.[4]Catalyst-free [3+2] cycloaddition of a strained cyclooctyne and an azide.[4]
Catalyst Requirement Copper(I) is essential.[3]None required.[14][15]
Alkyne Reactant Terminal Alkyne.[2]Strained Cyclooctyne (e.g., DBCO, BCN).[5]
Biocompatibility Limited for in vivo applications due to copper cytotoxicity.[14][16]Excellent biocompatibility, ideal for live-cell and in vivo studies.[6][11]
Regioselectivity Highly regioselective, yielding only the 1,4-disubstituted triazole.[5]Typically yields a mixture of regioisomers.[9]
Primary Applications Drug discovery, material science, proteomics, ex vivo bioconjugation.[9][17]Live-cell imaging, in vivo bioconjugation, modifying sensitive biomolecules.[3][18]
Table 2: Quantitative Parameters for Experimental Design
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant Generally fast (1 to 100 M⁻¹s⁻¹).[4]Slower than CuAAC (typically 0.001 to 1.0 M⁻¹s⁻¹), dependent on cyclooctyne.[5][19][20]
Typical Reaction Time 10 minutes to 24 hours.[9][11][21]4 to 24 hours.[1][7]
Typical Temperature Room Temperature to 110°C.[3][19][21]Room Temperature or 4°C.[1][7]
Typical Yields >90% (often near-quantitative).[1][7][8]Generally high, but can be substrate-dependent.
Reactant Molar Ratio ~1:1 (small molecules); 4-50x excess of one reagent for bioconjugation.[9][21]2-4x molar excess of the cyclooctyne reagent is a common starting point.[1]
Copper(I) Source Conc. 0.25 - 1 mM (for bioconjugation).[17][19][22]N/A
Reducing Agent Conc. 5 mM (or 5-50 equivalents to azide).[21][22]N/A
Ligand:Copper Ratio 2:1 to 5:1.[15][21][22]N/A

Visualizing the Processes

Reaction Mechanisms

Reaction_Mechanisms Figure 1: Azide-Alkyne Cycloaddition Mechanisms cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Azide R1-N3 CuAAC_Product 1,4-Triazole Product CuAAC_Azide->CuAAC_Product CuAAC_Alkyne R2-C≡CH CuAAC_Alkyne->CuAAC_Product CuAAC_Catalyst Cu(I) Ligand, Reductant CuAAC_Catalyst->CuAAC_Product Catalyzes SPAAC_Azide R1-N3 SPAAC_Product Triazole Product (Regioisomers) SPAAC_Azide->SPAAC_Product SPAAC_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) SPAAC_Alkyne->SPAAC_Product

Caption: Figure 1: Azide-Alkyne Cycloaddition Mechanisms.

General Experimental Workflow

Experimental_Workflow Figure 2: General Bioconjugation Workflow Prep_Bio 1. Prepare Biomolecule (e.g., protein with azide) Prep_Reagent 2. Prepare Reagent Stock (e.g., Alkyne or Cyclooctyne in DMSO) Prep_Bio->Prep_Reagent Reaction 3. Initiate Reaction Add reagent to biomolecule. For CuAAC, add catalyst premix. Prep_Reagent->Reaction Incubate 4. Incubate (e.g., 4-12h at RT or 12-24h at 4°C) Reaction->Incubate Purify 5. Purify Conjugate (e.g., Dialysis, SEC) Incubate->Purify Analyze 6. Analyze Product (e.g., SDS-PAGE, Mass Spec) Purify->Analyze

Caption: Figure 2: General Bioconjugation Workflow.

Decision-Making Guide

Decision_Tree Figure 3: Choosing Between CuAAC and SPAAC Start Start: Need to perform azide-alkyne cycloaddition Live_System Is the reaction in a living system (in vivo/live cells)? Start->Live_System Use_SPAAC Use SPAAC (Biocompatible, Catalyst-Free) Live_System->Use_SPAAC Yes Check_Speed Is maximum reaction speed critical? Live_System->Check_Speed No (in vitro/ex vivo) Use_CuAAC Use CuAAC (Fast Kinetics, High Yield) Check_Speed->Use_CuAAC Yes Consider_SPAAC Consider SPAAC (Slower, but avoids copper) Check_Speed->Consider_SPAAC No

Caption: Figure 3: Choosing Between CuAAC and SPAAC.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general method for labeling an alkyne-modified biomolecule with an azide-containing cargo (e.g., a fluorescent dye).

Materials:

  • Alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing cargo.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 50-100 mM in water).[6]

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM or higher in water).

  • Aminoguanidine (B1677879) stock solution (optional, to scavenge reactive byproducts, e.g., 100 mM in water).[14]

  • DMSO (for dissolving hydrophobic cargo).

  • Purification system (e.g., dialysis, size-exclusion chromatography).

Procedure:

  • Prepare Biomolecule: In a microcentrifuge tube, prepare the alkyne-modified biomolecule solution to the desired final volume and concentration (e.g., 28.6 µM alkyne).[19]

  • Add Azide Cargo: Add the azide-containing cargo to the biomolecule solution. A 2 to 50-fold molar excess of the azide is typically used.[6] If the azide is dissolved in DMSO, ensure the final DMSO concentration remains low (<5% v/v).

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is common.[19] For a final reaction concentration of 0.10 mM CuSO₄, you would use 0.50 mM THPTA.[19] Vortex briefly to mix.

  • Add Aminoguanidine (Optional): Add aminoguanidine to the main reaction tube to a final concentration of 5 mM.[19]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the main reaction tube to initiate the cycloaddition. A final concentration of 2.5-5 mM is typical.[6][19] Mix gently by pipetting or brief vortexing.

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[6] Reaction times may vary depending on the specific substrates.

  • Purify: Once the reaction is complete, purify the labeled biomolecule from excess reagents and catalyst using a suitable method like dialysis, spin filtration, or size-exclusion chromatography.

  • Analyze: Confirm the conjugation and assess purity using methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling

This protocol describes a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Cells with azide groups metabolically incorporated onto their surface glycans.

  • Cyclooctyne-dye conjugate (e.g., DBCO-Fluorophore) stored at -20°C.

  • Anhydrous DMSO.

  • Cell culture medium or buffer suitable for labeling (e.g., PBS with 1% BSA).

  • Fluorescence microscope.

Procedure:

  • Prepare Reagent Stock: Allow the vial of the cyclooctyne-dye conjugate to warm to room temperature. Prepare a stock solution (e.g., 1-10 mM) in anhydrous DMSO.[11]

  • Prepare Cells: Culture the azide-labeled cells on a suitable imaging plate (e.g., glass-bottom dish). Gently wash the cells twice with pre-warmed buffer (e.g., DPBS) to remove residual media.[6]

  • Prepare Labeling Solution: Dilute the cyclooctyne-dye stock solution into the appropriate cell culture medium or buffer to the desired final concentration (typically 25-50 µM).

  • Label Cells: Add the labeling solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes. Incubation times may require optimization.

  • Wash Cells: After incubation, gently aspirate the labeling solution and wash the cells three times with fresh buffer to remove any unreacted probe.

  • Image Cells: Add fresh medium or buffer to the cells and visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

These protocols provide a starting point for experimentation. Optimization of reagent concentrations, incubation times, and temperature may be necessary for specific applications and substrates.

References

Application Notes and Protocols: Conjugation of Payloads to Azide-Modified Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic payloads to specific cell types is a cornerstone of modern drug development. Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents or other payloads directly to target cells, such as cancer cells. A critical step in the construction of ADCs is the stable and efficient conjugation of the payload to the antibody. The introduction of bioorthogonal functional groups, such as azides, onto the antibody provides a versatile handle for site-specific payload attachment. This approach allows for the production of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), which is crucial for optimizing therapeutic efficacy and minimizing off-target toxicity.[1]

This document provides detailed application notes and protocols for the conjugation of payloads to azide-modified antibodies using two of the most robust and widely adopted "click chemistry" reactions: the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Methods for Introducing Azide (B81097) Functionality into Antibodies

Site-specific introduction of azide groups into an antibody is the prerequisite for controlled conjugation. This can be achieved through several methods, primarily targeting either the antibody's glycans or specific amino acid residues.

Enzymatic Modification of Antibody Glycans

A highly specific method for introducing azides is through the enzymatic remodeling of the N-linked glycans present in the Fc region of most IgG antibodies.[2][3][4][5][6][7] This approach ensures that the antigen-binding sites remain unaltered. The general workflow involves:

  • Deglycosylation: Removal of terminal sugar residues to expose underlying N-acetylglucosamine (GlcNAc).

  • Enzymatic Transfer: Utilizing a mutant galactosyltransferase (e.g., Gal-T(Y289L)) to transfer an azide-modified galactose derivative (e.g., UDP-GalNAz) to the exposed GlcNAc residues.[4]

Chemical Modification of Lysine (B10760008) Residues

Lysine residues, being abundant on the antibody surface, can be targeted for azide introduction.[8][9] This method typically results in a more heterogeneous product compared to glycan modification but can be optimized for preferential labeling. The process involves:

  • Activation: Using an N-hydroxysuccinimide (NHS) ester linked to an azide through a spacer (e.g., Azido-PEG-NHS) to react with the primary amines of lysine residues.

Payload Conjugation via Click Chemistry

Once the antibody is functionalized with azide groups, the payload, which is correspondingly modified with a terminal alkyne or a strained cyclooctyne, can be conjugated.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole linkage.[10][11] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving live cells or in vivo studies.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide.[12] While it requires a copper catalyst, which can be toxic to cells, the reaction is typically very fast and results in high yields.[10][13] The use of copper-chelating ligands like THPTA can help to stabilize the Cu(I) oxidation state and protect the antibody from potential damage.

Quantitative Data Summary

The choice between SPAAC and CuAAC depends on the specific application, the nature of the payload, and the desired characteristics of the final conjugate. The following table summarizes key quantitative parameters for these two methods.

ParameterStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Time 1 - 24 hours0.5 - 4 hours[12]
Reaction Temperature Room Temperature or 37°CRoom Temperature[12]
Catalyst Required NoYes (Copper (I))[12]
Typical Molar Excess of Payload 3 - 10 fold4 - 10 fold[12]
Conjugation Efficiency > 90%> 95%
Biocompatibility High (Copper-free)[11]Lower (Potential copper cytotoxicity)[1]
Regioselectivity Mixture of regioisomersForms 1,4-disubstituted triazole[1]
Antibody Recovery > 90%> 85%

Experimental Workflows and Signaling Pathways

Experimental Workflow for Antibody-Payload Conjugation

experimental_workflow cluster_modification Antibody Modification cluster_conjugation Payload Conjugation cluster_purification Purification & Analysis Antibody Antibody Azide_Modified_Antibody Azide_Modified_Antibody Antibody->Azide_Modified_Antibody Enzymatic or Chemical Modification Crude_ADC Crude_ADC Azide_Modified_Antibody->Crude_ADC SPAAC or CuAAC with Alkyne-Payload Purified_ADC Purified_ADC Crude_ADC->Purified_ADC SEC / Affinity Chromatography Characterization Characterization Purified_ADC->Characterization HIC / MS / UV-Vis

Caption: General experimental workflow for conjugating a payload to an azide-modified antibody.

Chemical Principles of SPAAC and CuAAC

reaction_mechanisms cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide R1-N3 Triazole_SPAAC Stable Triazole Linkage Azide->Triazole_SPAAC Cyclooctyne R2-DBCO Cyclooctyne->Triazole_SPAAC Azide_Cu R1-N3 Triazole_CuAAC Stable Triazole Linkage Azide_Cu->Triazole_CuAAC Alkyne R2-Alkyne Alkyne->Triazole_CuAAC Catalyst Cu(I) Catalyst Catalyst->Triazole_CuAAC

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG3-amino-OPSS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-amino-OPSS is a heterobifunctional linker designed for the advanced surface modification of nanoparticles. This linker is particularly valuable in the fields of drug delivery, diagnostics, and targeted therapeutics. Its unique structure, featuring three distinct functional groups, allows for a versatile and multi-step approach to nanoparticle functionalization.

The key components of the this compound linker are:

  • An Azide (B81097) Group (N₃): This group serves as a handle for "click chemistry," enabling the highly efficient and specific covalent attachment of molecules containing alkyne or strained alkyne moieties, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This is often used for the conjugation of targeting ligands, imaging agents, or therapeutic payloads.[1][2]

  • A Polyethylene (B3416737) Glycol (PEG) Spacer (PEG3): The short PEG chain enhances the water solubility and biocompatibility of the nanoparticles. It acts as a hydrophilic spacer, which can reduce non-specific protein adsorption (opsonization), thereby prolonging the circulation time of the nanoparticles in vivo and minimizing clearance by the immune system.[3][4][5]

  • An Amine Group (-NH₂): The primary amine allows for covalent attachment to nanoparticles or molecules possessing carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters).[6]

  • An Ortho-pyridyldisulfide (OPSS) Group: This group is reactive towards free thiol (sulfhydryl) groups, forming a stable but cleavable disulfide bond. This functionality is particularly useful for attaching thiol-containing molecules like peptides or for creating stimuli-responsive systems, as the disulfide bond can be cleaved under reducing conditions, such as those found inside cells.[7]

This combination of reactive groups allows for a modular and strategic approach to nanoparticle design, enabling the creation of multifunctional nanocarriers for a variety of biomedical applications.[4]

Data Presentation

The surface modification of nanoparticles with PEG linkers brings about significant changes in their physicochemical properties. The following tables summarize representative quantitative data from studies on PEGylated nanoparticles, illustrating the typical effects of such modifications.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

Nanoparticle TypeModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Poly(lactic-co-glycolic acid) (PLGA)Unmodified253N/A-30.1[3]
PEGylated286N/A-18.6[3]
Spermine-Acetylated DextranUnmodified~200N/A+12.8[8]
PEGylated~250N/ANear-neutral[8]
PolyaspartamideUnmodifiedN/AN/AN/A[9]
PEGylatedIncreased SizeLowered PDINear-neutral[9]
PLGA0% PEG~100< 0.2-45[10]
25% PEG~90< 0.2-5[10]

N/A: Not Available in the cited source.

Table 2: Representative Drug Loading and Release Parameters for PEGylated Nanoparticles

Nanoparticle SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Release ProfileReference
mPEG-PCL NanoparticlesSilver(I) ComplexesN/AN/AInitial burst followed by sustained release over 15 days[11]
PEGylated PLGAIbuprofenN/A76 ± 394 ± 4% release after 120 hours[12]
NGO-PEGAmpicillin~15-30N/AN/A[13]
Photoresponsive PlatformCyanine 5N/AN/ALower release rate with PEGylation[14]

N/A: Not Available in the cited source.

Experimental Protocols

The following are generalized protocols for the surface modification of nanoparticles using a heterobifunctional linker like this compound. These protocols are based on established methods for similar linkers and should be optimized for specific nanoparticles and molecules.

Protocol 1: Two-Step Conjugation to Amine-Functionalized Nanoparticles

This protocol describes the attachment of the linker to an amine-functionalized nanoparticle via the OPSS group (through a thiol-containing intermediate) and subsequent click chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • This compound

  • Dithiothreitol (DTT)

  • Alkyne-functionalized molecule (e.g., DBCO-drug)

  • Reaction buffers (e.g., PBS, MES buffer)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Introduction of a Thiol-Reactive Group:

    • Disperse the amine-functionalized nanoparticles in PBS at a concentration of 1-5 mg/mL.

    • Add a 20-fold molar excess of SPDP (dissolved in DMSO or DMF) to the nanoparticle suspension.

    • Incubate for 1-2 hours at room temperature with gentle stirring.

    • Remove excess SPDP by SEC or dialysis.

  • Reduction to Generate Free Thiols:

    • Add DTT to the SPDP-modified nanoparticles to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature to cleave the pyridine-2-thione group, exposing a free thiol.

    • Remove excess DTT by SEC.

  • Conjugation of this compound:

    • Immediately add a 10-fold molar excess of this compound to the thiol-functionalized nanoparticles. The OPSS group of the linker will react with the free thiol on the nanoparticle surface to form a disulfide bond.

    • Incubate for 2-4 hours at room temperature.

    • Purify the azide-functionalized nanoparticles by SEC.

  • Click Chemistry Reaction (SPAAC):

    • To the purified azide-functionalized nanoparticles, add a 2- to 5-fold molar excess of the DBCO-functionalized molecule (dissolved in DMSO).

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

    • Purify the final functionalized nanoparticles by SEC to remove unreacted molecules.

Protocol 2: Conjugation to Carboxyl-Functionalized Nanoparticles

This protocol outlines the attachment of the linker's amine group to a carboxylated surface, followed by thiol and azide reactions.

Materials:

  • Carboxyl-functionalized nanoparticles

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • Thiol-containing molecule (e.g., a cysteine-containing peptide)

  • Alkyne-functionalized molecule

  • Reaction buffers (e.g., MES buffer, pH 6.0; PBS, pH 7.4)

Procedure:

  • Activation of Carboxylic Acids:

    • Disperse the carboxyl-functionalized nanoparticles in MES buffer.

    • Add a 50- to 100-fold molar excess of EDC and NHS to the nanoparticle solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation of the Linker:

    • Add a 10- to 20-fold molar excess of this compound (dissolved in DMSO or DMF) to the activated nanoparticles.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction with a suitable quenching buffer.

    • Purify the nanoparticles by SEC.

  • Conjugation of a Thiol-Containing Molecule:

    • To the purified nanoparticles, add a molar excess of the thiol-containing molecule. The reaction between the OPSS group and the thiol will form a disulfide bond.

    • Incubate for 1-2 hours at room temperature.

    • Purify the nanoparticles by SEC.

  • Click Chemistry Reaction:

    • Perform the click chemistry reaction with an alkyne-functionalized molecule as described in Protocol 1, Step 4.

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Payload/Ligand Attachment cluster_3 Step 4: Characterization NP Core Nanoparticle (e.g., AuNP, Liposome) Func_NP Functionalized Nanoparticle (-COOH or -NH2) NP->Func_NP Surface Chemistry Linker_Conj Linker-Nanoparticle Conjugate Func_NP->Linker_Conj EDC/NHS or Thiol Reaction Linker This compound Linker->Linker_Conj Final_NP Multifunctional Nanoparticle Linker_Conj->Final_NP Payload1 Alkyne-Molecule (e.g., Drug, Dye) Payload1->Final_NP Click Chemistry Payload2 Thiol-Molecule (e.g., Peptide) Payload2->Final_NP Thiol-Disulfide Exchange DLS DLS (Size, PDI) Final_NP->DLS Zeta Zeta Potential Final_NP->Zeta

Caption: A generalized experimental workflow for the multi-step surface modification of nanoparticles using a heterobifunctional PEG linker.

Signaling Pathway Diagram for a Targeted Nanoparticle

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP Targeted Nanoparticle (Ligand-PEG-Drug) Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Drug_Release Drug Release (Reductive Environment) Endosome->Drug_Release ROS ROS Generation Drug_Release->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for Drug Delivery Applications of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy in drug delivery to enhance the therapeutic index of a wide range of pharmaceuticals, from small molecules to large biologics.[1] PEGylated linkers play a pivotal role in this process by connecting the therapeutic agent to a carrier molecule, such as an antibody or a nanoparticle. These linkers can be engineered to be stable or to cleave in response to specific physiological triggers, thereby enabling controlled drug release at the target site.[1]

These application notes provide a comprehensive overview of the use of PEGylated linkers in drug delivery, including detailed protocols for their synthesis, conjugation, and characterization.

Core Principles of PEGylation in Drug Delivery

The covalent attachment of PEG chains to a therapeutic agent or delivery vehicle imparts several advantageous properties:

  • Enhanced Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of the drug conjugate, which reduces its renal clearance and prolongs its circulation time in the bloodstream.[1]

  • Improved Stability and Solubility: The hydrophilic PEG chain can protect the drug from enzymatic degradation and increase the solubility of hydrophobic molecules, facilitating their administration.[1]

  • Reduced Immunogenicity: By masking the surface of therapeutic proteins, PEGylation can decrease their recognition by the immune system, thereby lowering the risk of an immunogenic response.[1]

  • Controlled Drug Release: The chemistry of the PEGylated linker can be designed to be stable or to break down under specific conditions, such as changes in pH or the presence of certain enzymes, allowing for targeted drug release.[1][2]

Types of PEGylated Linkers and Their Applications

The choice of a PEGylated linker is critical for optimizing the performance of a drug delivery system. Linkers can be broadly categorized as non-cleavable or cleavable.

1. Non-Cleavable PEGylated Linkers:

These linkers form a stable covalent bond between the drug and the carrier. The drug is typically released upon the degradation of the carrier molecule, for example, within the lysosome of a cancer cell.

  • Application: Antibody-drug conjugates (ADCs) where the linker and payload are internalized, and the antibody is degraded in the lysosome to release the active drug.

2. Cleavable PEGylated Linkers:

Cleavable linkers are designed to release the drug payload in response to specific triggers present in the target microenvironment. This approach minimizes off-target toxicity and enhances the therapeutic window.

  • pH-Sensitive Linkers: These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.0) or the tumor microenvironment (pH 6.5-7.2).[3] Common pH-sensitive moieties include hydrazones, acetals, and orthoesters.[3]

  • Redox-Responsive Linkers: These linkers incorporate disulfide bonds that are stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher.[4] This allows for intracellular drug release.

  • Enzyme-Cleavable Linkers: These linkers contain peptide sequences that are specifically cleaved by enzymes that are overexpressed in the target tissue, such as cathepsins or matrix metalloproteinates (MMPs) in the tumor microenvironment.[5]

Quantitative Data on PEGylated Linkers in Drug Delivery

The following tables summarize quantitative data on the impact of PEGylated linkers on key drug delivery parameters.

Linker TypeDrug Delivery SystemPayloadPEG Size (kDa)Half-Life (t½)Drug Loading (DAR/wt%)Release ConditionsReference
Glucuronide-MMAEAntibody-Drug ConjugateMMAE12Approaching parental antibody8β-glucuronidase[6]
PEGylated LiposomesNanoparticleDoxorubicin2Prolonged circulation~10 wt%N/A[7]
Redox-ResponsiveNanoparticlesPeriplocymarin2Enhanced circulation time~5 wt%High GSH[8]
pH-SensitiveMicellesThioridazineNot specifiedNot specified~23 wt%Acidic pH[9]

DAR: Drug-to-Antibody Ratio; wt%: weight percent

Experimental Protocols

Protocol 1: Synthesis of a pH-Sensitive PEGylated Linker (Hydrazone Linker)

This protocol describes the synthesis of a PEGylated linker containing a hydrazone bond, which is cleavable under acidic conditions.

Materials:

Procedure:

  • Dissolve mPEG-aldehyde in anhydrous ethanol in a round bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mPEG-hydrazone by recrystallization or column chromatography.

  • Characterize the final product using ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of a PEGylated Linker to an Antibody and Drug

This protocol outlines the steps for conjugating a drug to an antibody using a pre-synthesized PEGylated linker with an NHS-ester and a maleimide (B117702) group.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Drug with a thiol group (e.g., MMAE)

  • Heterobifunctional PEG linker (NHS-PEG-Maleimide)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., excess cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

Part A: Antibody Reduction

  • Dissolve the antibody in conjugation buffer.

  • Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds.

  • Incubate the reaction for 1-2 hours at 37°C.

  • Remove excess TCEP using a desalting column.

Part B: Drug-Linker Conjugation

  • Dissolve the NHS-PEG-Maleimide linker in a suitable organic solvent (e.g., DMSO).

  • Add the linker solution to the reduced antibody solution.

  • Incubate for 1 hour at room temperature to allow the NHS ester to react with lysine (B10760008) residues.

  • Dissolve the thiol-containing drug in a suitable solvent.

  • Add the drug solution to the antibody-linker conjugate.

  • Incubate for 1-2 hours at room temperature for the maleimide-thiol reaction.

  • Quench the reaction by adding an excess of cysteine.

Part C: Purification and Characterization

  • Purify the resulting ADC using a SEC column to remove unconjugated drug, linker, and antibody.

  • Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[1][]

  • Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC-HPLC).

  • Confirm the identity and integrity of the ADC using SDS-PAGE and mass spectrometry.

Protocol 3: In Vitro Characterization of a pH-Sensitive PEGylated Drug Delivery System

This protocol describes the evaluation of the pH-triggered drug release from a PEGylated nanoparticle system.

Materials:

  • Drug-loaded pH-sensitive PEGylated nanoparticles

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane with an appropriate molecular weight cutoff (MWCO)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Suspend a known amount of the drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5 in separate dialysis bags.

  • Place the dialysis bags in a larger volume of the corresponding buffer.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, withdraw aliquots from the external buffer.

  • Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative drug release as a function of time for both pH conditions to determine the pH-sensitivity of the release profile.

Protocol 4: In Vivo Evaluation of a PEGylated Drug Delivery System in a Murine Xenograft Model

This protocol outlines a typical in vivo study to assess the efficacy of a PEGylated drug delivery system in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells)

  • PEGylated drug delivery system

  • Control formulations (e.g., free drug, non-PEGylated formulation)

  • Calipers for tumor measurement

  • Animal balance

  • Equipment for intravenous injection

Procedure:

  • Randomly assign tumor-bearing mice to different treatment groups (e.g., vehicle control, free drug, PEGylated formulation).

  • Measure the initial tumor volume and body weight of each mouse.

  • Administer the respective formulations to the mice via intravenous injection at a predetermined dose and schedule.

  • Monitor the tumor size and body weight of the mice every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and perform histological analysis if required.

  • Plot the tumor growth curves for each treatment group to evaluate the anti-tumor efficacy.

  • Analyze the body weight data to assess the systemic toxicity of the treatments.

Visualizations

Signaling Pathway

Caption: Simplified HER2 signaling pathway in cancer cells.

Experimental Workflow

ADC_Development_Workflow Target_ID Target Identification & Validation Ab_Dev Antibody Development Target_ID->Ab_Dev Conjugation ADC Conjugation Ab_Dev->Conjugation Linker_Payload Linker-Payload Synthesis & Selection Linker_Payload->Conjugation Characterization In Vitro Characterization (DAR, Purity, Stability) Conjugation->Characterization In_Vitro_Efficacy In Vitro Efficacy (Cytotoxicity, Binding) Characterization->In_Vitro_Efficacy In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Efficacy->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

References

Purifying Azide-Labeled Antibodies Post-Conjugation: A Detailed Guide to Ensuring Purity and Functionality

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific introduction of azide (B81097) groups onto antibodies has become a cornerstone of modern bioconjugation, enabling the precise attachment of various payloads such as drugs, fluorophores, or nanoparticles through click chemistry. Following the initial conjugation reaction, a critical and often challenging step is the purification of the azide-labeled antibody. This process is paramount to remove unreacted labeling reagents, byproducts, and any potential aggregates, ensuring a final product of high purity, integrity, and retained biological activity. This document provides detailed application notes and protocols for the purification of azide-labeled antibodies, targeting researchers, scientists, and professionals in drug development.

This guide explores three primary methods for purification: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). Each method is presented with a detailed protocol, a discussion of its advantages and limitations, and expected quantitative outcomes. Furthermore, protocols for essential analytical techniques to assess the purity, integrity, and functionality of the purified antibody are provided.

Comparison of Purification Methods

Choosing the optimal purification strategy depends on factors such as the scale of the purification, the required final concentration of the antibody, and the available laboratory equipment. The following table summarizes the key quantitative parameters for each method.

ParameterSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular sizeDiffusion across a semi-permeable membrane based on a concentration gradientConvective transport through a semi-permeable membrane with cross-flow
Typical Antibody Recovery >90%[1]>90% (can be lower due to non-specific adsorption)Up to 98%[2]
Purity Achieved High (>95% monomeric content)[1]High (effective removal of small molecules)High (effective removal of small molecules and buffer exchange)[3]
Processing Time Fast (minutes to hours)Slow (hours to days)[4]Fast (hours)
Sample Volume Milliliters to litersMilliliters to litersMilliliters to thousands of liters[5]
Final Concentration Can be dilutedCan be dilutedCan be concentrated
Key Advantage Speed and high resolutionSimplicity and low costScalability and speed

Experimental Workflows and Protocols

The overall workflow for producing and purifying azide-labeled antibodies is a multi-step process that requires careful execution to ensure the quality of the final conjugate.

Antibody Conjugation and Purification Workflow cluster_conjugation Antibody Labeling cluster_purification Purification cluster_analysis Quality Control start Start: Unlabeled Antibody conjugation Azide Labeling Reaction (e.g., with NHS-azide) start->conjugation purification Purification Method (SEC, Dialysis, or TFF) conjugation->purification analysis Purity & Integrity Analysis (UV-Vis, SDS-PAGE) purification->analysis function_test Functional Assay (ELISA) analysis->function_test end End: Purified Azide-Labeled Antibody function_test->end QualityControl cluster_Purity Purity & Concentration cluster_Function Functionality PurifiedAb Purified Azide-Labeled Antibody UV_Vis UV-Vis Spectroscopy (Concentration & A260/A280) PurifiedAb->UV_Vis SDS_PAGE SDS-PAGE (Integrity & Purity) PurifiedAb->SDS_PAGE ELISA ELISA (Binding Activity) PurifiedAb->ELISA

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azido-PEG3-amino-OPSS Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation efficiency with Azido-PEG3-amino-OPSS linkers.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is it used for?

This compound is a heterobifunctional linker containing three key functional groups:

  • An azide group (-N3) for click chemistry reactions (e.g., CuAAC or SPAAC)[1][2][3].

  • An amine group (-NH2) which can be used for amide bond formation.

  • An ortho-pyridyl disulfide (OPSS) group, which is highly reactive towards free sulfhydryl (thiol, -SH) groups, forming a stable disulfide bond[4][5][6].

The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility in aqueous solutions[7]. This linker is commonly used in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where precise connection of different molecular entities is required[1][2][3].

Q2: How does the OPSS-thiol conjugation reaction work?

The OPSS group reacts with a free sulfhydryl group (typically from a cysteine residue on a protein or peptide) in a disulfide exchange reaction. This reaction forms a new, stable disulfide bond between the linker and the target molecule, releasing pyridine-2-thione as a byproduct[4][8]. The progress of the reaction can be monitored by measuring the absorbance of this byproduct at 343 nm[8].

Q3: What are the most common causes of low conjugation yield?

Low yield in OPSS-thiol conjugation reactions typically stems from three main areas:

  • Problems with the Thiol Group: Insufficient or unavailable free thiols on the target molecule.

  • Reagent Instability: Degradation of the this compound linker.

  • Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or reagent concentrations.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of low conjugation yield.

Problem Area 1: Insufficient or Inactive Thiols on the Target Molecule
Potential Cause Troubleshooting Steps & Solutions
Cysteine residues are oxidized and forming disulfide bonds (cystine). Before conjugation, reduce the disulfide bonds on your protein or peptide using a mild reducing agent like TCEP or DTT. Crucially, the reducing agent must be completely removed before adding the OPSS linker , as it will compete for the reactive site.[8][] Use a desalting column for efficient removal.[8]
Thiol groups are sterically hindered or buried within the molecule's 3D structure. Introduce a mild denaturant to the reaction buffer to partially unfold the protein and expose the cysteine residues. This should be done with caution as it may impact the protein's function.[8] Alternatively, using a linker with a longer PEG chain may improve accessibility.[10]
Incorrect quantification of free thiols. Use Ellman's reagent (DTNB) to accurately quantify the concentration of free sulfhydryl groups in your sample before starting the conjugation reaction.[11] This will ensure you are using the correct molar ratios of reactants.
Problem Area 2: Reagent Instability or Handling Issues
Potential Cause Troubleshooting Steps & Solutions
Degradation of the this compound linker due to moisture. Store the linker at -20°C in a desiccated environment.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the reactive groups.
Low solubility of the linker in the reaction buffer. While the PEG spacer improves water solubility, high concentrations may still lead to precipitation. Prepare a stock solution of the linker in an anhydrous organic solvent like DMSO or DMF and add it to the reaction mixture in a small volume (typically <10% of the total reaction volume).[11][12]
Problem Area 3: Suboptimal Reaction Conditions
Potential Cause Troubleshooting Steps & Solutions
Incorrect pH of the reaction buffer. The optimal pH for OPSS-thiol conjugation is between 6.5 and 7.5.[8][11] At lower pH, the reaction rate decreases. At higher pH (>7.5), side reactions with other nucleophilic groups like primary amines can occur.[13]
Presence of competing nucleophiles in the buffer. Ensure the reaction buffer is free of thiols (e.g., from DTT or beta-mercaptoethanol) and primary amines (e.g., Tris or glycine), as these will compete with your target molecule for the OPSS linker.[8][14] Phosphate-buffered saline (PBS) or HEPES are good choices.[8]
Suboptimal molar ratio of linker to target molecule. A 10- to 20-fold molar excess of the OPSS linker over the available free thiols is a good starting point to drive the reaction to completion.[8][11] This may need to be optimized for your specific application.
Inefficient purification of the final conjugate. Due to the large size of some biomolecules, conjugation reactions may not go to completion, necessitating purification to separate the conjugate from unreacted molecules.[15] Size exclusion chromatography (SEC) or affinity chromatography can be effective methods for purifying the final product.[16][17]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds
  • Dissolve the protein in a suitable thiol-free buffer (e.g., PBS, pH 7.2).

  • Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.

Protocol 2: General OPSS-Thiol Conjugation
  • Prepare the thiol-containing protein in a thiol-free buffer (pH 6.5-7.5) at a concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 10-fold molar excess of the OPSS stock solution to the protein solution.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Monitor the reaction progress by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.

  • Purify the conjugate using an appropriate method, such as size exclusion chromatography.

Visual Guides

G cluster_workflow Conjugation Workflow A Thiol-containing Molecule C Conjugation Reaction (pH 6.5 - 7.5) A->C B This compound B->C D Purification (e.g., SEC) C->D E Final Conjugate D->E

Caption: General experimental workflow for this compound conjugation.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Conjugation Yield Q1 Are there free thiols on the target molecule? Start->Q1 S1 Reduce disulfide bonds with TCEP/DTT. Remove reducing agent. Q1->S1 No Q2 Is the OPSS reagent active? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q1 S2 Use fresh, properly stored reagent. Q2->S2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q2 S3 Adjust pH to 6.5-7.5. Use thiol-free buffer. Optimize molar ratios. Q3->S3 No End Successful Conjugation Q3->End Yes A3_Yes Yes A3_No No S3->Q3

Caption: A decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Preventing Protein Precipitation During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein precipitation during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during a labeling reaction?

Protein precipitation during labeling is often a result of a combination of factors that disrupt the delicate balance of forces keeping the protein soluble and in its native conformation. Key causes include:

  • Sub-optimal Buffer Conditions: The pH, ionic strength, and composition of the buffer play a critical role in protein stability. If the buffer pH is too close to the protein's isoelectric point (pI), the net charge of the protein will be close to zero, reducing repulsion between protein molecules and leading to aggregation.[1][2] Similarly, incorrect ionic strength can either fail to shield electrostatic interactions or lead to "salting out."

  • High Protein Concentration: While higher concentrations can increase the efficiency of the labeling reaction, they also significantly raise the risk of aggregation due to increased intermolecular interactions.[1][3][4]

  • Properties of the Labeling Reagent: Highly hydrophobic dyes or labels can increase the nonpolar character of the protein surface, promoting aggregation.[1][5] The size and rigidity of the label can also physically disrupt the protein's structure.

  • Over-labeling: A high molar ratio of the labeling reagent to the protein can lead to the modification of numerous surface residues. This can alter the protein's overall charge and physicochemical properties, increasing its propensity to aggregate.[1][5]

  • Temperature: Elevated temperatures can sometimes accelerate aggregation, while lower temperatures may slow down the process.[1][4] However, each protein has an optimal temperature range for stability.

  • Presence of Reducing Agents: For proteins with essential disulfide bonds, the presence of reducing agents can cause unfolding and subsequent aggregation. Conversely, for proteins with free cysteines, a lack of reducing agents can lead to the formation of non-native intermolecular disulfide bonds.[4]

Q2: How does the choice of labeling dye affect protein stability?

The properties of the fluorescent dye or label are a crucial factor. Highly hydrophobic dyes are more prone to inducing aggregation by increasing the non-polar characteristics of the protein surface. It is often advisable to use more hydrophilic or sulfonated dyes to improve the water solubility of the final conjugate and minimize the risk of precipitation.[1][5][6] Longer wavelength dyes, which often have larger and more complex ring structures, can also be more likely to cause aggregation.[5]

Q3: What is the ideal protein concentration for a labeling reaction?

There is no single ideal protein concentration, as the optimal concentration is highly dependent on the specific protein. However, a general recommendation is to start with a lower concentration, for example, 1-2 mg/mL, and monitor for any signs of aggregation.[1][7][8] If a higher final concentration is required, it is advisable to perform the labeling at a lower concentration and then carefully concentrate the labeled protein using a method that minimizes shear stress.[1]

Q4: Can the dye-to-protein ratio influence aggregation?

Absolutely. The molar ratio of the labeling reagent to the protein is a critical parameter to optimize. Over-labeling can significantly alter the protein's surface properties, leading to aggregation.[1][5] It is recommended to perform a titration experiment to determine the optimal dye-to-protein ratio that achieves the desired degree of labeling without compromising the stability of the protein.[1] A lower degree of labeling is generally less likely to cause precipitation.[5]

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This indicates significant protein aggregation. Follow these troubleshooting steps:

  • Re-evaluate Buffer Conditions:

    • pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion.[1]

    • Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to shield electrostatic interactions.[1] Conversely, for other proteins, high salt concentrations can cause "salting out." An empirical test of various salt concentrations is often necessary.[9]

    • Buffer Type: Avoid buffers containing primary amines, such as Tris or glycine, if you are using an amine-reactive dye (e.g., NHS ester), as they will compete with the protein for the label.[9] Consider using buffers like HEPES or phosphate.[9]

  • Optimize Labeling Stoichiometry:

    • Reduce the molar ratio of the labeling reagent to the protein. Perform a titration to find the optimal ratio that provides sufficient labeling with minimal aggregation.[1]

  • Lower Protein Concentration:

    • Decrease the protein concentration during the labeling reaction. If a high final concentration is needed, label at a lower concentration and then concentrate the purified conjugate.[1]

  • Change the Labeling Reagent:

    • If using a hydrophobic dye, switch to a more hydrophilic or sulfonated alternative.[1][5]

  • Control the Temperature:

    • Perform the labeling reaction at a lower temperature (e.g., 4°C). This may slow down the aggregation process but might require a longer reaction time.[1]

  • Incorporate Stabilizing Additives:

    • Add stabilizing excipients to the labeling and storage buffers. Refer to the table below for guidance.

Issue 2: No visible precipitate, but loss of activity or presence of soluble aggregates is suspected.

Even without visible precipitation, soluble aggregates may have formed, which can be detrimental to downstream applications.

  • Refine Buffer Composition:

    • Systematically screen different buffer components, pH values, and additives to find a formulation that maintains the protein in its monomeric state.[1]

  • Optimize Purification of the Labeled Protein:

    • Immediately after the labeling reaction, purify the conjugate from unreacted dye and any small aggregates that may have formed. Size-exclusion chromatography (SEC) is a suitable method for this and also allows for buffer exchange into a stable storage buffer.[1]

  • Monitor for Aggregation:

    • Use techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to assess the aggregation state of your protein before and after labeling.[1][3]

Data Presentation: Stabilizing Additives

The following table summarizes common additives used to prevent protein precipitation and their recommended starting concentrations. The optimal additive and concentration should be determined empirically for each specific protein.

Additive CategoryExample AdditivesRecommended Starting ConcentrationMechanism of Action
Sugars/Polyols Glycerol (B35011), Sucrose, Sorbitol5-20% (v/v) for Glycerol; 0.25-1 M for SugarsStabilize the native protein structure by being preferentially excluded from the protein surface.[4]
Amino Acids Arginine, Glycine, Proline50-500 mMCan suppress aggregation by interacting with hydrophobic patches and stabilizing the protein.
Salts NaCl, KCl, (NH₄)₂SO₄50-500 mMModulate electrostatic interactions. The optimal concentration is protein-dependent.[9]
Non-denaturing Detergents Tween-20, Triton X-100, CHAPS0.01-0.1% (v/v)Solubilize aggregates by interacting with hydrophobic regions.[2][4]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-5 mMPrevent the formation of non-native intermolecular disulfide bonds.[3][4]

Experimental Protocols

Protocol 1: General Amine-Reactive Labeling with a Fluorescent Dye

This protocol provides a starting point for labeling a protein with an amine-reactive dye (e.g., NHS ester). Optimization of several parameters will likely be necessary.

Materials:

  • Protein of interest (1-2 mg/mL in an amine-free buffer like PBS or HEPES, pH 7.2-8.5)

  • Amine-reactive fluorescent dye (e.g., NHS ester)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Storage buffer

Procedure:

  • Protein Preparation: Dialyze or buffer exchange the protein into the reaction buffer. Ensure the protein concentration is between 1-2 mg/mL.[1][7][8]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess (start with a 10-20 fold molar excess).

    • Slowly add the dissolved dye to the protein solution while gently stirring. Avoid vortexing, which can cause denaturation.[7]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and any aggregates using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the maximum absorbance of the dye.

  • Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Consider adding a cryoprotectant like glycerol for frozen storage.[4]

Visualizations

Troubleshooting_Workflow start Protein Precipitation Observed check_buffer Re-evaluate Buffer (pH, Ionic Strength, Type) start->check_buffer optimize_ratio Optimize Dye:Protein Ratio (Lower the ratio) check_buffer->optimize_ratio If precipitation persists lower_conc Lower Protein Concentration optimize_ratio->lower_conc If precipitation persists change_dye Change Labeling Reagent (More hydrophilic) lower_conc->change_dye If precipitation persists control_temp Control Temperature (e.g., 4°C) change_dye->control_temp If precipitation persists additives Incorporate Stabilizing Additives (Glycerol, Arginine, etc.) control_temp->additives If precipitation persists purify Purify Conjugate (SEC) additives->purify monitor Monitor Aggregation (DLS, SEC) purify->monitor end Stable Labeled Protein monitor->end

Caption: Troubleshooting workflow for protein precipitation during labeling.

Protein_Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors protein Protein Stability protein_conc Protein Concentration protein->protein_conc pi Isoelectric Point (pI) protein->pi buffer Buffer (pH, Ionic Strength) protein->buffer label_props Label Properties (Hydrophobicity) protein->label_props ratio Dye:Protein Ratio protein->ratio temp Temperature protein->temp additives Additives (Stabilizers) protein->additives

Caption: Key factors influencing protein stability during labeling reactions.

References

Technical Support Center: Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a "click reaction"?

A1: The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2] The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide (B81097) reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][3] These reactions are known for their high selectivity, modularity, and simple reaction conditions, often using benign solvents like water.[4][5]

Q2: What are the main advantages of copper-free click chemistry (SPAAC) over copper-catalyzed click chemistry (CuAAC)?

A2: The primary advantage of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is its biocompatibility due to the absence of a toxic copper catalyst, making it ideal for experiments in living systems.[6][7][8][9] This also simplifies the purification process as there is no need to remove residual copper from the final product.[6] The reaction is driven by the ring strain of a cyclooctyne (B158145), which reacts specifically with an azide.[6][8]

Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section addresses common issues that may arise during your CuAAC experiments.

Low or No Product Yield

Q3: My CuAAC reaction has a low yield or is not working at all. What are the potential causes?

Several factors can contribute to low or no product yield in CuAAC reactions. The most common issues are related to the copper catalyst, reagents, reaction conditions, and substrate-specific problems.

A systematic approach to troubleshooting this issue is outlined in the workflow below.

G Troubleshooting Low Yield in CuAAC Reactions start Low or No Product Yield catalyst Problem: Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) start->catalyst reagents Problem: Impure or Degraded Reagents/Solvents start->reagents stoichiometry Problem: Incorrect Reagent Stoichiometry start->stoichiometry ligand Problem: Inappropriate Ligand or Ratio start->ligand substrate Problem: Substrate-Specific Issues (Steric hindrance, interfering groups) start->substrate solution_catalyst Solution: - Use a reducing agent (e.g., sodium ascorbate). - Degas solvents to remove oxygen. - Use a stabilizing ligand (e.g., TBTA, THPTA). catalyst->solution_catalyst Check Catalyst Activity solution_reagents Solution: - Use high-purity reagents and solvents. - Prepare fresh solutions of reducing agents. reagents->solution_reagents Verify Reagent Quality solution_stoichiometry Solution: - Use a slight excess (1.1-2 fold) of one reagent. stoichiometry->solution_stoichiometry Optimize Stoichiometry solution_ligand Solution: - Choose a ligand appropriate for the solvent. - Optimize the ligand-to-copper ratio (typically 1:1 to 5:1). ligand->solution_ligand Evaluate Ligand solution_substrate Solution: - Increase reaction time or temperature. - Increase catalyst/ligand concentration. - Protect or modify interfering functional groups. substrate->solution_substrate Assess Substrate

Troubleshooting workflow for low or no product yield in CuAAC reactions.

Q4: How do I ensure my copper catalyst is active?

The active catalyst for the CuAAC reaction is Copper(I), which can be easily oxidized to the inactive Copper(II) state by dissolved oxygen.[10][11]

  • Use a Reducing Agent: Always include a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[10] It is recommended to prepare fresh solutions of sodium ascorbate for each experiment as it can oxidize in solution.[11]

  • Degas Solvents: Removing dissolved oxygen from your reaction mixture by degassing the solvents can prevent catalyst oxidation.[11][12]

  • Utilize a Stabilizing Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation and disproportionation, and can also accelerate the reaction rate.[10][13]

Q5: Which ligand should I choose for my CuAAC reaction?

The choice of ligand depends on the solvent system and the specific requirements of your reaction. Ligands stabilize the Cu(I) catalyst and can significantly improve reaction efficiency.[10]

LigandRecommended SolventKey Features
TBTA (Tris(benzyltriazolylmethyl)amine)Organic Solvents (e.g., DMSO, DMF)Commonly used, improves reliability by preventing Cu(I) oxidation.[14]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Aqueous SolutionsWater-soluble, ideal for bioconjugation reactions in biological buffers.[10][14]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Aqueous SolutionsWater-soluble and highly effective in protecting biomolecules.[10]
N-alkylimidazolesVariety of SolventsCan act as both a ligand and a base, showing high efficiency even with bulky alkynes.[15][16]

Data compiled from multiple sources.[10][14][15][16]

It is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[10] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[10]

Q6: Can other components in my reaction mixture interfere with the CuAAC reaction?

Yes, certain functional groups and buffer components can interfere with the copper catalyst.

  • Thiols: Functional groups like thiols (from DTT or cysteine residues) can coordinate with the copper catalyst and inhibit the reaction.[10][11] If present, consider removing them via dialysis or buffer exchange, or by using a thiol-blocking agent like N-ethylmaleimide (NEM).[11]

  • Metal Chelators: Buffers containing metal chelators, such as Tris, can sequester the copper catalyst.[11][12] It is advisable to use non-coordinating buffers like PBS or HEPES.[11] High concentrations of chloride ions (>0.2 M) should also be avoided.[12]

Presence of Side Products

Q7: I am observing unexpected side products in my CuAAC reaction. What are they and how can I minimize them?

A common side reaction in CuAAC is the Glaser-Hay coupling, which is the oxidative homocoupling of terminal alkynes, leading to the formation of a diacetylene.[12] This is often promoted by the presence of Cu(II) ions.

To minimize alkyne homocoupling:

  • Ensure a sufficient concentration of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[12]

  • Limit the exposure of the reaction to oxygen by using degassed solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

Troubleshooting Guide: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This section addresses common issues that may arise during your copper-free click chemistry experiments.

Low or No Product Yield

Q8: My SPAAC reaction has a low yield. What are the potential causes?

Several factors can lead to a low yield in SPAAC reactions. A logical approach to identifying the cause is presented below.

G Troubleshooting Low Yield in SPAAC Reactions start Low or No Product Yield reagent_stability Problem: Reagent Instability (Cyclooctyne degradation) start->reagent_stability solubility Problem: Poor Solubility of Reactants start->solubility steric_hindrance Problem: Steric Hindrance start->steric_hindrance stoichiometry Problem: Incorrect Stoichiometry start->stoichiometry conditions Problem: Suboptimal Reaction Conditions (pH, buffer, temperature) start->conditions solution_stability Solution: - Store reagents properly (cold, protected from light). - Use freshly prepared solutions. - Avoid acidic conditions. reagent_stability->solution_stability Check Reagent Integrity solution_solubility Solution: - Add a co-solvent (e.g., DMSO, DMF). - Optimize the solvent system. solubility->solution_solubility Improve Solubility solution_steric_hindrance Solution: - Increase reaction time. - Use a cyclooctyne with a less bulky structure. steric_hindrance->solution_steric_hindrance Address Steric Issues solution_stoichiometry Solution: - Use a slight excess (1.5-2 equivalents) of one component. stoichiometry->solution_stoichiometry Optimize Ratio solution_conditions Solution: - Optimize pH and buffer composition. - Adjust temperature if necessary. conditions->solution_conditions Adjust Conditions

Decision tree for troubleshooting low yields in SPAAC reactions.

Q9: How can I improve the yield of my SPAAC reaction?

  • Optimize Reagent Stability and Handling: Strained cyclooctynes can be unstable under certain conditions.[6] Store them under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[6]

  • Improve Solubility: If one or both of your reactants have poor solubility in the reaction buffer, consider adding a water-miscible organic co-solvent like DMSO or DMF.[6] The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.[6]

  • Address Steric Hindrance: If bulky groups near the azide or cyclooctyne are impeding the reaction, you may need to increase the reaction time.[6]

  • Adjust Stoichiometry: Using a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can help drive the reaction to completion.[6]

  • Optimize Reaction Conditions: Factors like pH and buffer composition can significantly impact reaction kinetics.[6][17] The reaction rate can be influenced by the charge state of the reactants, which is pH-dependent.[17]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization for specific substrates.

  • Prepare Stock Solutions:

    • Azide-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Alkyne-containing molecule in a suitable solvent.

    • Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).[14]

    • Ligand (e.g., THPTA) in water (e.g., 100 mM).[14]

    • Sodium ascorbate in water (e.g., 300 mM). Note: Prepare this solution fresh just before use.[14][18]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and alkyne solutions. A slight excess of one reagent (e.g., 1.1 to 2-fold) is often used.[10]

    • Add the ligand solution. A common ligand-to-copper ratio is 5:1.[11]

    • Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-500 µM.

    • Vortex the mixture briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 10-20 times that of the copper.

    • Vortex the mixture briefly.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Some reactions may require longer incubation times or gentle heating.[19] Protect the reaction from light if any of the components are light-sensitive.[6]

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC, or HPLC).

    • Purify the product using a suitable method, such as column chromatography for small molecules or size-exclusion chromatography for biomolecules.[10][20]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general workflow for a copper-free click reaction.

  • Prepare Stock Solutions:

    • Dissolve the azide-containing molecule in a compatible buffer or solvent.

    • Dissolve the cyclooctyne-containing molecule (e.g., DBCO, BCN) in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[6]

    • If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants.[6]

  • Incubation:

    • Incubate the reaction at the desired temperature (often room temperature) for 1 to 24 hours. The optimal time will depend on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

    • Protect the reaction from light if either of the molecules is light-sensitive.[6]

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.[6]

    • Purify the final conjugate using a method suitable for your molecule of interest (e.g., dialysis, size-exclusion chromatography, or HPLC).

References

Removing excess Azido-PEG3-amino-OPSS reagent post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on removing excess Azido-PEG3-amino-OPSS reagent after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of the this compound reagent and why is it important?

The molecular weight of a typical Azido-PEG3 linker is relatively small. For instance, Azido-PEG3-amine has a molecular weight of 218.3 g/mol .[1][2] Knowing the precise molecular weight of your reagent is critical for selecting the appropriate purification method. For techniques based on size, such as dialysis or size exclusion chromatography, this information allows you to choose a membrane or resin that can effectively separate the small, unreacted linker from your much larger conjugated molecule.

Q2: What are the most common methods for removing excess this compound reagent?

The most effective methods for removing small molecule reagents like this compound from larger macromolecules (e.g., proteins, antibodies) are based on size differences. The two primary techniques are:

  • Dialysis: This technique involves the selective and passive diffusion of molecules across a semi-permeable membrane.[3][4] The reaction mixture is placed inside a dialysis cassette or tubing with a specific molecular weight cutoff (MWCO), which is then submerged in a large volume of buffer. The small reagent molecules pass through the membrane's pores into the buffer, while the large conjugated product is retained.[3]

  • Size Exclusion Chromatography (SEC) / Desalting: Also known as gel filtration, this chromatographic technique separates molecules based on their size.[5][6][7][8] The reaction mixture is passed through a column packed with porous beads. Larger molecules, like the conjugated product, cannot enter the beads and elute quickly, while smaller molecules, like the excess reagent, enter the pores and elute later.[6][7]

Q3: How do I choose between Dialysis and Size Exclusion Chromatography (SEC)?

The choice depends on your specific needs, including sample volume, desired purity, and speed. The table below provides a direct comparison to aid in your decision-making.

Comparison of Purification Methods

FeatureDialysisSize Exclusion Chromatography (SEC) / Desalting
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[4][9]Separation based on hydrodynamic radius as molecules pass through a column of porous beads.[5][6][8]
Pros - Simple setup and operation.- Handles large sample volumes easily.- Gentle conditions preserve protein activity.- High sample recovery.- Fast and efficient, especially with spin columns.[7]- Provides high resolution and purity.[8]- Can be used for buffer exchange simultaneously.[6]- Can be automated (e.g., FPLC, HPLC).
Cons - Time-consuming (can take hours to days).[4]- Significant increase in sample volume due to buffer exchange.- Sample dilution can occur.[8]- Risk of sample loss on the column matrix.[7]- Column capacity limits sample volume.[7]- Potential for nonspecific binding to the resin.
Best For Large volume samples where speed is not critical and significant dilution is acceptable.Rapid cleanup of small to medium volume samples, high-purity applications, and when buffer exchange is also needed.[8]

Troubleshooting Guide

Q1: My final product still contains excess reagent after purification. What can I do?

  • For Dialysis:

    • Increase Dialysis Time: Ensure you are allowing enough time for equilibrium to be reached. A typical procedure involves at least three buffer changes over 24 hours.[4][10]

    • Increase Buffer Volume: Use a much larger volume of dialysis buffer (dialysate) relative to your sample. A ratio of at least 200:1 (buffer:sample) is recommended for each buffer change.[3][4]

    • Check MWCO: Confirm that the molecular weight cutoff of your dialysis membrane is appropriate. It should be large enough to allow the free passage of the reagent but small enough to retain your product securely. A 10-14 kDa MWCO is common for IgG antibodies.[10]

  • For Size Exclusion Chromatography (SEC):

    • Optimize Column Length: Increasing the column length can improve the separation between your product and the excess reagent.[11]

    • Reduce Flow Rate: A slower flow rate can enhance resolution.

    • Check Sample Volume: Overloading the column can lead to poor separation. Ensure your sample volume is within the manufacturer's recommendation for the column, typically 5-10% of the total column volume.[11]

Q2: My protein is precipitating or I am experiencing significant product loss during purification. How can I fix this?

  • Check Buffer Compatibility: Ensure the purification buffer (dialysate or SEC running buffer) has the optimal pH and ionic strength for your protein's stability.

  • Work at a Lower Temperature: Performing purification at 4°C can enhance the stability of many proteins.[8][10]

  • Minimize Handling: For dialysis, be gentle when recovering the sample from the cassette or tubing to avoid mechanical stress. For SEC, ensure the resin is compatible with your protein to avoid nonspecific binding. Pre-clearing a sample with a control resin can sometimes reduce nonspecific binding.[12]

Experimental Protocols

Protocol 1: Purification by Dialysis

This method is suitable for removing excess reagent from volumes of 1-15 mL.

Materials:

  • Dialysis Cassette or Tubing (e.g., 10K MWCO)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Large Beaker (e.g., 2-4 L)

  • Magnetic Stir Plate and Stir Bar

  • Refrigerated environment (4°C)

Procedure:

  • Hydrate Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing it with DI water or buffer.

  • Load Sample: Carefully load your reaction mixture into the dialysis cassette or tubing, avoiding the introduction of air bubbles.

  • Secure Cassette/Tubing: Seal the cassette or clamp the tubing securely.

  • First Buffer Exchange: Submerge the sealed sample in a beaker containing dialysis buffer at a volume at least 200 times that of your sample. Place the beaker on a magnetic stir plate in a 4°C cold room and stir gently.[4] Dialyze for at least 4-6 hours.

  • Subsequent Buffer Exchanges: Discard the used dialysate and replace it with fresh, cold buffer. Repeat the dialysis for another 4-6 hours.

  • Final Buffer Exchange: Perform a third and final buffer change and allow the dialysis to proceed overnight at 4°C.[4]

  • Sample Recovery: Gently remove the cassette from the buffer, wipe the exterior, and carefully recover your purified sample using a syringe.

Protocol 2: Purification by Desalting Column (SEC)

This method is ideal for rapid cleanup and buffer exchange of smaller sample volumes (typically up to 2.5 mL).

Materials:

  • Pre-packed Desalting Column (e.g., Sephadex G-25)

  • Collection Tubes

  • Centrifuge (for spin columns) or chromatography system

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Remove Storage Solution: If using a pre-packed column, remove the storage buffer by letting it flow out by gravity or by a brief centrifugation step as per the manufacturer's protocol.

  • Equilibrate Column: Wash the column with 3-5 column volumes of your desired elution buffer. This step is crucial to replace the storage solution with the buffer your final product will be in.

  • Load Sample: Carefully apply your reaction mixture to the center of the column bed. Avoid disturbing the top of the resin. Do not exceed the maximum recommended sample volume.

  • Elute Product:

    • For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's instructions. The eluate will contain your purified, larger molecule.

    • For Gravity Columns: Add elution buffer to the top of the column and begin collecting fractions. The larger, conjugated product will elute first in the void volume, while the smaller, excess reagent will be retained longer and elute in later fractions.

  • Confirm Purification (Optional): Analyze the collected fractions using SDS-PAGE or a protein concentration assay (e.g., Bradford) to confirm the separation of the protein from the small molecule reagent.

Visual Workflows

// Connections ReactionMix -> Load [color="#5F6368"]; Hydrate -> Load [color="#5F6368"]; Load -> Buffer1 [color="#5F6368"]; Buffer1 -> Stir1 [color="#5F6368"]; Stir1 -> Buffer2 [color="#5F6368"]; Buffer2 -> Stir2 [color="#5F6368"]; Stir2 -> Buffer3 [color="#5F6368"]; Buffer3 -> Stir3 [color="#5F6368"]; Stir3 -> Recover [color="#5F6368"]; Recover -> QC [color="#5F6368"]; } dot Workflow for removing excess reagent via dialysis.

// Connections Column -> Equilibrate [color="#5F6368"]; ReactionMix -> Load [color="#5F6368"]; Equilibrate -> Load [color="#5F6368"]; Load -> Elute [color="#5F6368"]; Elute -> Fractions [label="Void Volume", color="#5F6368"]; Elute -> LateFractions [label="Total Volume", color="#5F6368"]; Fractions -> Pool [color="#5F6368"]; Pool -> QC [color="#5F6368"]; } dot Workflow for reagent removal by Size Exclusion Chromatography.

References

Side reactions with Azido-PEG3-amino-OPSS and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-PEG3-amino-OPSS. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and preventing side reactions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and use of this compound, focusing on potential side reactions for each of its functional groups.

General Questions

Q1: What is this compound and what are its primary applications?

This compound is a heterotrifunctional linker molecule used in bioconjugation and drug delivery. It contains three distinct functional groups:

  • An azide (B81097) group (-N₃) for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]

  • A primary amine group (-NH₂) for conjugation to molecules with activated carboxylic acids (e.g., NHS esters) or for modification of carbonyls.[4][5]

  • An ortho-pyridyl disulfide (OPSS) group for specific reaction with free sulfhydryl (thiol) groups, forming a reversible disulfide bond.[6][7]

The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides flexibility.[8][9] This linker is commonly used in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2]

Amine Group (-NH₂) Reactivity and Side Reactions

Q2: What are the optimal reaction conditions for the amine group?

The primary amine group is most reactive with activated esters like N-hydroxysuccinimide (NHS) esters at a slightly alkaline pH.

ParameterRecommended ConditionRationale & Potential Issues
pH 7.2 - 8.5Below pH 7.2, the amine is protonated (-NH₃⁺) and non-nucleophilic. Above pH 8.5, hydrolysis of the NHS ester becomes a significant competing reaction, reducing yield.[10]
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[10]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can minimize hydrolysis of the NHS ester and improve stability during longer reactions.

Q3: My conjugation yield via the amine group is low. What could be the cause?

Low yield is often traced back to reaction conditions.

  • Incorrect Buffer pH: Ensure the pH is within the optimal 7.2-8.5 range.[10]

  • Competing Amines: Use a buffer free from primary amines. Perform a buffer exchange if necessary.[10]

  • Hydrolyzed Reagent: The counter-molecule (e.g., NHS ester) is sensitive to moisture and can hydrolyze over time. Use fresh or properly stored reagents.

OPSS Group (-S-S-Py) Reactivity and Side Reactions

Q4: What are the most common side reactions involving the OPSS group?

The OPSS group is designed to react with free thiols (-SH). The primary issues are related to thiol availability and disulfide bond stability.

  • Lack of Free Thiols: Cysteine residues in proteins often exist as disulfide-bonded pairs (cystine) and are unreactive. These must be reduced to free thiols before conjugation.[11][12]

  • Disulfide Exchange with Reducing Agents: If reducing agents like DTT or TCEP are not completely removed after the reduction step, they will react with the OPSS group, preventing conjugation to the target protein.[11]

  • Reaction with Other Nucleophiles: At pH values above 8.0, the OPSS group can show some reactivity towards other nucleophiles, such as primary amines, although the reaction with thiols is much more favorable.[12]

Q5: How can I ensure my protein's thiols are available for conjugation?

Pre-treat your protein with a mild reducing agent to cleave existing disulfide bonds.

Reducing AgentRecommended Molar ExcessIncubation TimeRemoval Method
TCEP 10-20 fold30-60 min at RTDesalting column / Dialysis
DTT 10-50 fold30-60 min at RTDesalting column / Dialysis

Crucial Step: Complete removal of the reducing agent before adding the OPSS-containing linker is mandatory to prevent it from consuming the linker.[11]

Azide Group (-N₃) Reactivity and Side Reactions

Q6: What are the main types of "click chemistry" for the azide group, and what are the potential pitfalls?

The two primary click chemistry reactions for azides are CuAAC and SPAAC.[13][14]

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): Reacts with terminal alkynes. It is very efficient but the copper catalyst can be toxic to cells and may cause protein denaturation.[14][15]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Reacts with strained alkynes (e.g., DBCO, BCN). It is copper-free and thus more biocompatible, but the reagents can be less stable and the reaction kinetics may be slower than CuAAC.[1][13][14]

A common side reaction for the azide group is its reduction to a primary amine . This can occur in the presence of strong reducing agents, particularly phosphines (Staudinger reaction) or thiols like DTT at elevated temperatures.[16][] Avoid these conditions if the azide needs to be preserved for a subsequent step.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem: Low or No Final Conjugate Yield

Low yield can result from failures at any of the conjugation steps. Use the following workflow to diagnose the issue.

G start Low Conjugate Yield amine_check Step 1: Verify Amine Conjugation (e.g., to payload) start->amine_check buffer_ph Is buffer amine-free and pH 7.2-8.5? amine_check->buffer_ph reagent_hydrolysis Is the activated ester (e.g., NHS) fresh? buffer_ph->reagent_hydrolysis Yes amine_fail Action: Remake buffer, use fresh reagents buffer_ph->amine_fail No amine_ok Amine step successful reagent_hydrolysis->amine_ok Yes reagent_hydrolysis->amine_fail No opss_check Step 2: Verify Thiol Conjugation (e.g., to protein) amine_ok->opss_check thiol_reduced Were protein disulfides reduced to free -SH? opss_check->thiol_reduced reductant_removed Was the reducing agent (DTT/TCEP) fully removed? thiol_reduced->reductant_removed Yes opss_fail Action: Perform/optimize reduction & purification steps thiol_reduced->opss_fail No opss_ok Thiol step successful reductant_removed->opss_ok Yes reductant_removed->opss_fail No azide_check Step 3: Verify Click Reaction opss_ok->azide_check azide_reduced Was the azide exposed to strong reducing agents? azide_check->azide_reduced catalyst_issue For CuAAC: Is the Cu(I) catalyst active? azide_reduced->catalyst_issue No azide_fail Action: Avoid harsh reductants, use fresh catalyst/ligand azide_reduced->azide_fail Yes azide_ok Click step successful catalyst_issue->azide_ok Yes catalyst_issue->azide_fail No

Caption: Troubleshooting flowchart for diagnosing low conjugation yield.

Problem: Product Aggregation or Precipitation

Aggregation can occur after modifying a biomolecule, particularly a protein.

  • Cause: The linker or attached payload molecule may be hydrophobic, causing the modified protein to become less soluble. The PEG3 spacer is designed to mitigate this, but it can still be an issue.[18][19]

  • Prevention Strategy 1 (Concentration): Work with lower protein concentrations (e.g., 1-2 mg/mL).

  • Prevention Strategy 2 (Solvent): When adding the linker (often dissolved in an organic solvent like DMSO), add it slowly to the aqueous protein solution while vortexing to prevent it from precipitating. Keep the final organic solvent concentration below 10%.[19]

  • Prevention Strategy 3 (Additives): Consider including solubility-enhancing excipients in your buffer, such as a small amount of arginine or non-ionic detergents, if compatible with your downstream application.

Experimental Protocols

Protocol 1: Protein Thiol Reduction and Purification

This protocol describes the preparation of a protein with free thiols for conjugation with the OPSS group.

  • Protein Preparation: Dissolve your protein in a déassed, amine-free buffer (e.g., PBS, pH 7.2).

  • Reduction: Add a 20-fold molar excess of TCEP from a freshly prepared stock solution.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Purification: Immediately remove the TCEP and any small molecule fragments using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the desired reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.0). The EDTA is included to chelate trace metals that can catalyze re-oxidation of the thiols.

  • Proceed Immediately: Use the purified, thiol-activated protein immediately in the next conjugation step to prevent re-formation of disulfide bonds.

Protocol 2: Two-Step Conjugation Workflow

This protocol outlines a common workflow where a small molecule payload is first attached to the linker's amine group, followed by conjugation to a protein's thiol groups.

G start Start activate_payload 1. Activate Payload (e.g., with EDC/NHS) start->activate_payload add_linker 2. Add this compound (Reacts via -NH2 group) activate_payload->add_linker purify1 3. Purify Payload-Linker (e.g., HPLC) add_linker->purify1 conjugate 5. Conjugate Payload-Linker to Protein (Reacts via OPSS group) purify1->conjugate prep_protein 4. Prepare Protein (Reduce disulfides to -SH) prep_protein->conjugate purify2 6. Purify Final Conjugate conjugate->purify2 end Final Azide-Ready Conjugate purify2->end

Caption: A typical two-step bioconjugation workflow.

  • Payload Activation: Activate the carboxylic acid on your payload molecule using a 1.5-fold molar excess of EDC and NHS in an anhydrous organic solvent (e.g., DMF or DMSO) for 15-30 minutes at room temperature.

  • Linker Addition: Add the this compound linker (dissolved in DMSO) to the activated payload solution. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification: Purify the resulting payload-linker conjugate via a suitable method like reversed-phase HPLC.

  • Protein Preparation: Prepare your protein by reducing its disulfide bonds as described in Protocol 1 .

  • Final Conjugation: Add the purified payload-linker to the thiol-activated protein at a 10- to 20-fold molar excess. React for 2 hours at room temperature in a thiol-free buffer at pH 6.5-7.5.[11][20]

  • Final Purification: Purify the final protein conjugate using a method appropriate for your protein, such as size exclusion chromatography (SEC) or affinity chromatography, to remove excess linker and unreacted protein. The resulting conjugate now has a terminal azide group ready for a subsequent click chemistry reaction.

References

Technical Support Center: Improving the Efficiency of Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their antibody conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your antibody labeling experiments in a question-and-answer format.

Issue 1: Low Labeling Efficiency or No Signal

Q1: I am seeing very low or no signal from my labeled antibody. What are the potential causes and how can I fix this?

A1: Low labeling efficiency is a common problem with several potential causes. Here’s a step-by-step guide to troubleshoot this issue:

  • Antibody Concentration and Purity:

    • Problem: The starting antibody concentration may be too low, or the antibody preparation may contain interfering substances. For efficient conjugation, an antibody concentration of at least 0.5-1 mg/mL is recommended.[1] Impurities such as other proteins can compete with the antibody for the label.

    • Solution: Concentrate your antibody solution if it is too dilute. Ensure your antibody is highly purified (>95%). If your antibody preparation contains carrier proteins like BSA or gelatin, they must be removed as they contain primary amines that will compete with the antibody for the label.[1][2]

  • Buffer Composition:

    • Problem: The buffer used for the conjugation reaction is critical. Buffers containing primary amines, such as Tris or glycine, will react with amine-reactive labels (e.g., NHS esters), significantly reducing labeling efficiency.[1][3] Sodium azide, a common preservative, can interfere with some labeling chemistries, particularly those involving HRP.

    • Solution: Perform a buffer exchange into an amine-free and azide-free buffer, such as PBS (phosphate-buffered saline), before labeling.[3]

  • Reaction Conditions (pH, Temperature, Time):

    • Problem: The pH of the reaction buffer is crucial for efficient labeling. For amine-reactive labeling (e.g., with NHS esters), the optimal pH range is typically 7.2-8.5.[3] At lower pH, the primary amines on the antibody are protonated and less reactive.[3] At higher pH, the label can hydrolyze.[3] Reaction time and temperature also play a significant role.

    • Solution: Verify the pH of your reaction buffer. Optimize the incubation time and temperature. For NHS ester reactions, incubating for 1-2 hours at room temperature or overnight at 4°C is a common starting point.[3]

  • Labeling Chemistry:

    • Problem: The chosen labeling chemistry may not be optimal for your antibody or application. Amine-reactive labeling, which targets lysine (B10760008) residues, is common but can sometimes occur in the antigen-binding site, affecting antibody function.[4]

    • Solution: Consider alternative labeling strategies. Thiol-reactive labeling, which targets cysteine residues after reduction of disulfide bonds, can offer more site-specific conjugation.[1][4]

Issue 2: High Background Staining

Q2: My labeled antibody is causing high background in my application (e.g., immunofluorescence, IHC). What can I do to reduce it?

A2: High background can obscure your specific signal and lead to false-positive results. Here are the common causes and solutions:

  • Excess Unconjugated Label:

    • Problem: Free, unconjugated dye or label in your antibody solution can bind non-specifically to your sample.[5][6]

    • Solution: It is crucial to remove all unbound label after the conjugation reaction. This can be achieved through methods like dialysis, gel filtration (desalting columns), or ultrafiltration.[5][6]

  • Over-labeling of the Antibody:

    • Problem: An excessively high degree of labeling (DOL) can lead to non-specific binding and antibody aggregation.[7] It can also cause fluorescence quenching.[5][7]

    • Solution: Optimize the molar ratio of label to antibody during the conjugation reaction to achieve an optimal DOL, which for most antibodies is between 2 and 10.[5][7] Perform small-scale labeling experiments to determine the optimal ratio for your specific antibody and label.[5]

  • Non-specific Antibody Binding:

    • Problem: The antibody itself may be binding non-specifically to components in your sample.

    • Solution:

      • Blocking: Ensure adequate blocking of your sample. Using a blocking buffer containing normal serum from the same species as the secondary antibody (if used) or a protein-based blocker like BSA can be effective.[8][9]

      • Washing: Increase the number and duration of wash steps to remove loosely bound antibodies.[8] Adding a non-ionic detergent like Tween-20 (e.g., 0.05%) to your wash and antibody dilution buffers can help reduce non-specific interactions.[10]

      • Antibody Concentration: Titrate your labeled antibody to determine the optimal concentration that gives a good signal-to-noise ratio.[9][10]

Issue 3: Antibody Aggregation and Instability

Q3: My antibody seems to have aggregated after labeling. How can I prevent this, and how should I store my conjugate?

A3: Antibody aggregation can lead to loss of function and increased non-specific binding.[11]

  • Causes of Aggregation:

    • Over-labeling: Attaching too many label molecules can alter the antibody's properties and lead to aggregation.[12]

    • Stress Factors: Exposure to harsh conditions such as extreme pH, high temperature, vigorous shaking, or multiple freeze-thaw cycles can cause antibodies to denature and aggregate.[13]

  • Prevention and Storage:

    • Optimize Labeling: Control the degree of labeling to avoid over-conjugation.

    • Proper Storage:

      • Store the conjugated antibody at the recommended temperature, typically 4°C for short-term storage and -20°C or -80°C for long-term storage.[14][15]

      • Avoid Repeated Freeze-Thaw Cycles: Aliquot the antibody into single-use volumes before freezing to minimize damage from freezing and thawing.[14][15][16]

      • Cryoprotectants: For long-term storage at -20°C, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% to prevent the formation of ice crystals.[16][17]

      • Light Protection: Fluorophore-conjugated antibodies should be stored in the dark to prevent photobleaching.[17][18]

      • Enzyme Conjugates: Enzyme-conjugated antibodies, like those with HRP, are often sensitive to freezing and should be stored at 4°C.[15][17]

Data Presentation

Table 1: Recommended Antibody and Buffer Conditions for Labeling

ParameterRecommendationRationale
Antibody Purity >95% IgGImpurities can compete for the label, reducing efficiency.
Antibody Concentration >0.5 mg/mL (ideally 1-2 mg/mL)Higher concentration drives the reaction forward and improves efficiency.[3]
Buffer Composition Amine-free (e.g., PBS)Buffers with primary amines (Tris, glycine) will react with NHS esters.[1][3]
Buffer pH (Amine-reactive) 7.2 - 8.5Optimal for the reaction between NHS esters and primary amines.[3]
Additives to Avoid Sodium Azide, BSA, Glycine, TrisThese substances can interfere with the conjugation reaction.[1][2]

Table 2: Typical Degree of Labeling (DOL) for Different Applications

ApplicationTypical Optimal DOL (moles of label per mole of antibody)Notes
Immunofluorescence / Flow Cytometry 3 - 7A good balance between signal intensity and avoiding quenching/aggregation.[5][7]
Western Blotting / ELISA 2 - 5Lower DOL can be sufficient for enzyme-based detection.
In vivo Imaging 1 - 3Lower DOL is often preferred to maintain antibody pharmacokinetics.

Experimental Protocols

Protocol 1: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of label molecules conjugated to each antibody.[19] It is a critical quality control parameter.[7]

Principle: The DOL is determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the antibody) and the maximum absorbance wavelength (λmax) of the label.[5][20]

Procedure:

  • Purify the Conjugate: Remove all unconjugated label from the reaction mixture using dialysis or a desalting column.[5][6] This step is essential for accurate DOL calculation.[5]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280).

    • Measure the absorbance at the λmax of the label (A_label).

  • Calculate DOL: Use the following formula:

    Protein Concentration (M) = [A280 - (A_label x CF)] / ε_protein

    Label Concentration (M) = A_label / ε_label

    DOL = Label Concentration / Protein Concentration

    • A280: Absorbance of the conjugate at 280 nm.

    • A_label: Absorbance of the conjugate at the label's λmax.

    • CF (Correction Factor): The ratio of the label's absorbance at 280 nm to its absorbance at its λmax (A280/A_label of the free dye).[5]

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[5]

    • ε_label: Molar extinction coefficient of the label at its λmax.

Protocol 2: General Protocol for Amine-Reactive Labeling (NHS Ester)

This protocol outlines a general procedure for labeling antibodies using an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

  • NHS ester-activated dye, dissolved in anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification tools (desalting column or dialysis cassette).

Procedure:

  • Prepare the Antibody: Ensure the antibody is at a suitable concentration (e.g., 1-2 mg/mL) in the correct buffer. If necessary, perform a buffer exchange.

  • Prepare the Label: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF.

  • Reaction:

    • Add a calculated molar excess of the reactive dye to the antibody solution. A 10-20 fold molar excess is a common starting point, but this should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quench the Reaction (Optional but Recommended): Add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove the unconjugated dye and quenching buffer components by running the reaction mixture through a desalting column or by performing dialysis against an appropriate storage buffer (e.g., PBS).

  • Characterize the Conjugate: Determine the final protein concentration and the DOL.

  • Storage: Store the labeled antibody appropriately.

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC cluster_storage Storage Ab Purified Antibody (>0.5 mg/mL) Mix Mix Antibody and Label Ab->Mix Buffer Amine-free Buffer (e.g., PBS, pH 7.2-8.5) Buffer->Mix Label Reactive Label (e.g., NHS-ester) Label->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Purify Remove Free Label (Dialysis/Gel Filtration) Incubate->Purify QC Quality Control (Calculate DOL) Purify->QC Store Store Conjugate (4°C or -20°C, Aliquoted) QC->Store

Caption: A typical workflow for direct antibody labeling, from preparation to storage.

TroubleshootingLowSignal cluster_checks Initial Checks cluster_solutions Solutions cluster_optimization Further Optimization Start Low or No Signal Check_Ab Is Ab concentration >0.5 mg/mL and purity >95%? Start->Check_Ab Check_Buffer Is the reaction buffer amine-free (e.g., PBS)? Start->Check_Buffer Check_pH Is buffer pH between 7.2-8.5? Start->Check_pH Sol_Ab Concentrate and/or purify antibody Check_Ab->Sol_Ab No Opt_Ratio Optimize molar ratio of label to antibody Check_Ab->Opt_Ratio Yes Sol_Buffer Perform buffer exchange Check_Buffer->Sol_Buffer No Check_Buffer->Opt_Ratio Yes Sol_pH Adjust pH of buffer Check_pH->Sol_pH No Check_pH->Opt_Ratio Yes Opt_Conditions Optimize incubation time and temperature Opt_Ratio->Opt_Conditions Opt_Chem Consider alternative labeling chemistry Opt_Conditions->Opt_Chem

Caption: A troubleshooting guide for low or no signal in antibody labeling experiments.

References

Technical Support Center: Scaling Up Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning bioconjugation processes from a lab to a production scale. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.

Frequently Asked questions (FAQs)

Q1: What are the most critical process parameters to control during bioconjugation scale-up?

A1: When scaling up bioconjugation reactions, maintaining consistency and product quality hinges on the strict control of several critical process parameters (CPPs).[1][2] Key parameters include reaction temperature, pH, buffer composition, mixing efficiency, reaction time, and the molar ratio of reactants.[1][2] Inadequate control of these factors can lead to inconsistent drug-to-antibody ratios (DAR), increased aggregation, and lower yields.[2] For instance, localized pH shifts or poor mixing in a large reactor can cause side reactions, such as the hydrolysis of active esters, reducing conjugation efficiency.[3]

Q2: How does the choice of purification method change when moving from lab-scale to large-scale production?

A2: At the lab scale, methods like spin cartridges or standard size-exclusion chromatography (SEC) are common.[4] However, these are often not feasible for large volumes.[4] For industrial-scale purification, Tangential Flow Filtration (TFF) is widely used to remove unreacted small molecules, solvents, and for buffer exchange due to its scalability and efficiency.[5][6] Chromatography techniques remain crucial, but often transition to larger, automated systems capable of handling higher volumes and pressures, such as preparative ion-exchange (IEX) or hydrophobic interaction chromatography (HIC).[7][8] The choice depends on the specific properties of the bioconjugate and the impurities that need to be removed.[9][10]

Q3: What are the primary sources of batch-to-batch variability during scale-up and how can they be minimized?

A3: Batch-to-batch variability is a significant challenge that often stems from inconsistencies in raw materials, subtle deviations in process parameters (like temperature or mixing rates), and differences in equipment between scales.[4][11] To minimize this, it is crucial to establish a robust process with well-defined operating ranges using a Design of Experiments (DoE) approach.[2] Implementing in-line Process Analytical Technology (PAT) can provide real-time monitoring of critical attributes like DAR or aggregation, allowing for immediate adjustments.[2] Furthermore, ensuring a consistent and well-characterized supply of starting materials, including the biomolecule and linker-payload, is fundamental for reproducible outcomes.[9]

Q4: How should analytical methods be adapted for large-scale manufacturing?

A4: Analytical methods must be robust, validated, and suitable for the manufacturing environment.[1] While techniques like HPLC and mass spectrometry are used at all scales, at the manufacturing level, there is a greater need for high-throughput methods to support in-process control and final product release.[5][12] Methods must be capable of detecting a range of impurities, including process-related impurities (e.g., residual solvents, unreacted reagents) and product-related impurities (e.g., aggregates, fragments, species with incorrect DAR).[9][13] Key analytical techniques for large-scale characterization include Size-Exclusion Chromatography (SEC) for aggregation, Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) for DAR determination, and mass spectrometry for structural confirmation.[12][14][15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the scale-up of your bioconjugation reaction.

Problem 1: Low Conjugation Yield or Efficiency

Q: My conjugation yield has dropped significantly after moving from a 100 mL to a 10 L reaction volume. What are the likely causes and how can I fix it?

A: A drop in yield during scale-up is a common issue often linked to mixing, reagent stability, and surface-area-to-volume ratio changes.

  • Poor Mixing: In larger vessels, achieving homogeneous mixing is more difficult. This can lead to localized areas of high or low reactant concentration, preventing the reaction from proceeding efficiently.

    • Solution: Characterize the mixing dynamics of your large-scale vessel. You may need to adjust the impeller speed, change the impeller type, or modify the order of reagent addition to ensure rapid and uniform distribution.[1]

  • Reagent Degradation: If the reaction time is extended at a larger scale, sensitive reagents (like NHS-esters) may degrade before they can react, especially if the local pH is not well-controlled.

    • Solution: Re-evaluate the stability of your reagents under the scaled-up process conditions. Consider adding the labile reagent more slowly over time or investigate more stable conjugation chemistries if the problem persists.

  • Incorrect Stoichiometry: An error in calculating the required amount of reagents for the larger volume can lead to incorrect molar ratios and lower efficiency.

    • Solution: Double-check all calculations and ensure that the method for measuring and adding reagents is accurate and scalable.

Below is a decision tree to help troubleshoot low conjugation efficiency.

G start Low Conjugation Efficiency Observed at Scale mixing Is Mixing Homogeneous? start->mixing Potential Cause reagent Are Reagents Stable? start->reagent Potential Cause params Are Reaction Parameters (pH, Temp) Consistent? start->params Potential Cause sol_mixing1 Optimize Agitation Speed & Impeller Design mixing->sol_mixing1 Solution sol_mixing2 Modify Reagent Addition Strategy mixing->sol_mixing2 Solution sol_reagent Confirm Reagent Quality & Investigate Stability reagent->sol_reagent Solution sol_params Implement In-Process Monitoring (PAT) params->sol_params Solution

Caption: Troubleshooting decision tree for low conjugation efficiency.

Problem 2: Increased Product Aggregation

Q: We are observing a high level of aggregation in our bioconjugate after scaling up the purification process. What could be causing this?

A: Increased aggregation is often a result of higher protein concentrations, shear stress from equipment, or buffer/formulation issues that become more pronounced at a larger scale.

  • High Localized Concentrations: During purification steps like TFF, the protein concentration at the membrane surface can become very high, promoting aggregation.[5] This is especially true for hydrophobic payloads that reduce the overall solubility of the conjugate.[2]

    • Solution: Optimize the TFF parameters, such as transmembrane pressure and cross-flow rate, to minimize concentration polarization. Consider adding stabilizing excipients to the diafiltration buffer.[2]

  • Shear Stress: The pumps and tubing used in large-scale chromatography or TFF systems can introduce higher shear stress compared to lab-scale equipment, which can denature the protein and lead to aggregation.

    • Solution: Evaluate the impact of pump type (e.g., peristaltic vs. diaphragm) on your product. Minimize processing times where possible to reduce exposure to shear.[1]

  • Buffer Incompatibility: The final formulation buffer may not be optimal for preventing aggregation at the target concentration, an issue that may not have been apparent at the lower concentrations used in development.

    • Solution: Perform formulation screening studies at the target concentration to identify optimal buffer conditions (pH, excipients) that enhance the stability of the final product.[9]

Impact of Key Parameters on Scale-Up

The following table summarizes how critical parameters can affect the outcome of a bioconjugation reaction during scale-up.

ParameterImpact of Inadequate Control at ScaleRecommended Action
Mixing/Agitation Non-homogeneous reaction, leading to variable DAR and increased side products.Characterize mixing time and efficiency in the large vessel; optimize impeller speed and design.[1]
Temperature Can alter reaction kinetics and stability; hotspots can cause degradation.Ensure uniform heating/cooling with a properly designed vessel jacket and internal probes.[3]
pH Affects reactivity of functional groups and can cause hydrolysis of linkers (e.g., NHS-esters).Use robust buffering systems and implement in-line pH monitoring for tight control.[2][3]
Reagent Addition Rate Bolus addition can create high local concentrations, leading to aggregation.Implement controlled, gradual feeding of the linker-payload to maintain low concentrations.[2]

Key Experimental Protocols

Protocol: Scale-Up of NHS-Ester Based Conjugation

This protocol outlines a general methodology for scaling up a typical N-hydroxysuccinimide (NHS) ester-based conjugation to a primary amine (e.g., lysine (B10760008) on an antibody).

1. Materials

  • Antibody in a suitable buffer (e.g., PBS), pH 7.2-8.0, free of primary amines.

  • NHS-ester functionalized payload, dissolved in a compatible organic solvent (e.g., DMSO).

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution).

  • Purification system (e.g., TFF system with appropriate molecular weight cut-off membrane).

  • Final formulation buffer.

2. Small-Scale (10 mg) Protocol

  • Prepare the antibody solution at a concentration of 5-10 mg/mL.

  • Calculate the required volume of the NHS-ester stock solution to achieve a 5-10 fold molar excess over the antibody.

  • Add the NHS-ester solution to the antibody solution while gently vortexing.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Add the quenching reagent to stop the reaction.

  • Purify the conjugate using a desalting column or dialysis to remove unreacted payload and quenching reagent.

  • Analyze the product for DAR, purity, and aggregation.

3. Scale-Up (10 g) Considerations & Protocol

  • Pre-computation: Ensure all calculations for reagent quantities are correct for the 1000x scale increase.

  • Vessel Selection: Use a temperature-controlled, baffled vessel with an overhead stirrer. The vessel material should be compatible with all reagents.

  • Reagent Addition: Instead of a bolus addition, the NHS-ester/DMSO solution should be added subsurface via a feed tube over 30-60 minutes while stirring at a pre-determined, optimized rate to ensure immediate dispersion and avoid localized high concentrations.

  • Process Monitoring: Monitor pH and temperature in real-time throughout the reaction.

  • Reaction Time: Reaction time may need to be adjusted. Take in-process samples to monitor the reaction progress by HPLC.

  • Quenching: Add the quenching reagent and allow it to mix thoroughly for the specified time.

  • Purification:

    • Use a Tangential Flow Filtration (TFF) system for purification and buffer exchange.

    • First, concentrate the reaction mixture slightly to reduce volume.

    • Perform diafiltration with 5-10 diavolumes of a suitable intermediate buffer to remove impurities.

    • Finally, concentrate the purified conjugate and formulate it into the final buffer by another diafiltration step.

  • Analysis: Perform the same comprehensive analytical tests as in the small-scale experiment to ensure the product meets all quality specifications.

The workflow for this scale-up process is illustrated below.

G cluster_small Small Scale (Lab) cluster_large Large Scale (Production) ss_reagents Prepare Reagents (10 mg Ab) ss_react Benchtop Reaction (Vortex Mix) ss_reagents->ss_react ss_purify Purify (Desalting Column) ss_react->ss_purify ss_analyze Analyze Product ss_purify->ss_analyze ls_reagents Prepare Reagents (10 g Ab) ss_analyze->ls_reagents Transfer & Scale-Up Parameters ls_react Controlled Reaction (Stirred Vessel, PAT) ls_reagents->ls_react ls_purify Purify (TFF System) ls_react->ls_purify ls_analyze Analyze & Release ls_purify->ls_analyze

Caption: General workflow from small-scale to large-scale bioconjugation.

References

Technical Support Center: Monitoring Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are monitoring the progress of bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring a conjugation reaction?

A1: The most common methods involve chromatographic and spectroscopic techniques. Chromatographic methods like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Size Exclusion Chromatography (SEC) are used to separate the conjugate from unreacted starting materials. Spectroscopic methods such as UV-Vis Spectroscopy, Fluorescence Spectroscopy, and Mass Spectrometry (MS) are used to quantify the extent of conjugation and characterize the final product.[1][2][3]

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: The choice of technique depends on several factors including the properties of your biomolecule and small molecule, the type of conjugation chemistry, and the information you need. For a quick qualitative check, TLC is often sufficient. For quantitative analysis, such as determining the drug-to-antibody ratio (DAR) in an antibody-drug conjugate (ADC), techniques like UV-Vis, HPLC, and Mass Spectrometry are more appropriate.[4][5] The decision tree below can help guide your choice.

G start Start: Need to monitor conjugation reaction q1 Need quantitative data (e.g., DAR, % conjugation)? start->q1 qualitative Quick qualitative check? q1->qualitative No hplc Use HPLC (RP, HIC, SEC) q1->hplc Yes q2 Is the small molecule chromophoric or fluorescent? q3 Need detailed structural information (e.g., site of conjugation)? q2->q3 Neither, or need more info uv_vis Use UV-Vis Spectroscopy q2->uv_vis Chromophoric fluorescence Use Fluorescence Spectroscopy q2->fluorescence Fluorescent q3->hplc No mass_spec Use Mass Spectrometry (MS) q3->mass_spec Yes tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc Yes qualitative->hplc No, but need better separation hplc->q2 Also consider... G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analysis & Decision cluster_3 Final Steps Prepare Biomolecule Prepare Biomolecule Combine & Start Reaction Combine & Start Reaction Prepare Biomolecule->Combine & Start Reaction Prepare Small Molecule Prepare Small Molecule Prepare Small Molecule->Combine & Start Reaction Take Time Point Sample (t=x) Take Time Point Sample (t=x) Combine & Start Reaction->Take Time Point Sample (t=x) Quench (optional) Quench (optional) Take Time Point Sample (t=x)->Quench (optional) Analyze Sample Analyze Sample Quench (optional)->Analyze Sample Evaluate Progress Evaluate Progress Analyze Sample->Evaluate Progress Decision Decision Evaluate Progress->Decision Decision->Take Time Point Sample (t=x) Continue Reaction Quench Reaction Quench Reaction Decision->Quench Reaction Reaction Complete Purify Product Purify Product Quench Reaction->Purify Product

References

Technical Support Center: Best Practices for PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting experiments involving polyethylene (B3416737) glycol (PEG) reagents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid PEG reagents?

A1: To ensure the long-term stability and activity of solid PEG reagents, they should be stored under a dry, inert atmosphere (such as argon or nitrogen), protected from light, and kept at low temperatures, typically -20°C or below.[1][2][][4] It is crucial to use a tightly sealed container and consider adding a desiccant to the external secondary container to minimize moisture exposure.[1]

Q2: How should I handle a PEG reagent vial when taking it out of the freezer?

A2: Before opening the container, it is essential to allow the vial to slowly warm up to room temperature.[1][2][5] This prevents atmospheric moisture from condensing on the cold reagent, which can lead to hydrolysis and a loss of reactivity, especially for functional groups like NHS esters.[2][5]

Q3: Can I store PEG reagents in solution?

A3: It is strongly recommended to store PEG reagents as the dry, solid powder and not in solution.[4] Many reactive PEG derivatives, particularly NHS esters, are susceptible to rapid hydrolysis in aqueous solutions.[5][6] If you must prepare a stock solution (e.g., in anhydrous DMSO or DMF), it should be prepared fresh immediately before use.[2][5] Any unused stock solution should be discarded or, if absolutely necessary for short-term storage, kept at -20°C under an inert gas, though this is not ideal.[2]

Q4: Are all PEG derivatives equally sensitive to storage conditions?

A4: No, different functional groups have varying sensitivities. For example:

  • PEG-NHS Esters: Extremely sensitive to moisture and should always be stored desiccated at -15°C or below to prevent hydrolysis and loss of amine-reactive activity.[1][5]

  • PEG-Maleimides, Thiols, and Acrylates: Very sensitive to light and oxidation. These reagents must be stored in the dark under an inert atmosphere to maintain their activity.[1]

  • PEG-Aldehydes: Prone to oxidation, which converts the aldehyde to a non-reactive carboxylic acid. Storage under an inert atmosphere is critical.[]

Q5: What are the signs that my PEG reagent has degraded?

A5: Degradation can manifest in several ways. Physical signs may include discoloration or a change in consistency.[7] Chemically, degradation of the PEG backbone, often accelerated by heat, light, and oxygen, can lead to the formation of aldehydes and carboxylic acids, resulting in a decrease in the pH and an increase in the ionic strength of PEG solutions.[6][8] For functionalized PEGs, the most critical sign of degradation is a loss of reactivity, leading to poor performance in conjugation experiments.[9]

Q6: How do repeated freeze-thaw cycles affect PEG reagents?

A6: Repeated freeze-thaw cycles can be detrimental, potentially causing degradation, aggregation, or changes in stability due to the formation of ice crystals that can disrupt molecular structures.[10] It is best practice to aliquot the solid PEG reagent into smaller, single-use vials upon receipt to avoid repeated warming and cooling of the entire batch.[1][4]

Troubleshooting Guide

Problem: Low or No PEGylation Efficiency

This is one of the most common issues and can often be traced back to the handling and storage of the PEG reagent.

Potential Cause Recommended Action & Troubleshooting Steps
Degraded PEG Reagent 1. Verify Storage Conditions: Confirm that the reagent was stored at the correct temperature (typically ≤ -20°C), under an inert atmosphere, and protected from light and moisture.[1][] 2. Check Reagent Age: Older batches of reagents may have degraded even under proper storage. 3. Perform a Quality Control Test: If possible, test the activity of the PEG reagent. For example, the hydrolysis rate of a PEG-NHS ester can be monitored by the release of NHS, which absorbs at 260 nm.[8]
Hydrolyzed Reactive Group (e.g., NHS Ester, Maleimide) 1. Review Handling Procedure: Ensure the vial was warmed to room temperature before opening to prevent condensation.[6] 2. Use Anhydrous Solvents: When preparing stock solutions, use high-quality, anhydrous solvents like DMSO or DMF. 3. Prepare Fresh Solutions: Always prepare solutions of reactive PEGs immediately before use. Do not store them.[5] 4. Check Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) for NHS-ester reactions or thiols (e.g., DTT) for maleimide (B117702) reactions, as they will compete with the target molecule.[5]
Incorrect Reaction pH 1. Optimize Reaction Buffer: The optimal pH for conjugation is critical and depends on the reactive group.    • NHS esters react with primary amines efficiently at pH 7.2-8.5.[11]    • Maleimides react with sulfhydryl groups at pH 6.5-7.5.[6] 2. Be Aware of Hydrolysis: The rate of hydrolysis for reactive groups increases with pH. For NHS esters, a higher pH (e.g., 9.0) can dramatically shorten the reagent's half-life, requiring very rapid reaction times.[1]

Quantitative Data Summary

The stability of reactive PEG linkers is highly dependent on their chemical structure and the pH of the solution. The data below shows the significant impact of pH on the stability of various PEG-NHS esters.

Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters

This table illustrates the time it takes for 50% of the active NHS ester to hydrolyze in a pH 8.0 buffer at 25°C. A shorter half-life indicates lower stability and higher reactivity.

PEG-NHS Ester LinkerAbbreviationHydrolysis Half-life (minutes)
PEG-Succinimidyl ValerateSVA33.6
PEG-Succinimidyl ButanoateSBA23.3
PEG-Succinimidyl CarbonateSC20.4
PEG-Succinimidyl GlutarateSG17.6
PEG-Succinimidyl PropionateSPA16.5
PEG-Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
PEG-Succinimidyl SuccinamideSSA3.2
PEG-Succinimidyl CarboxymethylatedSCM0.75
Data sourced from Laysan Bio, Inc. and is based on measuring the UV absorbance of the released N-hydroxysuccinimide (NHS) group. Aminolysis rates (the desired reaction with proteins) generally parallel these hydrolysis rates. Typically, the half-life triples for every one-unit decrease in pH.

Table 2: Effect of pH on PEG-NHS Half-life

This table demonstrates how drastically pH affects the stability of a generic PEG-NHS ester.

pHHalf-life of PEG-NHSReaction Speed
7.4 > 120 minutesGradual reaction, reaches steady state in ~2 hours
9.0 < 9 minutesVery fast reaction, reaches steady state within 10 minutes
Data derived from a study on branched PEG-NHS reacting with bovine lactoferrin.[1]

Experimental Protocols

Protocol 1: Quality Control of PEG Reagents by HPLC

This protocol provides a general method for assessing the purity of a PEG reagent using High-Performance Liquid Chromatography (HPLC). The primary goal is to detect impurities or degradation products.

Methodology:

  • System: A Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) system can be used.[][12] For non-UV absorbing PEGs, a detector such as an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is required.[][13]

  • Column Selection:

    • RP-HPLC: A C8 or C18 column is suitable for separating PEG oligomers and related impurities.[14]

    • SEC: An appropriate column for separating molecules based on their hydrodynamic radius can be used to assess polydispersity and detect aggregation.[]

  • Mobile Phase (Example for RP-HPLC):

    • A gradient of water (Eluent A) and acetonitrile (B52724) (Eluent B) is commonly used.[13]

    • Example Gradient: Start with a low percentage of Eluent B (e.g., 10%) and increase to a higher percentage (e.g., 30-50%) over 10-20 minutes to elute the PEG species.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the PEG reagent in the initial mobile phase or a suitable solvent (e.g., water, acetonitrile) to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard volume (e.g., 10-20 µL) of the sample.

    • Analyze the resulting chromatogram. A pure, undegraded PEG reagent should show a single, sharp peak (for monodisperse PEGs) or a well-defined, symmetrical peak distribution (for polydisperse PEGs).

    • The presence of additional peaks, particularly at earlier retention times, may indicate the presence of impurities or degradation products like PEG-acid.

Protocol 2: General Procedure for Protein PEGylation with a PEG-Maleimide Reagent

This protocol describes the site-specific conjugation of a PEG-Maleimide to a free sulfhydryl group (cysteine) on a protein or peptide.

Methodology:

  • Protein Preparation:

    • Dissolve the thiol-containing protein or peptide in a suitable reaction buffer. The recommended buffer is a phosphate (B84403) buffer (e.g., PBS) at pH 6.5-7.5.[6] Ensure the buffer is free of any thiol-containing reagents.

    • Critical Step: If the protein's cysteine residues are in a disulfide bond, they must be reduced first using a reducing agent like TCEP or DTT. The reducing agent must then be completely removed (e.g., via a desalting column) before adding the PEG-Maleimide.

  • PEG-Maleimide Solution Preparation:

    • Allow the PEG-Maleimide vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of PEG-Maleimide in the reaction buffer or an anhydrous solvent like DMSO to prepare a concentrated stock solution.

  • PEGylation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the available free thiol groups is typically recommended to drive the reaction.[5][15]

    • Incubate the reaction mixture. Typical conditions are 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5][15]

  • Quenching (Optional):

    • To stop the reaction and consume any unreacted maleimide groups, a small molecule thiol like 2-mercaptoethanol (B42355) or cysteine can be added.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[5][15]

  • Characterization:

    • Analyze the purified conjugate using techniques like SDS-PAGE (which will show a molecular weight shift), HPLC, or mass spectrometry to confirm successful PEGylation and assess purity.

Visual Guides

G cluster_storage Storage & Handling Workflow cluster_use Pre-Experiment Workflow Receive Receive PEG Reagent Inspect Inspect Container for Damage Receive->Inspect Store Store at <= -20°C Under Inert Gas & Dark Inspect->Store Aliquot Aliquot into Single-Use Vials (Recommended) Store->Aliquot Optional but Recommended Retrieve Retrieve Vial from Freezer Backfill Backfill Original Vial with Inert Gas & Reseal Store->Backfill If not aliquoted Warm Equilibrate to Room Temp BEFORE Opening Retrieve->Warm Prepare Prepare Fresh Solution in Anhydrous Solvent Warm->Prepare Use Use Immediately in Reaction Prepare->Use

Caption: Recommended workflow for storing and handling PEG reagents.

G Start Problem: Low PEGylation Yield CheckReagent Was PEG reagent handled and stored correctly? (See Workflow) Start->CheckReagent CheckBuffer Is the reaction buffer correct (pH, composition)? CheckReagent->CheckBuffer Yes Sol_Reagent Solution: Discard old reagent. Order new lot and follow strict handling protocols. CheckReagent->Sol_Reagent No CheckProtein Is the target functional group (amine/thiol) available and active? CheckBuffer->CheckProtein Yes Sol_Buffer Solution: Adjust pH (e.g., 7.2-8.5 for NHS). Remove competing buffer species (e.g., Tris, DTT). CheckBuffer->Sol_Buffer No CheckRatio Is the molar ratio of PEG:Protein optimal? CheckProtein->CheckRatio Yes Sol_Protein Solution: For thiols, ensure reduction of disulfides and remove reducing agent. Confirm protein integrity. CheckProtein->Sol_Protein No Sol_Ratio Solution: Increase molar excess of PEG reagent (e.g., 10-50 fold). Optimize via titration. CheckRatio->Sol_Ratio No

Caption: Troubleshooting flowchart for low PEGylation efficiency.

References

Technical Support Center: Quenching Unreacted NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on effectively quenching unreacted N-Hydroxysuccinimide (NHS) esters in biomolecule labeling reactions. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is an NHS ester labeling reaction?

N-Hydroxysuccinimide (NHS) esters are chemical groups commonly used to label proteins, antibodies, and other biomolecules.[1][2] They selectively react with primary amines (–NH₂), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, to form a stable amide bond.[3][4] This reaction is most efficient at a pH between 7.2 and 8.5.[4][5]

Q2: Why is it necessary to quench the labeling reaction?

Quenching stops the labeling process by deactivating any remaining, unreacted NHS ester molecules.[1][6] If not quenched, these highly reactive esters can continue to label molecules non-specifically in subsequent experimental steps. This can lead to high background signals, protein aggregation, and inconsistent results.[7][8] A failure to properly quench can result in artificial signals and cross-talk in comparative experiments.[7]

Q3: What are the common reagents used for quenching?

The most common quenching reagents are small molecules that contain a primary amine. These reagents compete with the target biomolecule for the unreacted NHS ester.[5][9] Commonly used quenchers include:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Glycine (B1666218)

  • Hydroxylamine

  • Ethanolamine[9]

  • Lysine

Q4: How does the quenching reaction work?

The primary amine on the quenching reagent acts as a nucleophile, attacking the NHS ester. This reaction is identical to the desired labeling reaction, but instead of labeling your target protein, the NHS ester reacts with the small quenching molecule. This forms a stable, covalent amide bond between the label and the quencher, effectively inactivating the NHS ester.[4][6]

Q5: Can the quenching reagent interfere with my experiment?

Yes, it's important to choose a quenching reagent that is compatible with your downstream applications. For example, while Tris and glycine are effective, they will modify any remaining reactive sites.[10] After quenching, it is crucial to remove the excess quenching reagent and the now-inactivated label, typically through methods like desalting, dialysis, or size-exclusion chromatography.[9][11]

Q6: Can NHS esters react with other amino acids besides lysine?

While NHS esters show strong selectivity for primary amines, side reactions can occur.[3][12] At higher pH levels, NHS esters can form less stable O-acyl esters with tyrosine, serine, and threonine residues.[12][13] This "overlabeling" can be an issue in sensitive applications like quantitative proteomics. Hydroxylamine is often used not only to quench the reaction but also to help reverse this O-acylation.[12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background or Non-Specific Signal Incomplete quenching of the NHS ester. The remaining active label is reacting with other molecules.Increase the concentration of the quenching reagent. A final concentration of 50-100 mM is often recommended.[9] Ensure the quenching incubation time is sufficient (e.g., 15-30 minutes).[11][14]
Unbound label and quenching reagent not fully removed.After quenching, purify the labeled protein using a desalting column (size-exclusion chromatography) or dialysis to efficiently separate the large protein from smaller molecules.[9]
Low Labeling Efficiency Incompatible buffer was used for the labeling reaction. Buffers containing primary amines (e.g., Tris, glycine) compete with the target protein.[5]Perform a buffer exchange into a recommended amine-free buffer like PBS, borate (B1201080), or carbonate buffer (pH 7.2-8.5) before starting the labeling reaction.[5]
Hydrolysis of the NHS ester. NHS esters are moisture-sensitive and have a short half-life in aqueous solutions, especially at higher pH.[4]Prepare NHS ester solutions in an anhydrous solvent (like DMSO or DMF) immediately before use.[1] Perform the reaction promptly. If hydrolysis is suspected, consider running the reaction at 4°C overnight.[5]
Low concentration of protein or NHS ester.The labeling reaction is concentration-dependent. Use a protein concentration of at least 2 mg/mL for efficient labeling.[14] The optimal molar excess of the NHS ester may need to be determined empirically.[9]
Protein Precipitation After Labeling Over-labeling of the protein. The addition of too many labels can alter the protein's net charge and solubility, leading to aggregation.[8]Reduce the molar excess of the NHS ester reagent used in the reaction. Optimize the ratio of label to protein to achieve the desired degree of labeling (DOL).

Quantitative Data Summary

The following tables provide recommended parameters for NHS ester labeling and quenching reactions.

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases reaction rate but also accelerates hydrolysis of the NHS ester.[4][5]
Temperature 4°C to Room TemperatureRoom temperature for 1-4 hours or 4°C overnight are common incubation conditions.[1]
Protein Concentration > 2 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.[5][14]
Molar Excess of NHS Ester 5x to 20xThe optimal ratio should be determined empirically for each specific protein and label.[9]

Table 2: Common Quenching Reagents and Conditions

Quenching ReagentTypical Final ConcentrationTypical Incubation Time
Tris-HCl 20 - 100 mM15 - 30 minutes
Glycine 50 - 100 mM10 - 30 minutes
Hydroxylamine 10 - 100 mM15 - 60 minutes
Ethanolamine 50 - 100 mM15 - 30 minutes

Data compiled from multiple sources.[4][9][10][11][14]

Experimental Protocols

General Protocol for Protein Labeling and Quenching

This protocol provides a general workflow for conjugating an NHS ester label to a protein and subsequently quenching the reaction.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).[9]

  • NHS ester label, stored desiccated at -20°C.

  • Anhydrous organic solvent (DMSO or DMF).[1]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]

  • Desalting column for purification.[9]

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS or borate buffer) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing Tris or glycine, perform a buffer exchange.[5]

  • Prepare NHS Ester Stock: Immediately before use, bring the NHS ester vial to room temperature before opening to prevent condensation.[9] Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[14]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to your protein solution while gently vortexing.[9]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1] If the label is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction for a final concentration of 50 mM).[9][14]

  • Quenching Incubation: Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.[11][14]

  • Purification: Separate the labeled protein from excess label and quenching reagent using a desalting column equilibrated with your desired storage buffer.[9] The larger labeled protein will elute first.

  • Characterization: Determine the final protein concentration and the degree of labeling (DOL) using spectrophotometry.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Prot Protein in Amine-Free Buffer Label 1. Labeling (1-4h, RT) Prot->Label NHS Dissolve NHS Ester in Anhydrous Solvent NHS->Label Quench 2. Quenching (15-30 min, RT) Label->Quench Add Quenching Reagent (e.g., Tris) Purify Purification (Desalting Column) Quench->Purify Final Labeled Protein Purify->Final

Caption: Experimental workflow for NHS ester labeling, quenching, and purification.

Caption: Chemical reactions for NHS ester labeling and quenching.

References

Validation & Comparative

Characterizing Azido-PEG3-amino-OPSS Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker-modified proteins is a critical step to ensure the quality, efficacy, and safety of the final product. The heterobifunctional linker, Azido-PEG3-amino-OPSS, offers a versatile tool for conjugating biomolecules through its azide (B81097), amine, and ortho-pyridyl disulfide (OPSS) functionalities. Mass spectrometry stands as a cornerstone technique for the in-depth analysis of the resulting conjugates. This guide provides a comparative overview of the mass spectrometric characterization of this compound conjugates, presenting experimental data and detailed protocols to facilitate robust analysis and comparison with alternative conjugation chemistries.

The this compound linker incorporates three key functional groups: an azide for click chemistry, a primary amine for acylation or reductive amination, and an OPSS group for selective reaction with free thiols, such as those on cysteine residues. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce immunogenicity. Verifying the successful conjugation and characterizing the final product are paramount, and mass spectrometry provides the necessary sensitivity and resolution for this purpose.

Mass Spectrometric Approaches to Characterization

The characterization of this compound conjugates, like other PEGylated proteins, can be approached at two main levels: intact mass analysis and peptide mapping.[1]

  • Intact Mass Analysis: This "top-down" approach involves analyzing the entire conjugated protein to determine the overall mass shift resulting from the addition of the linker and any subsequent modifications. It is invaluable for confirming the success of the conjugation and determining the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[1] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, are well-suited for this analysis.[2][3]

  • Peptide Mapping: In this "bottom-up" approach, the conjugated protein is enzymatically digested (e.g., with trypsin) into smaller peptides.[1] Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise identification of the conjugation site(s) at the amino acid level.[1] This method is crucial for confirming the specificity of the conjugation reaction.

A significant challenge in the mass spectrometry of PEGylated molecules is their inherent heterogeneity, which can lead to complex and difficult-to-interpret spectra.[4] The use of discrete PEG (dPEG®) linkers, which are single molecular weight compounds, can simplify analysis compared to traditional polydisperse PEGs.[1] Furthermore, techniques like post-column addition of amines (e.g., triethylamine) can help to reduce charge state complexity and improve spectral quality.[4]

Comparative Analysis of Cysteine-Reactive Chemistries

The OPSS group in the this compound linker provides a specific method for targeting cysteine residues. However, other thiol-reactive chemistries are also widely used, with maleimides being the most common alternative. The choice of conjugation chemistry can impact the stability of the resulting conjugate and its behavior during mass spectrometric analysis.

FeatureOPSS-Cysteine LinkageMaleimide-Cysteine LinkageIodoacetamide-Cysteine Linkage
Reaction pH Neutral to slightly basicpH 6.5 - 7.5pH 7.5 - 8.5
Bond Stability Reversible disulfide bondStable thioether bond (can undergo retro-Michael addition)Stable thioether bond
MS Fragmentation Prone to in-source reduction of the disulfide bond.[5]The thioether bond is generally stable, but the maleimide (B117702) ring can undergo hydrolysis, leading to a mass increase of 18 Da.[6][7]Stable under typical MS conditions.
Data Interpretation The potential for in-source decay requires careful data analysis to distinguish between true heterogeneity and analytical artifacts.[5]The presence of hydrolyzed forms can complicate spectra and requires consideration during data processing.[6]Generally straightforward interpretation.

Experimental Protocols

Below are detailed protocols for the characterization of an this compound conjugated protein.

Protocol 1: Intact Mass Analysis by LC-MS
  • Sample Preparation:

    • Desalt the protein conjugate using a suitable method, such as a desalting column or buffer exchange into a volatile buffer like 50 mM ammonium (B1175870) acetate.[8]

    • Adjust the protein concentration to approximately 1 mg/mL.

  • LC-MS Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column suitable for protein separations (e.g., C4, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5% to 95% mobile phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Mass Range: m/z 500-4000.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact conjugate. Software such as ProMass can be used for this purpose.[1]

Protocol 2: Peptide Mapping by LC-MS/MS
  • Sample Preparation (Digestion):

    • Denature the conjugated protein (approx. 100 µg) in a buffer containing 8 M urea (B33335) or 0.1% RapiGest SF at 37°C for 30 minutes.

    • Reduce the disulfide bonds (including the OPSS-cysteine linkage) with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

    • Alkylate the free cysteines with 20 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

    • Dilute the solution 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion with formic acid to a final concentration of 1%.

  • LC-MS/MS Parameters:

    • LC System: A nano- or micro-flow HPLC/UHPLC system.

    • Column: A reversed-phase column suitable for peptide separations (e.g., C18, 75 µm x 150 mm, 1.9 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from 2% to 40% mobile phase B over 60-90 minutes.

    • Flow Rate: 300 nL/min.

    • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-Exactive or TripleTOF).

    • Acquisition Mode: Data-dependent acquisition (DDA), selecting the top 10-20 most intense precursor ions for fragmentation.

    • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify peptides and localize the modification. The search parameters should include the mass of the Azido-PEG3-amino portion of the linker as a variable modification on cysteine.

Visualizing the Workflow and Linker Chemistry

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_results Results start This compound Conjugated Protein desalting Desalting / Buffer Exchange start->desalting Intact Mass digestion Reduction, Alkylation, & Tryptic Digestion start->digestion Peptide Mapping lc_intact LC Separation (Intact Protein) desalting->lc_intact lc_peptide LC Separation (Peptides) digestion->lc_peptide ms_intact High-Resolution MS lc_intact->ms_intact deconvolution Deconvolution ms_intact->deconvolution intact_mass Intact Mass (Confirms Conjugation, DAR) deconvolution->intact_mass msms_peptide Tandem MS (MS/MS) lc_peptide->msms_peptide database_search Database Search msms_peptide->database_search peptide_map Peptide Map (Identifies Conjugation Site) database_search->peptide_map

Experimental workflow for MS characterization.

G cluster_linker This compound Linker cluster_protein Target Protein cluster_conjugation Potential Conjugation Sites Azide N3 (Azide) PEG3 -(CH2CH2O)3- (PEG Spacer) Click_Reaction Click Chemistry (e.g., with Alkyne) Azide->Click_Reaction Amino -NH2 (Amine) OPSS -S-S-Py (OPSS) Amide_Bond Amide Bond Formation Amino->Amide_Bond Disulfide_Bond Disulfide Exchange OPSS->Disulfide_Bond Lysine Lysine (-NH2) Cysteine Cysteine (-SH) Amide_Bond->Lysine Disulfide_Bond->Cysteine

Functional groups and reaction pathways.

Conclusion

The comprehensive characterization of this compound conjugates by mass spectrometry is essential for advancing drug development and research applications. A combination of intact mass analysis and peptide mapping provides a complete picture of the conjugation efficiency and site-specificity.[1] While the OPSS chemistry offers a reliable method for cysteine conjugation, it is important for researchers to be aware of its potential for in-source reduction during mass spectrometric analysis and to consider alternative chemistries, such as maleimides, based on the specific requirements of their application. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists working to ensure the quality and consistency of their bioconjugates.

References

A Researcher's Guide to HPLC Analysis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. This complexity, however, presents significant analytical challenges. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for characterizing ADCs, ensuring their quality, efficacy, and safety. This guide provides an objective comparison of the primary HPLC techniques used for ADC analysis, supported by representative experimental data and detailed protocols.

Core Principles in ADC Analysis

The heterogeneity of ADCs is a critical quality attribute (CQA) that requires meticulous characterization. This heterogeneity arises from:

  • Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody.

  • Aggregation: Formation of high-molecular-weight species.

  • Fragmentation: Degradation of the ADC into smaller parts.

  • Charge Variants: Differences in the surface charge of the ADC.

Different HPLC methods are employed to analyze each of these attributes.

Comparison of Key HPLC Techniques for ADC Analysis

The selection of an appropriate HPLC method is contingent on the specific quality attribute being assessed. The four principal techniques are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).

Technique Primary Application Principle of Separation Key Advantages Key Limitations
Hydrophobic Interaction (HIC) DAR determination, Drug-load distributionHydrophobicityMild, non-denaturing conditions preserve native structure.[1][2] Excellent resolution of different drug-loaded species.[3]High salt concentrations in mobile phase are often incompatible with mass spectrometry (MS).[4]
Reversed-Phase (RP-LC) DAR (on reduced chains), Purity, Free drug analysisHydrophobicityHigh resolution and efficiency.[5] Compatible with MS for peak identification.[6][7]Denaturing conditions (organic solvents, low pH) can alter the ADC structure.[2][4]
Size Exclusion (SEC) Aggregate and fragment analysisHydrodynamic radius (Size)Simple, reliable method for quantifying high and low molecular weight species.[8][9] Performed under non-denaturing conditions.[10]Potential for non-specific interactions between hydrophobic ADCs and the stationary phase.[9][11] Limited resolution for species of similar size.
Ion Exchange (IEX) Charge variant analysisNet surface chargeHigh resolution for separating species with minor charge differences.[12] Can be used for fractionation for further characterization.[13][14]Separation can be affected by the conjugated linker-drug interfering with ionic interactions.[13][14]

Quantitative Data Summary

The following table summarizes typical performance metrics for each HPLC technique in the context of ADC analysis. These values are representative and can vary based on the specific ADC, column, and instrument conditions.

Performance Metric HIC (for DAR) RP-LC (reduced, for DAR) SEC (for Aggregation) IEX (for Charge Variants)
Resolution (Rs) between species > 1.5 for DAR 0, 2, 4, 6, 8> 1.5 for light/heavy chains> 2.0 between monomer and aggregate> 1.2 between main peak and variants
Peak Tailing Factor (As) 1.0 - 1.51.0 - 1.80.9 - 1.41.0 - 1.6
Typical Analysis Time (min) 20 - 4015 - 3010 - 2030 - 60
Relative Standard Deviation (RSD) of Peak Area (%) < 2.0%< 2.5%< 1.5%< 3.0%
MS Compatibility Low (requires desalting)[4]HighModerate (requires volatile salts)Moderate (requires volatile salts)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are example protocols for the key HPLC analyses of ADCs.

HIC Protocol for DAR Analysis of a Cysteine-Linked ADC

This method is the gold standard for determining the drug-to-antibody ratio and distribution for cysteine-linked ADCs.[1][3]

  • Instrumentation: Bio-inert HPLC system.

  • Column: TSKgel Butyl-NPR, 4.6 x 100 mm, 2.5 µm.[15]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[15]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min.[15]

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0-100% B (linear gradient)

    • 35-40 min: 100% B

    • 40.1-45 min: 0% B (re-equilibration)

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 15 µL (1 mg/mL sample).[15]

  • Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[3]

RP-LC Protocol for DAR Analysis of a Reduced ADC

Reversed-phase HPLC offers an orthogonal method to HIC for DAR determination.[3] This method involves reducing the ADC to separate the light and heavy chains.

  • Sample Preparation: Reduce the ADC (1 mg/mL) with 10 mM Dithiothreitol (DTT) at 37 °C for 30 minutes.

  • Instrumentation: UPLC/HPLC system with a mass spectrometer (e.g., Q-TOF).

  • Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-2 min: 25% B

    • 2-17 min: 25-50% B (linear gradient)

    • 17-19 min: 50-95% B

    • 19-21 min: 95% B

    • 21.1-25 min: 25% B (re-equilibration)

  • Column Temperature: 80 °C.[16]

  • Detection: UV at 280 nm and MS detection.

  • Data Analysis: Calculate the weighted average DAR from the integrated peak areas of the light chain, heavy chain, and their drug-conjugated forms.[3][6]

SEC Protocol for Aggregate Analysis

SEC is the standard method for quantifying aggregates, which are a critical quality attribute due to their potential to increase immunogenicity.[8]

  • Instrumentation: Bio-inert HPLC system.

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm.[8]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. (Note: For some ADCs, 10-15% isopropanol (B130326) may be needed to reduce hydrophobic interactions).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL (1 mg/mL sample).

  • Data Analysis: Quantify the percentage of aggregate, monomer, and fragment species by integrating the respective peak areas.

IEX Protocol for Charge Variant Analysis

Ion exchange chromatography is used to separate ADC variants based on differences in their surface charge.

  • Instrumentation: HPLC or UPLC system.

  • Column: Waters BioResolve SCX mAb, 4.6 x 100 mm, 3 µm.[12]

  • Mobile Phase A: 20 mM MES, pH 6.6.[12]

  • Mobile Phase B: 20 mM MES, 1.0 M NaCl, pH 6.6.

  • Flow Rate: 0.8 mL/min.[12]

  • Gradient:

    • 0-3 min: 3% B

    • 3-33 min: 3-11% B (linear gradient from 30-110 mM NaCl).[12]

    • 33-35 min: 100% B

    • 35.1-40 min: 3% B (re-equilibration)

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.[12]

  • Data Analysis: Identify and quantify acidic and basic variants relative to the main peak.

Visualizing Analytical Workflows and Principles

Diagrams help clarify complex processes and relationships in ADC analysis.

ADC_Analysis_Workflow cluster_sample ADC Sample cluster_analysis HPLC Analysis Suite cluster_attributes Critical Quality Attributes (CQAs) ADC Antibody-Drug Conjugate Bulk HIC HIC (Hydrophobic Interaction) ADC->HIC Inject RP_LC RP-LC (Reversed-Phase) ADC->RP_LC Inject SEC SEC (Size Exclusion) ADC->SEC Inject IEX IEX (Ion Exchange) ADC->IEX Inject DAR DAR & Drug Distribution HIC->DAR Measures Purity Purity & Free Drug RP_LC->Purity Measures Aggregates Aggregates & Fragments SEC->Aggregates Measures Charge Charge Variants IEX->Charge Measures

Caption: Overall workflow for ADC characterization using HPLC.

Caption: Principle of HIC separation for ADC DAR analysis.

Logical_Relationships cluster_hydrophobicity Hydrophobicity-Based cluster_size Size-Based cluster_charge Charge-Based ADC ADC Heterogeneity DAR Drug Load Variants (DAR 0, 2, 4...) ADC->DAR is composed of Size Size Variants (Aggregates, Fragments) ADC->Size is composed of Charge Charge Variants (Acidic, Basic) ADC->Charge is composed of HIC HIC DAR->HIC analyzed by RP_LC RP-LC DAR->RP_LC analyzed by (orthogonal) SEC SEC Size->SEC analyzed by IEX IEX Charge->IEX analyzed by

Caption: Logical links between ADC attributes and HPLC methods.

References

Determining the Degree of Labeling (DOL) of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Degree of Labeling (DOL), also known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute (CQA) of an Antibody-Drug Conjugate (ADC). It defines the average number of drug molecules conjugated to a single antibody and directly influences the ADC's efficacy, toxicity, and pharmacokinetic properties.[1] An accurate and precise determination of the DOL is therefore essential throughout the ADC development and manufacturing process.[2] A low DOL may result in reduced potency, while an excessively high DOL can negatively affect the ADC's stability, structure, and antigen-binding capabilities.[3]

This guide provides a comparative overview of the most common analytical techniques used to determine the DOL of ADCs, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Key Analytical Methods for DOL Determination

Several analytical techniques are employed to measure the DOL of ADCs, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, the stage of development, and the level of detail required. The primary methods include UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Method Principle Advantages Disadvantages Information Provided
UV/Vis Spectroscopy Measures absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component based on the Beer-Lambert law.[4][5]Simple, rapid, and convenient for routine analysis.[3][4] Requires minimal sample preparation.Provides only the average DOL, not the distribution of different drug-loaded species.[3] Can be less accurate due to potential spectral overlap between the antibody and the drug.[3][6]Average DOL.[4]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. Since the conjugated drug is often hydrophobic, species with different numbers of drugs will have different retention times.[7][8]Provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[7][9] Considered the gold standard for cysteine-linked ADCs.[9][10]Requires method development and optimization. Mobile phases containing high salt concentrations can be corrosive to standard HPLC systems.[8]Average DOL, drug load distribution, and relative abundance of each species.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the mass of the conjugated drug and thereby calculate the DOL.[11]Provides highly accurate and detailed information, including the precise mass of the ADC and the distribution of different species.[10] Can identify the specific sites of conjugation (with bottom-up approaches).[12]Requires more complex instrumentation and data analysis. Native MS conditions are often necessary to maintain the ADC's structure.[10][11]Average DOL, drug load distribution, mass confirmation of ADC species, and conjugation site analysis.[11][13]
Reversed-Phase Liquid Chromatography (RP-LC) An orthogonal method where the ADC is typically reduced to separate its light and heavy chains. The drug-loaded and unloaded chains are then separated based on hydrophobicity.[9]Provides detailed information on the drug load distribution on the light and heavy chains.[9]The use of organic solvents and denaturing conditions can alter the ADC structure.[7]Average DOL and drug distribution on light and heavy chains.[9]

Experimental Workflows and Diagrams

Visualizing the experimental process can help in understanding the practical steps involved in each DOL determination method. Below are Graphviz diagrams illustrating the workflows for UV/Vis Spectroscopy and Hydrophobic Interaction Chromatography.

UV_Vis_DOL_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation DOL Calculation start ADC Sample purify Purify ADC (Remove free drug) start->purify dilute Dilute Sample (If A > 2.0) purify->dilute spectro Measure Absorbance at 280 nm (A280) and λmax of drug (Amax) dilute->spectro calc Calculate Protein & Drug Concentrations spectro->calc dol Calculate Average DOL calc->dol

Caption: Workflow for DOL determination using UV/Vis Spectroscopy.

HIC_DOL_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing & Calculation start ADC Sample prepare_sample Prepare Sample in High Salt Buffer start->prepare_sample inject Inject Sample prepare_sample->inject prepare_system Equilibrate HIC Column and HPLC System separate Separate Species via Salt Gradient Elution inject->separate detect Detect Peaks (UV Detector) separate->detect integrate Integrate Peak Areas for each DAR species detect->integrate calc_dol Calculate Weighted Average DOL integrate->calc_dol

Caption: Workflow for DOL determination using HIC-HPLC.

Detailed Experimental Protocols

DOL Determination by UV/Vis Spectroscopy

This method is based on the Beer-Lambert law, which states that absorbance is proportional to the concentration of the absorbing species.[5]

Materials:

  • Purified ADC sample

  • Conjugation buffer (used as a blank)

  • UV/Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Sample Preparation: Ensure that any unbound drug has been removed from the ADC sample, for instance, through dialysis or gel filtration.[14]

  • Blank Measurement: Calibrate the spectrophotometer by measuring the absorbance of the conjugation buffer at all relevant wavelengths.

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A280), which is the characteristic absorbance wavelength for proteins.[14][15]

    • Measure the absorbance at the wavelength of maximum absorbance for the drug (Amax).[14][15]

    • If the absorbance reading is above 2.0, dilute the sample with a known dilution factor and remeasure.[14]

  • Calculations:

    • A correction factor (CF) is needed to account for the drug's absorbance at 280 nm.[14] This is calculated as: CF = A280_drug / Amax_drug.

    • The corrected absorbance of the antibody at 280 nm is: A_protein = A280_ADC - (Amax_ADC * CF).

    • The concentration of the antibody is calculated as: [Antibody] (M) = A_protein / ε_protein, where ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[14]

    • The concentration of the drug is calculated as: [Drug] (M) = Amax_ADC / ε_drug, where ε_drug is the molar extinction coefficient of the drug at its λmax.

    • The average DOL is the molar ratio of the drug to the antibody: DOL = [Drug] / [Antibody].

DOL Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity and is a powerful tool for resolving ADC species with different drug loads.[7][9]

Materials:

  • HPLC system with a UV detector (preferably a bio-inert system to prevent corrosion from high salt buffers).[8]

  • HIC column (e.g., Protein-Pak Hi Res HIC).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • ADC sample.

Protocol:

  • System and Column Equilibration: Equilibrate the HIC column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in a high salt buffer, often similar to Mobile Phase A, to promote binding to the column.

  • Injection and Separation:

    • Inject a defined volume of the prepared sample onto the column.

    • Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).[8] Unconjugated antibody (DAR0) will elute first, followed by species with increasing drug loads (DAR2, DAR4, etc.) due to their increased hydrophobicity.[9]

  • Data Analysis:

    • Identify and integrate the area of each peak in the chromatogram. Each peak corresponds to a specific drug-loaded species or a group of positional isomers.

    • Calculate the relative percentage of each species by dividing its peak area by the total peak area of all species.

    • Calculate the weighted average DOL using the following formula: Average DOL = Σ (%Area_i * DAR_i) / 100 where %Area_i is the area percentage of the peak for a given species and DAR_i is the number of drugs for that species (e.g., 0, 2, 4, 6, 8 for a cysteine-linked ADC).[9]

Conclusion

The determination of the Degree of Labeling is a cornerstone of ADC characterization. While UV/Vis spectroscopy offers a rapid and straightforward method for estimating the average DOL, it lacks the detailed information provided by chromatographic and mass spectrometric techniques.[3] HIC has become the benchmark for analyzing the distribution of drug-loaded species, particularly for cysteine-linked ADCs, offering a comprehensive profile of ADC heterogeneity.[7][9] Mass spectrometry provides the highest level of detail, delivering accurate mass information and the ability to pinpoint conjugation sites, making it an invaluable tool for in-depth characterization and development.[10][12] The selection of the most appropriate method or combination of methods will ultimately depend on the specific analytical needs, the properties of the ADC, and the stage of the drug development process.

References

Alternatives to Azido-PEG3-amino-OPSS for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternatives to Azido-PEG3-amino-OPSS for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of a crosslinker is a pivotal decision in the design of bioconjugates. The this compound linker is a heterobifunctional tool that incorporates an azide (B81097) for "click" chemistry, a thiol-reactive ortho-pyridyldisulfide (OPSS) group, and a polyethylene (B3416737) glycol (PEG) spacer. While effective, a diverse landscape of alternative reagents offers a range of functionalities, reaction kinetics, and stabilities that can be better tailored to specific applications. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the most appropriate bioconjugation strategy.

The core functionality of the this compound linker can be deconstructed into three key components: the azide reactive group, the thiol-reactive OPSS group, and the PEG3 spacer. Alternatives exist for each of these components, allowing for a modular approach to linker design.

I. Alternatives to the Azide Moiety for Click Chemistry

The azide group is a cornerstone of click chemistry, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are valued for their high efficiency, selectivity, and biocompatibility.[1]

Key Alternative Strategies:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) source. It is highly efficient and generates a stable triazole linkage.[2] However, the cytotoxicity of the copper catalyst limits its application in living systems.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[3][] These reagents react readily with azides at physiological conditions without a copper catalyst, making them ideal for in vivo and cellular applications.[5]

  • Tetrazine Ligation: This is another form of copper-free click chemistry that involves the reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[3][] This reaction is known for its exceptionally fast kinetics.

  • Staudinger Ligation: This reaction forms an amide bond between a phosphine (B1218219) and an azide. It is highly chemoselective and bio-orthogonal, making it suitable for complex biological environments.

Quantitative Comparison of Azide-Alkyne Reaction Kinetics

The choice of click chemistry partners significantly impacts reaction rates. The following table summarizes second-order rate constants for various SPAAC reactions, providing a quantitative measure of their efficiency.

Azide LinkerAlkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Benzyl AzideDBCO~0.1 - 1.0[6]
1-Azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-amine0.85 - 1.22[6]
3-Azido-L-alanineSulfo-DBCO-amine0.32 - 0.55[6]
8-Azidopurine NucleosideCyclooctyne~0.07[6]

Note: Reaction rates are highly dependent on specific reaction conditions, including solvent, temperature, and pH. The presence of a PEG linker has been noted to enhance reaction rates.[6]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide1 Biomolecule-N3 Triazole1 Stable Triazole Linkage Azide1->Triazole1 Alkyne1 Biomolecule-Alkyne Alkyne1->Triazole1 Catalyst Cu(I) Catalyst Catalyst->Triazole1 Azide2 Biomolecule-N3 Triazole2 Stable Triazole Linkage Azide2->Triazole2 DBCO Biomolecule-DBCO DBCO->Triazole2

Comparison of CuAAC and SPAAC bioconjugation pathways.

II. Alternatives to the OPSS Group for Thiol-Reactive Conjugation

The OPSS (ortho-pyridyldisulfide) group reacts with free sulfhydryls (thiols) on cysteine residues to form a disulfide bond. While useful, this linkage can be cleaved by reducing agents. Several alternatives provide more stable linkages.[7]

Key Alternative Strategies:

  • Maleimides: These are the most common alternatives to OPSS groups. They react with thiols via a Michael addition to form a stable thioether bond.[7][8] The reaction is highly specific for sulfhydryls at a pH of 6.5-7.5.[9]

  • Haloacetyls (Iodoacetyls and Bromoacetyls): These reagents also react with sulfhydryl groups via nucleophilic substitution to form a stable thioether linkage.[7][9]

  • Phenyloxadiazolyl Methylsulfones (PODS): A newer class of reagents that react specifically with cysteines to form highly stable conjugates, showing improved stability in plasma compared to maleimide-based conjugates.[10][11]

  • Dibromomaleimides: These reagents can undergo sequential reactions with a thiol and then an amine, resulting in a stable, dual-functionalized "aminothiomaleimide" conjugate.[12]

Performance Comparison of Thiol-Reactive Groups

The stability of the resulting conjugate is a critical parameter, especially for in vivo applications. Maleimide-based conjugates, while common, can undergo a retro-Michael reaction, leading to payload exchange with other thiols like albumin.[10][11]

Reactive GroupLinkage TypeStability CharacteristicsReference
OPSSDisulfideReversible with reducing agents.[7]
Maleimide (B117702)ThioetherGenerally stable, but susceptible to retro-Michael reaction and hydrolysis, leading to potential instability in vivo.[10][13]
N-Aryl MaleimideThioetherFaster conjugation and improved conjugate stability (faster hydrolysis to a stable ring-opened form) compared to N-alkyl maleimides.[13][14]
HaloacetylThioetherForms a stable, irreversible thioether linkage.[9]
PODSThio-adductSuperior stability in human plasma compared to maleimide conjugates.[10][11]

One study directly comparing OPSS and maleimide linkers for conjugating antibodies to nanoparticles found that the maleimide linker resulted in significantly higher antibody loading under high concentration conditions.[15]

Reaction Mechanism Diagram

G cluster_maleimide Maleimide Reaction cluster_opss OPSS Reaction ProteinSH Protein-SH Maleimide Linker-Maleimide ProteinSH->Maleimide Michael Addition OPSS Linker-OPSS ProteinSH->OPSS Disulfide Exchange Thioether Stable Thioether Adduct Maleimide->Thioether Disulfide Reversible Disulfide Bond OPSS->Disulfide

Comparison of Maleimide and OPSS thiol-reactive pathways.

III. Alternatives to the PEG Spacer

Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of bioconjugates.[16][17] The "PEG3" in the parent linker denotes a discrete chain of three ethylene (B1197577) oxide units.

Key Alternative Strategies:

  • Varying PEG Length: The length of the PEG chain can be easily modified (e.g., PEG4, PEG8, PEG12) to optimize solubility, reduce steric hindrance between large biomolecules, or fine-tune the pharmacokinetic profile of a drug conjugate.[16][18]

  • Recombinant Linkers: As an alternative to synthetic polymers like PEG, linkers based on repeating amino acid sequences (e.g., (GQAP)n) can be produced recombinantly.[19] These linkers offer the advantages of being monodisperse (unlike polymeric PEGs) and biodegradable.[19]

IV. Alternatives for Amine Reactivity

The "amino" component of the parent linker provides a primary amine, which is typically targeted for conjugation using an amine-reactive reagent, most commonly an N-hydroxysuccinimide (NHS) ester.[20][21]

Key Alternative Strategies:

  • NHS Esters: These are the most prevalent reagents for modifying primary amines, forming stable amide bonds under mild aqueous conditions (typically pH 7.2-8.5).[20][22]

  • Isothiocyanates (ITC): React with amines to form thiourea (B124793) linkages. While effective, the resulting bond has been reported to be less stable over time compared to an amide bond.[23]

  • STP Esters (4-sulfo-2,3,5,6-tetrafluorophenyl): These are water-soluble alternatives to NHS esters, useful for labeling biomolecules in the absence of organic solvents.[23]

  • Imidoesters: React with primary amines to form amidine bonds. These reagents are highly reactive at alkaline pH.[24]

Experimental Protocols

Protocol 1: General Procedure for SPAAC (DBCO-Azide) Conjugation

This protocol describes the conjugation of a DBCO-modified protein to an azide-containing molecule.

Materials:

  • DBCO-modified protein (e.g., antibody activated with DBCO-NHS ester) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-containing molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Ensure the DBCO-modified protein is in a buffer free of sodium azide, as this will react with the DBCO group.[5]

  • Combine the DBCO-modified protein and the azide-containing molecule in the reaction buffer. A 5- to 10-fold molar excess of the smaller molecule is typically used.

  • Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.

  • The reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[5]

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents.

Protocol 2: General Procedure for Maleimide-Thiol Conjugation

This protocol details the conjugation of a maleimide-activated molecule to a protein containing a free thiol.

Materials:

  • Protein solution with free thiols (e.g., a reduced antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5, with EDTA to prevent disulfide re-oxidation).

  • Maleimide-activated molecule dissolved in a compatible solvent (e.g., DMSO or DMF).

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

  • Desalting column for purification.

Procedure:

  • Prepare the protein solution in the conjugation buffer. If necessary, reduce native disulfides using a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

  • Immediately add the desired molar excess (e.g., 5- to 20-fold) of the maleimide-activated molecule solution to the protein solution.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench any unreacted maleimide groups by adding a quenching reagent.

  • Purify the bioconjugate using a desalting column or SEC to remove unreacted reagents and byproducts.

Conclusion

The choice of a bioconjugation linker requires careful consideration of the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. While this compound is a versatile linker, numerous alternatives offer significant advantages. For applications in living systems, copper-free click chemistry reagents like DBCO are superior to traditional azide-alkyne reactions.[5][25] For creating highly stable conjugates, thiol-reactive groups such as PODS or next-generation maleimides that form irreversible bonds are preferable to the reversible disulfide linkage of OPSS.[10][13] Finally, modulating the PEG spacer length or employing novel recombinant linkers can provide precise control over the physicochemical and pharmacokinetic properties of the bioconjugate.[16][19] By understanding the comparative performance of these alternatives, researchers can select the optimal tools to advance their drug development and research objectives.

References

A Comparative Guide to PEG Spacers in Crosslinkers for Enhanced Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a crosslinker is a critical step that dictates the efficacy, stability, and safety of bioconjugates. The spacer arm, an often-underestimated component of the crosslinker, plays a pivotal role in the overall physicochemical properties of molecules like antibody-drug conjugates (ADCs), protein-protein conjugates, and other targeted therapeutics. This guide provides an in-depth comparison of crosslinkers containing polyethylene (B3416737) glycol (PEG) spacers against traditional alternatives, primarily those with alkyl chain spacers, supported by experimental data.

The incorporation of a PEG spacer into a crosslinker offers significant advantages stemming from its inherent hydrophilicity, flexibility, and biocompatibility.[1] These characteristics translate into improved performance of the final bioconjugate, a factor of paramount importance in therapeutic applications.

Key Advantages of PEG Spacers

  • Enhanced Solubility and Reduced Aggregation: One of the most significant advantages of PEG spacers is their hydrophilicity.[2][3] Many therapeutic payloads are hydrophobic, and their conjugation to antibodies can induce aggregation, compromising the efficacy and safety of the biologic.[2][4] PEG spacers improve the water solubility of the entire conjugate, mitigating aggregation and precipitation issues that are common with hydrophobic alkyl linkers.[2][5] This allows for bioconjugation reactions in aqueous buffers with minimal need for organic co-solvents.[2]

  • Improved Pharmacokinetics (PK): The flexible PEG chain creates a hydrophilic cloud, or hydration shell, around the bioconjugate.[5][6] This increases the molecule's hydrodynamic radius, which in turn reduces renal clearance and shields it from uptake by the mononuclear phagocyte system.[7][8] The result is a significantly prolonged circulation half-life, allowing for greater exposure of the therapeutic at the target site.[5][][10]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the protein or the linker-drug complex.[3][11] By "shielding" the bioconjugate, PEG spacers can lower the risk of an undesirable immune response from the host.[5][] While anti-PEG antibodies have been observed, particularly against high-molecular-weight PEGs, the low-molecular-weight, monodisperse PEGs typically used in modern crosslinkers have a lower reported incidence of immunogenicity.[2][12][13]

  • Enhanced Binding and Efficacy: The flexibility of the PEG spacer provides optimal spatial orientation and minimizes steric hindrance between the binding molecule (e.g., an antibody) and its target.[3][] This can lead to stronger binding interactions compared to more rigid or hydrophobic spacers.[1] In the context of ADCs, improved PK and targeting can lead to a more potent and effective therapeutic.[14]

  • Enables Higher Drug-to-Antibody Ratios (DAR): The ability of PEG spacers to counteract the hydrophobicity of the payload allows for the attachment of a higher number of drug molecules to a single antibody.[2][5] This can result in a more potent ADC without the loss of stability and solubility that would occur with non-PEGylated, high-DAR conjugates.[5]

Quantitative Performance Comparison: PEG vs. Alkyl Spacers

Experimental data consistently highlights the superior performance of PEG spacers over traditional alkyl chain spacers in bioconjugation applications.

Table 1: Effect of Spacer Type on Binding Affinity

A study comparing the binding affinity of an aptamer-amphiphile with different spacer arms demonstrates the quantitative benefit of PEG spacers. The dissociation constant (Kd) is used as a measure of binding affinity, where a lower Kd value signifies a stronger binding interaction.[1]

Spacer TypeSpacer CompositionDissociation Constant (Kd) in nM
No Spacer -15.1 ± 2.1
PEG4 4 ethylene (B1197577) glycol units10.2 ± 1.5
PEG8 8 ethylene glycol units8.9 ± 1.2
PEG24 24 ethylene glycol units7.8 ± 1.1
Alkyl C12 12 carbon atoms25.4 ± 3.5
Alkyl C24 24 carbon atoms31.2 ± 4.3
Data adapted from a study on aptamer-amphiphiles illustrates the trend of improved binding affinity with PEG spacers compared to alkyl spacers.[1]

As the data indicates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24 chains, resulted in significantly lower Kd values, signifying stronger binding.[1] Conversely, the hydrophobic nature of the alkyl spacers led to a substantial loss of affinity.[1][15]

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics and Tolerability

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of an ADC.

PEG Spacer LengthClearance Rate (mL/day/kg)Tolerability (Mouse Model)
No PEG ~18Not Tolerated
PEG4 ~14Not Tolerated
PEG8 ~7Tolerated
PEG12 ~6Tolerated
Data derived from a study assessing ADC clearance in rats and tolerability in mice.[10]

The results show that clearance rates decreased significantly with increasing PEG length, with a notable improvement seen with PEG8 and longer spacers.[10] Conjugates lacking a PEG spacer or with only a short PEG spacer were not well-tolerated in animal models.[10]

Visualizing the Role of PEG Spacers

Figure 1: Structural Comparison of Crosslinker Spacers cluster_0 PEG Spacer Crosslinker cluster_1 Alkyl Spacer Crosslinker peg_crosslinker Reactive Group A H₂O H₂O O (-CH₂-CH₂-O-)n H₂O H₂O Reactive Group B peg_label Hydrophilic & Flexible alkyl_crosslinker Reactive Group A (-CH₂-)n Reactive Group B alkyl_label Hydrophobic & Rigid

Caption: Structural differences between hydrophilic PEG and hydrophobic alkyl spacers.

Figure 2: Workflow for Solubility Comparison start Prepare Bioconjugates conjugate_peg Protein + PEG-Crosslinker start->conjugate_peg w/ PEG Spacer conjugate_alkyl Protein + Alkyl-Crosslinker start->conjugate_alkyl w/ Alkyl Spacer solubility_test Protein Solubility Assay (e.g., PEG-Induced Precipitation) conjugate_peg->solubility_test conjugate_alkyl->solubility_test measurement Measure Protein Concentration (Spectrophotometry) solubility_test->measurement analysis Data Analysis measurement->analysis result_peg Result: Higher Solubility analysis->result_peg result_alkyl Result: Lower Solubility (Potential Aggregation) analysis->result_alkyl

Caption: Experimental workflow for comparing bioconjugate solubility.

Figure 3: PEG Spacer Impact on ADC Pharmacokinetics cluster_adc Antibody-Drug Conjugate (ADC) cluster_effects Pharmacokinetic Advantages Ab Antibody Spacer PEG Spacer Ab->Spacer Payload Hydrophobic Payload Spacer->Payload Solubility Increased Solubility Spacer->Solubility imparts hydrophilicity Radius Increased Hydrodynamic Radius Spacer->Radius creates hydration shell Immunogenicity Reduced Immunogenicity Spacer->Immunogenicity shields epitopes Clearance Reduced Renal Clearance Radius->Clearance HalfLife Prolonged Circulation Half-Life Clearance->HalfLife leads to Efficacy Efficacy HalfLife->Efficacy Improved Therapeutic Efficacy

Caption: How PEG spacers improve the pharmacokinetic profile of ADCs.

Experimental Protocols

To facilitate the validation and replication of findings related to crosslinker performance, this section provides methodologies for key experiments.

1. Protocol for Comparative Solubility Assessment via PEG-Induced Precipitation

This method provides a relative measure of protein solubility by determining the concentration of a high molecular weight polyethylene glycol (e.g., PEG 8000) required to induce the precipitation of a bioconjugate.[1] Higher concentrations of PEG 8000 needed for precipitation indicate greater intrinsic solubility of the bioconjugate.

  • Materials:

    • Bioconjugate solutions (e.g., Antibody-PEG-Drug and Antibody-Alkyl-Drug) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • High molecular weight Polyethylene Glycol (PEG) stock solution (e.g., 50% w/v PEG 8000 in the same buffer).

    • 96-well UV-transparent microplate.

    • Microplate spectrophotometer.

  • Procedure:

    • Prepare Serial Dilutions: In the wells of the 96-well plate, prepare a serial dilution of the PEG 8000 stock solution to create a gradient of PEG concentrations (e.g., from 0% to 25% w/v).

    • Add Bioconjugate: To each well containing the PEG dilution, add a fixed volume of the bioconjugate solution to achieve a final protein concentration of 0.5 mg/mL. Include control wells with bioconjugate and buffer only (no PEG 8000).

    • Incubation: Mix gently and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour) to allow for precipitation to occur.

    • Measure Absorbance: Measure the absorbance (optical density) of each well at a wavelength where precipitated protein scatters light, typically between 340-400 nm. An increase in absorbance indicates protein precipitation.

    • Data Analysis: Plot the absorbance against the PEG 8000 concentration for each bioconjugate. The concentration of PEG 8000 that causes 50% of the maximum precipitation (P50) can be calculated. A higher P50 value indicates greater solubility of the bioconjugate.

2. General Protocol for Bioconjugation and Characterization

This protocol outlines a general workflow for creating and characterizing bioconjugates using different crosslinkers.

  • Materials:

    • Antibody or protein of interest in a suitable buffer (amine- and thiol-free, e.g., PBS).

    • Crosslinkers (e.g., SMCC-PEG8 and SMCC).

    • Payload (e.g., a thiol-containing cytotoxic drug).

    • Reducing agent (e.g., TCEP) for antibody disulfide bond reduction (if required).

    • Quenching reagent (e.g., L-cysteine).

    • Purification system (e.g., Size Exclusion Chromatography - SEC).

    • Analytical instruments (e.g., UV-Vis Spectrophotometer, Mass Spectrometer, HPLC).

  • Procedure:

    • Antibody Preparation (if needed): For cysteine conjugation, partially reduce the antibody's interchain disulfide bonds using a controlled amount of a reducing agent like TCEP. Immediately purify the reduced antibody to remove excess TCEP.

    • Conjugation:

      • For Heterobifunctional Crosslinkers (e.g., SMCC-PEGn): React the NHS-ester end of the crosslinker with lysine (B10760008) residues on the antibody. Purify the antibody-crosslinker intermediate.

      • Subsequently, react the maleimide (B117702) end of the antibody-crosslinker intermediate with the thiol-containing payload.

    • Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to cap any unreacted maleimide groups.

    • Purification: Purify the final bioconjugate using SEC to remove unconjugated payload, crosslinker, and any aggregates.

    • Characterization:

      • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and at the payload's specific wavelength) or Hydrophobic Interaction Chromatography (HIC-HPLC).

      • Purity and Aggregation: Analyze the final product using SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.

      • Confirmation of Conjugation: Use mass spectrometry to confirm the mass of the final conjugate.

By following these protocols, researchers can systematically evaluate the impact of different spacer arms on the critical attributes of their bioconjugates, leading to more informed decisions in the development of next-generation therapeutics.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in ADC Design

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in the ADC design process. This guide provides an objective comparison of these two predominant linker types, supported by experimental data, to inform rational ADC development.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Drug Release Sensitive to specific triggers in the tumor microenvironment or intracellularly (e.g., enzymes, pH, glutathione).[1][2]Relies on the complete lysosomal degradation of the antibody component.[3][4][5]
Payload Form Released in its native, unmodified, and often highly potent form.Released as an amino acid-linker-payload adduct.[3][5]
Bystander Effect Capable of inducing a bystander effect, killing adjacent antigen-negative tumor cells.[1][2]Generally, a limited or absent bystander effect due to the charged nature of the released payload.[3][5]
Plasma Stability Can be more susceptible to premature drug release in circulation, potentially leading to off-target toxicity.[6]Typically exhibit higher plasma stability, leading to a wider therapeutic window.[4]
Ideal Tumor Target Heterogeneous tumors with varying antigen expression.[3]Homogeneous tumors with high antigen expression.[3]

Mechanism of Action: A Tale of Two Release Strategies

Cleavable and non-cleavable linkers employ fundamentally different strategies for releasing their cytotoxic cargo.

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to specific conditions that are more prevalent within the tumor microenvironment or inside cancer cells. This conditional release is achieved through several mechanisms:

  • Enzyme-Sensitive Linkers: These often incorporate dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are cleaved by lysosomal proteases like cathepsin B that are upregulated in tumor cells.[1][2]

  • pH-Sensitive Linkers: Hydrazone-based linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2]

  • Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the presence of high concentrations of reducing agents like glutathione, which is found at significantly higher levels inside cells compared to the bloodstream.[1][2]

Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome.[3][4][5] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.[3][5]

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC (Cleavable Linker) Internalization_cleavable Internalization into Target Cell ADC_cleavable->Internalization_cleavable Lysosome_cleavable Lysosome Internalization_cleavable->Lysosome_cleavable Cleavage Linker Cleavage (Enzymes, pH, etc.) Lysosome_cleavable->Cleavage Free_Payload Free, Unmodified Payload Cleavage->Free_Payload Bystander_Effect Bystander Killing of Neighboring Cells Free_Payload->Bystander_Effect ADC_non_cleavable ADC (Non-Cleavable Linker) Internalization_non_cleavable Internalization into Target Cell ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Adduct_Payload Amino Acid-Linker-Payload Adduct Degradation->Adduct_Payload No_Bystander Limited/No Bystander Effect Adduct_Payload->No_Bystander

Drug release mechanisms for cleavable and non-cleavable linkers.

Quantitative Performance Data

The choice of linker has a demonstrable impact on the in vitro and in vivo performance of an ADC. The following tables summarize comparative data for ADCs utilizing the same antibody and payload but differing in linker chemistry.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In the context of ADCs, a lower IC50 value indicates greater cell-killing activity.

ADCLinker TypeCell LineTarget AntigenIC50 (nM)Reference
Anti-CD30-vc-MMAE (Brentuximab vedotin)Cleavable (vc)Karpas 299CD300.04[7]
Anti-CD30-MCC-DM1Non-cleavable (MCC)Karpas 299CD300.06[7]
Trastuzumab-vc-MMAECleavable (vc)N87HER2~0.1[8]
Trastuzumab-DM1 (Kadcyla®)Non-cleavable (SMCC)N87HER2Not directly compared in the same study
H32-VCMMAECleavable (vc)N87HER20.5 - 0.8[9]
H32-DM1Non-cleavableN87HER20.6 - 0.9[9]

Note: Direct head-to-head comparisons of ADCs with cleavable and non-cleavable linkers in the same study are limited. The data presented is compiled from various sources to provide a comparative overview.

In Vivo Efficacy

Tumor growth inhibition (TGI) in xenograft models is a key measure of an ADC's in vivo anti-cancer activity.

ADCLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Reference
Trastuzumab-vc-MMAECleavable (vc)JIMT-1 (low HER2)Single doseSuperior efficacy compared to T-DM1[10]
Trastuzumab-DM1 (T-DM1, Kadcyla®)Non-cleavable (SMCC)JIMT-1 (low HER2)Single doseLess efficacious than Trastuzumab-vc-MMAE[10]
cAC10-vcMMAECleavable (vc)Admixed CD30+ and CD30- xenograftSingle doseComplete tumor remission[11]
cAC10-vcMMAFCleavable (vc)Admixed CD30+ and CD30- xenograftSingle doseModerate tumor growth delay[11]

Note: The study with cAC10-vcMMAE and cAC10-vcMMAF highlights the importance of payload permeability in mediating the bystander effect, which is enabled by cleavable linkers.

Pharmacokinetics

Pharmacokinetic (PK) parameters, such as half-life (t½) and clearance (CL), describe the disposition of a drug in the body. For ADCs, the stability of the linker significantly influences these parameters.

ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)Key ObservationReference
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)~2 daysHigher than total antibodyShorter half-life indicates some level of payload deconjugation in circulation.[12]
Total AntibodyBoth~3-20 daysLower than acMMAEThe antibody component has a longer half-life, typical of monoclonal antibodies.[12]
Unconjugated MMAECleavable (vc)Shorter than acMMAEHigher than acMMAEFree payload is cleared more rapidly.[12]
ADCs with non-cleavable linkersNon-cleavableGenerally longer than cleavable counterpartsGenerally lower than cleavable counterpartsIncreased plasma stability leads to longer circulation time.[4]

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[1][2] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells.[1][2] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

In contrast, the payload released from non-cleavable linkers, an amino acid-linker-payload adduct, is typically charged and less membrane-permeable.[3][5] This confines the cytotoxic effect primarily to the antigen-positive cells, resulting in a limited or absent bystander effect.[3][5]

cluster_bystander Bystander Effect with Cleavable Linker Ag_pos Antigen-Positive Tumor Cell Payload Free Payload Ag_pos->Payload Apoptosis_pos Apoptosis Ag_pos->Apoptosis_pos Ag_neg Antigen-Negative Tumor Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg ADC ADC ADC->Ag_pos Payload->Ag_neg Diffusion

Mechanism of the bystander effect.

Experimental Protocols

Reproducible and well-documented experimental methodologies are crucial for the accurate assessment and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Cell_Seeding Seed cells in 96-well plate ADC_Treatment Treat with serial dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow for an in vitro cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and cytotoxicity, typically 72 to 96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

Workflow:

Tumor_Implantation Implant tumor cells subcutaneously in mice Tumor_Growth Allow tumors to reach a specified volume Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration Administer ADC (e.g., intravenously) Randomization->ADC_Administration Monitoring Monitor tumor volume and body weight ADC_Administration->Monitoring Data_Analysis Analyze tumor growth inhibition Monitoring->Data_Analysis

Workflow for an in vivo efficacy study.

Detailed Methodology:

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.[13]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[13]

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).

  • ADC Administration: Administer the ADCs to the mice, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Data Analysis: Calculate the tumor volume for each mouse at each time point. Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

Pharmacokinetic Analysis

This analysis quantifies the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

Workflow:

ADC_Dosing Administer a single dose of ADC to mice Blood_Sampling Collect blood samples at various time points ADC_Dosing->Blood_Sampling Sample_Processing Process blood to obtain plasma Blood_Sampling->Sample_Processing LC_MS_Analysis Analyze plasma samples by LC-MS/MS Sample_Processing->LC_MS_Analysis PK_Parameter_Calculation Calculate PK parameters (t½, CL, etc.) LC_MS_Analysis->PK_Parameter_Calculation

Workflow for a pharmacokinetic study.

Detailed Methodology:

  • ADC Administration: Administer a single intravenous dose of the ADC to a cohort of mice.

  • Blood Collection: Collect blood samples from the mice at predetermined time points (e.g., 5 minutes, 1 hour, 4 hours, 24 hours, etc.).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentrations of total antibody, antibody-conjugated payload, and unconjugated payload in the plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters, such as half-life, clearance, and volume of distribution.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and a non-cleavable linker is a nuanced decision that depends on multiple factors, including the target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired therapeutic outcome. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, making them particularly suitable for heterogeneous tumors. However, this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers, with their superior stability, often provide a wider therapeutic window and are a compelling choice for homogeneous tumors with high antigen expression. Ultimately, a thorough preclinical evaluation that includes robust in vitro and in vivo studies is essential to guide the selection of the optimal linker for a given ADC candidate.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Azido-PEG3-amino-OPSS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Azido-PEG3-amino-OPSS, a bifunctional linker commonly used in bioconjugation and proteomics. Adherence to these procedures is critical for mitigating risks associated with the azide (B81097) functional group.

Core Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All manipulations involving this compound, particularly during disposal, should be conducted in a well-ventilated chemical fume hood.

Key Chemical Incompatibilities:

  • Acids: Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2]

  • Metals: Do not allow contact with heavy metals such as lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is particularly crucial concerning drain pipes, which are often constructed from these materials.[1][2]

  • Halogenated Solvents: The use of halogenated solvents like dichloromethane (B109758) with azides should be avoided due to the potential for forming explosive di- and tri-azidomethane.[2]

Waste Disposal Procedures

The primary objective of the disposal procedure is to manage the azide-containing waste stream in a safe and effective manner. Direct disposal of untreated this compound is not recommended.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing the azide compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Crucially, do not mix azide-containing waste with acidic waste.[1]

Container Selection and Labeling:

  • Container Material: Utilize a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Reactive).

Disposal Protocol Summary

Waste TypeCollection ContainerKey Disposal Considerations
Solid Waste Labeled, non-metal hazardous waste containerCollect all contaminated materials (gloves, pipette tips, etc.).
Liquid Waste Labeled, sealed, non-metal hazardous waste containerCrucially, do not mix with acidic waste. [1] Do not dispose of down the drain.[1]
Unused/Expired Compound Original or labeled, sealed, non-metal containerConsult your institution's Environmental Health and Safety (EHS) office for specific disposal instructions. Chemical deactivation may be an option but must be performed by trained personnel.[1]

Experimental Protocol: Chemical Deactivation (for Dilute Solutions)

For dilute aqueous solutions of azide-containing compounds (a concentration of ≤ 5% is recommended as a general guideline for similar compounds), chemical deactivation of the azide group can be performed to render the waste less hazardous.[2] This procedure must be carried out in a chemical fume hood by trained personnel.

Materials:

  • Dilute waste solution containing this compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Dilute hydrochloric acid (HCl) or other suitable acid

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • In a well-ventilated chemical fume hood, place the beaker containing the dilute azide solution on a stir plate and begin gentle stirring.

  • Slowly add an excess of sodium nitrite to the solution.

  • Carefully and slowly, add dilute hydrochloric acid dropwise to the solution. This will generate nitrous acid, which will react with the azide. Caution: This reaction will produce nitrogen gas, which will cause bubbling. The addition of acid should be slow to control the rate of gas evolution.

  • Continue stirring the solution for several hours to ensure the complete destruction of the azide.

  • Test the solution for the presence of residual azide using a suitable method (e.g., ferric chloride test strips). If the test is positive, add more sodium nitrite and acid and continue stirring.

  • Once the azide is completely destroyed, neutralize the solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution).[2]

  • Collect the final neutralized solution in a properly labeled hazardous waste container and dispose of it through your institution's hazardous waste management program.

Disposal Workflow

DisposalWorkflow cluster_start cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_disposal Final Disposal cluster_warning start Start: this compound Waste Generated Solid Solid Waste (Gloves, Tips, etc.) start->Solid Liquid Liquid Waste (Solutions, Rinsates) start->Liquid Solid_Container Collect in Labeled Non-Metal Hazardous Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled, Sealed Non-Metal Hazardous Waste Container Liquid->Liquid_Container EHS Dispose via Institutional Hazardous Waste Program Solid_Container->EHS Liquid_Container->EHS Warning Key Prohibitions: - No Drain Disposal - Do Not Mix with Acids - Avoid Heavy Metals Liquid_Container->Warning

Caption: Disposal decision workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.